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  • Product: 2-(3-Aminophenoxy)propanoic acid hydrochloride
  • CAS: 2109514-29-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

[1][2] Executive Summary 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8 for free acid; HCl salt is a derivative) represents a critical bifunctional scaffold in medicinal chemistry and agrochemical resear...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8 for free acid; HCl salt is a derivative) represents a critical bifunctional scaffold in medicinal chemistry and agrochemical research.[1] Structurally, it integrates a propanoic acid moiety with a meta-substituted aniline ring via an ether linkage.[1] This configuration offers a unique combination of a chiral center at the


-carbon and two reactive handles (carboxylic acid and amine), making it an ideal building block for peptidomimetics, PROTAC linkers, and structure-activity relationship (SAR) studies of phenoxypropionic acid derivatives (e.g., herbicides like Mecoprop or taste modifiers like Lactisole).[1]

This guide provides a comprehensive technical analysis of the compound's structural dynamics, a validated synthesis protocol, and its utility in drug development.[1]

Structural Analysis & Dynamics[2]

Molecular Architecture

The molecule consists of a phenyl ring substituted at the 1-position with an oxy-propanoic acid group and at the 3-position with an amino group.[1]

  • Chirality: The C2 carbon of the propanoic acid chain is a stereocenter.[1] The compound exists as two enantiomers, (R) and (S).[1] Commercial preparations are typically racemic unless specified.[1]

  • Electronic Effects: The ether oxygen at C1 is an electron-donating group (EDG) by resonance, while the carboxylic acid is electron-withdrawing.[1] The meta-amino group (in the free base form) is an EDG, but in the hydrochloride salt form (

    
    ), it becomes a strong electron-withdrawing group (EWG) due to the positive charge, significantly altering the aromatic ring's reactivity.[1]
    
  • Salt Form Utility: The hydrochloride salt is preferred over the free zwitterion for stability and solubility.[1] It prevents oxidative degradation of the aniline moiety and ensures solid-state crystallinity.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional zones of the molecule.[1]

G cluster_0 Pharmacophore Features PropanoicAcid Propanoic Acid Moiety (Chiral Center @ C2) EtherLink Ether Linkage (-O-) PropanoicAcid->EtherLink C2-O Bond PhenylRing Phenyl Ring (Aromatic Core) EtherLink->PhenylRing C1 Attachment AminoGroup 3-Amino Group (HCl Salt: -NH3+ Cl-) PhenylRing->AminoGroup meta-Substitution (C3)

Figure 1: Structural connectivity of 2-(3-Aminophenoxy)propanoic acid hydrochloride highlighting functional zones.[1][2]

Synthesis & Manufacturing Protocol

Retrosynthetic Logic

Direct alkylation of 3-aminophenol is problematic due to competing N-alkylation vs. O-alkylation.[1] A more robust "Trustworthy" route involves the O-alkylation of 3-nitrophenol followed by selective reduction of the nitro group.[1] This ensures regioselectivity.[1]

Step-by-Step Methodology
Phase 1: Williamson Ether Synthesis

Objective: Synthesize Ethyl 2-(3-nitrophenoxy)propionate.

  • Reagents: 3-Nitrophenol (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF (Solvent).[1]
    
  • Procedure:

    • Dissolve 3-nitrophenol in anhydrous acetone.

    • Add

      
       and stir at room temperature for 30 mins to form the phenoxide.
      
    • Add ethyl 2-bromopropionate dropwise.[1]

    • Reflux for 6–8 hours.[1] Monitor by TLC (disappearance of phenol).[1]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine.[1] Dry over

      
      .[1][3][4]
      
Phase 2: Nitro Reduction

Objective: Convert nitro group to amine.[1]

  • Reagents: Ethyl 2-(3-nitrophenoxy)propionate,

    
     gas (balloon), 10% Pd/C (catalytic), Ethanol.
    
  • Procedure:

    • Dissolve the nitro-ester in ethanol.[1]

    • Add 10% Pd/C (10 wt% of substrate).[1]

    • Stir under

      
       atmosphere at RT for 4–12 hours.
      
    • Workup: Filter through Celite to remove catalyst.[1] Concentrate to obtain Ethyl 2-(3-aminophenoxy)propionate.[1]

Phase 3: Hydrolysis & Salt Formation

Objective: Isolate the final hydrochloride salt.

  • Reagents: 1N NaOH, THF, conc. HCl.

  • Procedure:

    • Dissolve the amino-ester in THF/Water (1:1).[1] Add LiOH or NaOH (2.0 eq).[1] Stir until hydrolysis is complete (LC-MS check).

    • Acidify carefully to pH ~4 with dilute HCl to isolate the zwitterionic free acid (precipitate or extract).[1]

    • Salt Formation: Dissolve the free acid in minimal dry ethanol or diethyl ether.[1] Bubbling dry HCl gas or adding 4M HCl in dioxane.[1]

    • Collect the precipitate by filtration.[1] Wash with cold ether.[1] Dry under vacuum.[1]

Synthesis Workflow Diagram

Synthesis Start 3-Nitrophenol Step1 O-Alkylation (Ethyl 2-bromopropionate, K2CO3) Start->Step1 Inter1 Intermediate 1: Ethyl 2-(3-nitrophenoxy)propionate Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 Intermediate 2: Ethyl 2-(3-aminophenoxy)propionate Step2->Inter2 Step3 Hydrolysis & Acidification (NaOH then HCl) Inter2->Step3 Final Product: 2-(3-Aminophenoxy)propanoic acid HCl Step3->Final

Figure 2: Synthetic pathway from 3-nitrophenol to the target hydrochloride salt.

Physicochemical Properties[2][6][7][8]

PropertyValue / DescriptionNote
Molecular Formula

Salt form
Molecular Weight 217.65 g/mol 181.19 (Free Acid) + 36.46 (HCl)
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, DMSO, MethanolLow: DCM, HexanePolar salt character
pKa (Predicted)

: ~3.8

: ~9.2
Zwitterionic nature in neutral pH
Chirality 1 Stereocenter (C2)Usually supplied as racemate

Applications in Drug Discovery[2][5][10][11]

Linker Chemistry (PROTACs & Conjugates)

The 3-amino group serves as a nucleophilic handle for amide coupling with E3 ligase ligands (e.g., Thalidomide derivatives) or target warheads.[1] The propanoic acid tail provides a spacer with defined stereochemistry, allowing fine-tuning of the linker length and rigidity.[1]

Bioisosteric Replacement

This scaffold acts as a bioisostere for:

  • Tyrosine/Phenylalanine derivatives: The phenoxy-acid mimics the side chain and carboxylate of aromatic amino acids.[1]

  • PPAR Agonists: Many PPAR

    
     agonists (e.g., fibrates) contain a phenoxy-isobutyric acid motif.[1] This compound serves as a simplified analog for SAR exploration.[1]
    
Sweet Taste Inhibition Research

Structurally related to Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweet taste inhibitor.[1] The 3-amino analog allows researchers to probe the steric and electronic requirements of the T1R3 sweet taste receptor binding pocket.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.45 (d, 3H, 
      
      
      
      of propanoic acid).[1]
    • 
       4.75 (q, 1H, 
      
      
      
      -CH).[1]
    • 
       6.8–7.4 (m, 4H, Aromatic protons).[1] Note: The ammonium salt form will shift aromatic signals downfield compared to the free amine.[1]
      
    • 
       9.5–10.0 (br s, 3H, 
      
      
      
      ).[1]
    • 
       12.5 (br s, 1H, 
      
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    • Major peak at

      
       182.08 
      
      
      
      (corresponding to the free amino acid cation).[1]

References

  • PubChem. (n.d.).[1][5] 2-(3-Aminophenoxy)propanoic acid.[6][1][7][8][9] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Organic Syntheses. (1993).[1] Synthesis of chiral beta-amino acids. (General methodology for amino-acid derivatives). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

[1] Part 1: Executive Summary & Core Identity[1] 2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional aromatic building block used primarily as a scaffold in medicinal chemistry.[1] It features a phenoxypropa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Identity[1]

2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional aromatic building block used primarily as a scaffold in medicinal chemistry.[1] It features a phenoxypropanoic acid moiety—structurally related to the sweet-taste inhibitor Lactisole and various PPAR agonists—combined with a meta-amino group that serves as a versatile handle for amide coupling or further derivatization.

This guide provides the definitive molecular weight calculations, synthesis pathways, and handling protocols required for high-precision research applications.

Identity & Molecular Weight Data[1][2]
ParameterValueNotes
Compound Name 2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS Number (Salt) 2109514-29-4 Specific to the HCl salt form.[1][2]
CAS Number (Free Acid) 26105-16-8Parent compound.[1][3][4]
Molecular Formula

Includes the HCl counterion.[1]
Molecular Weight 217.65 g/mol Calculated using IUPAC atomic weights.
Exact Mass 217.0506 DaMonoisotopic mass for HRMS.[1]
Appearance Off-white to pale beige solidHygroscopic tendency due to HCl salt.[1]
Structural Breakdown

The molecule consists of a propanoic acid backbone linked via an ether oxygen at the


-position to a benzene ring, which is substituted at the meta (3-) position with an amine.[1]
  • Free Acid MW: 181.19 g/mol [1]

  • Stoichiometry: 1:1 (Parent : HCl)[1]

Part 2: Synthesis & Manufacturing Architecture[1]

Retrosynthetic Logic

Direct alkylation of 3-aminophenol with 2-chloropropanoic acid is risky due to competing N-alkylation versus O-alkylation.[1] To ensure high regioselectivity for the ether linkage, the industry-standard protocol utilizes a Nitro-Reduction Route .[1] This pathway protects the nitrogen valency by keeping it as a nitro group until the ether bond is established.[1]

Validated Synthesis Protocol

Step 1: Williamson Ether Synthesis

  • Reactants: 3-Nitrophenol + Ethyl 2-bromopropionate.

  • Base/Solvent: Potassium Carbonate (

    
    ) in DMF or Acetonitrile.[1]
    
  • Conditions: 60°C – 80°C, 4–6 hours.[1]

  • Mechanism:

    
     displacement of bromide by the phenoxide ion.[1] The nitro group deactivates the ring but does not interfere with the phenolic oxygen's nucleophilicity under basic conditions.[1]
    

Step 2: Hydrogenation (Nitro Reduction) [1]

  • Reactants: Ethyl 2-(3-nitrophenoxy)propionate +

    
    .
    
  • Catalyst: Pd/C (10% w/w) or Fe/NH4Cl (chemoselective).[1]

  • Solvent: Ethanol or Methanol.[1]

  • Outcome: Conversion of

    
     to 
    
    
    
    .

Step 3: Hydrolysis & Salt Formation [1]

  • Hydrolysis: LiOH or NaOH in THF/Water to cleave the ethyl ester.[1]

  • Acidification: Careful acidification with concentrated HCl to pH < 1.[1]

  • Isolation: Concentration and crystallization from Isopropanol/Ether to yield the Hydrochloride salt.[1]

Process Flow Diagram (Graphviz)

SynthesisPath Start 3-Nitrophenol Inter1 Intermediate A: Ethyl 2-(3-nitrophenoxy)propionate Start->Inter1 O-Alkylation (SN2) Reagent1 Ethyl 2-bromopropionate + K2CO3 Reagent1->Inter1 Inter2 Intermediate B: Ethyl 2-(3-aminophenoxy)propionate Inter1->Inter2 Nitro Reduction Step2 Pd/C, H2 (Reduction) Step2->Inter2 Final Target: 2-(3-Aminophenoxy)propanoic acid HCl Inter2->Final Hydrolysis & Salt Formation Step3 1. LiOH (Hydrolysis) 2. Conc. HCl Step3->Final

Figure 1: Regioselective synthesis pathway ensuring exclusive O-alkylation via nitro-precursor strategy.

Part 3: Quality Control & Analytical Verification[1]

To validate the molecular weight and structural integrity, a multi-modal analytical approach is required.[1]

Mass Spectrometry (LC-MS)[1]
  • Expected Signal:

    • Positive Mode (ESI+):

      
       m/z (Corresponds to the protonated free base).[1]
      
    • Negative Mode (ESI-):

      
       m/z (Carboxylate anion).[1]
      
  • Note: The HCl counterion dissociates in the LC-MS source; you will observe the mass of the parent amino acid, not the salt (217.65).[1]

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


 (Standard for amino acid salts).[1]
  • 
     1.50 ppm (d, 3H):  Methyl group of the propanoic moiety.[1]
    
  • 
     4.75 ppm (q, 1H):  Chiral methine proton (
    
    
    
    -proton) next to the ether oxygen.[1]
  • 
     6.5 – 7.2 ppm (m, 4H):  Aromatic protons.[1] The 3-substituted pattern should be distinct from 4-substituted isomers.
    
  • 
     8.0 – 10.0 ppm (br s):  Ammonium protons (
    
    
    
    ) and Carboxylic acid proton (
    
    
    ), typically broadened due to exchange.[1]
Analytical Logic Flow

QC_Logic cluster_Tests Validation Protocol Sample Sample: 2-(3-Aminophenoxy)propanoic acid HCl Test1 LC-MS (ESI+) Sample->Test1 Test2 AgNO3 Titration Sample->Test2 Test3 1H-NMR (DMSO-d6) Sample->Test3 Result1 Found m/z 182.1? (Confirm Parent MW) Test1->Result1 Decision RELEASE BATCH Result1->Decision Pass Result2 Precipitate AgCl? (Confirm Chloride Counterion) Test2->Result2 Result2->Decision Pass Result3 Integrals Correct? (Check 3:1 Methyl vs Methine) Test3->Result3 Result3->Decision Pass

Figure 2: Quality control decision tree for validating salt stoichiometry and molecular structure.

Part 4: Handling & Stability[1]

Hygroscopicity

Hydrochloride salts of amino acids are prone to hygroscopicity .[1]

  • Risk: Absorption of atmospheric water can alter the effective molecular weight during weighing, leading to stoichiometric errors in subsequent reactions.[1]

  • Mitigation: Store in a desiccator at -20°C. Allow to warm to room temperature before opening the vial to prevent condensation.

Solubility Profile
  • Water: High solubility (due to ionic character).[1]

  • DMSO: Soluble (> 50 mM).[1]

  • DCM/Chloroform: Insoluble (Salt form).[1]

  • Protocol Tip: For organic synthesis reactions (e.g., amide coupling), neutralize the HCl salt in situ using a tertiary base like DIPEA or Triethylamine (3.0 equivalents: 1 for HCl, 1 for Carboxyl, 1 for Amine activation).[1]

References

  • PubChem. (2023).[1] Compound Summary: 2-(3-aminophenoxy)propanoic acid.[1][3][2][4] National Library of Medicine.[1] Retrieved from [Link]

  • ChemSrc. (2023).[1] CAS 26105-16-8 Physicochemical Properties. Retrieved from [Link]

Sources

Foundational

Technical Guide: 2-(3-Aminophenoxy)propanoic acid hydrochloride

The following technical guide details the properties, synthesis, and applications of 2-(3-Aminophenoxy)propanoic acid hydrochloride . This document is structured for researchers requiring actionable protocols and authori...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-(3-Aminophenoxy)propanoic acid hydrochloride . This document is structured for researchers requiring actionable protocols and authoritative chemical data.

Part 1: Chemical Identity & Core Specifications

2-(3-Aminophenoxy)propanoic acid hydrochloride is a specialized bifunctional building block used primarily in medicinal chemistry. It features a propanoic acid tail linked via an ether bond to a meta-substituted aniline. This structure serves as a critical pharmacophore in the development of PPAR agonists (fibrates), integrin antagonists, and taste receptor modulators (lactisole analogs).

Nomenclature & Identifiers
PropertySpecification
Chemical Name 2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS Number (HCl Salt) 2109514-29-4
CAS Number (Free Acid) 26105-16-8
Molecular Formula C

H

ClNO

Molecular Weight 217.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane
SMILES CC(C(=O)O)Oc1cccc(N)c1.Cl
Structural Analysis

The compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety.[1] Unless specified as the (R) or (S) enantiomer, the CAS 2109514-29-4 refers to the racemate.

  • Functional Groups: Carboxylic acid (C-terminus potential), Primary Amine (N-terminus potential), Ether linkage (metabolic stability).

  • pKa Values (Predicted): Carboxyl ~3.8; Aniline ~4.2. The hydrochloride salt ensures the amine is protonated, improving shelf stability and water solubility.

Part 2: Synthesis & Production Protocol

This section outlines a robust, self-validating synthesis pathway starting from commercially available 3-nitrophenol . This approach avoids the poor regioselectivity of nitrating phenoxypropanoic acid directly.

Reaction Scheme Visualization

SynthesisPathway Start1 3-Nitrophenol Step1 Williamson Ether Synthesis (NaOH, Reflux) Start1->Step1 Start2 2-Chloropropionic Acid Start2->Step1 Inter1 2-(3-Nitrophenoxy) propanoic acid Step1->Inter1 Step2 Reduction (H2/Pd-C or Fe/HCl) Inter1->Step2 Inter2 2-(3-Aminophenoxy) propanoic acid (Free Base) Step2->Inter2 Step3 Salt Formation (HCl/Dioxane) Inter2->Step3 Final Target HCl Salt (CAS 2109514-29-4) Step3->Final

Figure 1: Step-wise synthesis pathway from nitro-precursors to the final hydrochloride salt.

Detailed Methodology
Step 1: Etherification (Williamson Synthesis)

Objective: Form the ether linkage while establishing the propanoic acid tail.

  • Reagents: Dissolve 3-nitrophenol (1.0 eq) in 30% aqueous NaOH (2.2 eq).

  • Addition: Add 2-chloropropionic acid (1.1 eq) dropwise.

  • Condition: Reflux at 100°C for 4-6 hours.

  • Workup: Acidify with HCl to pH 2. The product, 2-(3-nitrophenoxy)propanoic acid , will precipitate. Filter and recrystallize from water/ethanol.

    • Validation: Check melting point (approx. 110-112°C for the nitro intermediate).

Step 2: Reduction of the Nitro Group

Objective: Convert the nitro group to an amine without affecting the ether or acid.

  • Catalytic Hydrogenation (Preferred): Dissolve intermediate in Methanol. Add 10% Pd/C (5 wt%). Stir under H

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Alternative (Iron Reduction): Use Iron powder in dilute acetic acid if avoiding high-pressure hydrogen.

  • Workup: Filter catalyst through Celite. Evaporate solvent to yield the free base (CAS 26105-16-8).

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the amine and generate the final CAS 2109514-29-4.

  • Dissolution: Dissolve the free base in minimal dry 1,4-dioxane or ethanol.

  • Acidification: Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate immediately. Filter, wash with cold diethyl ether, and dry under vacuum.

Critical "Pro-Tips" for Researchers
  • Chirality Control: The Williamson ether synthesis proceeds via an S

    
    2 mechanism with inversion of configuration .
    
    • To obtain the (R)-isomer, start with (S)-2-chloropropionic acid.

    • To obtain the (S)-isomer, start with (R)-2-chloropropionic acid.

  • Purification: If the salt is hygroscopic, recrystallize from Isopropanol/Hexane.

Part 3: Applications & Analytical Validation

Primary Applications
  • Peptide Mimetics: Used as a linker to introduce a rigid phenoxy spacer into peptide chains. The carboxylic acid couples to N-termini, while the amine couples to C-termini (or other carboxylic acids).

  • PPAR Agonists: The "phenoxy-propanoic acid" motif is the pharmacophore for PPAR

    
     agonists (fibrates). This amino-variant allows for the attachment of diverse lipophilic tails via amide coupling to the 3-position.
    
  • Sweet Taste Inhibitors: Structurally related to Lactisole (2-(4-methoxyphenoxy)propanoic acid). The 3-amino derivative allows for structure-activity relationship (SAR) studies to probe the transmembrane domain of the T1R3 sweet taste receptor.

Analytical Validation (Self-Check)
TechniqueExpected Observation

H NMR (DMSO-d

)

1.45 (d, 3H):
Methyl group of propanoic acid.

4.70 (q, 1H):
Alpha-proton (chiral center).

6.8-7.3 (m, 4H):
Aromatic protons (pattern specific to meta-substitution).
HPLC Purity Retention time shift observed between Nitro precursor (less polar) and Amino product (more polar, pH dependent).
Silver Nitrate Test Dissolve product in water; add AgNO

. White precipitate (AgCl) confirms the hydrochloride salt.
Application Workflow

ApplicationWorkflow cluster_apps Downstream Applications Compound 2-(3-Aminophenoxy) propanoic acid HCl App1 Solid Phase Peptide Synthesis (Fmoc-protection of amine) Compound->App1 Protect App2 Fragment-Based Drug Discovery (Amide coupling to lipophilic scaffolds) Compound->App2 Couple App3 Surface Modification (Attachment to COOH-functionalized beads) Compound->App3 Immobilize

Figure 2: Decision tree for downstream utilization in drug discovery and material science.

References

  • PubChem . (n.d.).[2] 2-(3-Aminophenoxy)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1943). General Procedure for Williamson Ether Synthesis of Phenoxy Acids. Coll. Vol. 2, p. 260.

Sources

Exploratory

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-(3-Aminophenoxy)propanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-(3-Aminophenoxy)propanoic acid hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes evidence from structurally analogous compounds to formulate well-grounded hypotheses regarding its biological activity. Drawing upon established structure-activity relationships, we postulate that 2-(3-Aminophenoxy)propanoic acid hydrochloride may exert its effects through one or more of the following pathways: modulation of metabolic receptors, inhibition of inflammatory enzymes, or interference with cancer cell proliferation. This guide is intended to serve as a foundational resource for researchers, offering a theoretical framework and practical experimental designs to elucidate the precise molecular interactions and therapeutic potential of this compound.

Introduction and Molecular Profile

2-(3-Aminophenoxy)propanoic acid hydrochloride is a small organic molecule characterized by a propanoic acid moiety linked to an aminophenoxy group via an ether bond. The hydrochloride salt enhances its solubility in aqueous solutions, a favorable property for experimental and potential therapeutic applications.

Molecular Structure:

  • IUPAC Name: 2-(3-aminophenoxy)propanoic acid;hydrochloride

  • Molecular Formula: C9H12ClNO3

  • Molecular Weight: 217.65 g/mol

  • CAS Number: 2109514-29-4

The structural features of this compound provide critical clues to its potential biological targets. The propanoic acid group is a well-known pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The aminophenoxy moiety is found in a variety of biologically active compounds, including those with anticancer and metabolic regulatory properties. The ether linkage provides conformational flexibility, allowing the molecule to potentially adopt various orientations to interact with different biological targets.

Postulated Mechanisms of Action Based on Structural Analogs

Given the lack of direct experimental evidence, this section will explore the most probable mechanisms of action for 2-(3-Aminophenoxy)propanoic acid hydrochloride by examining the established biological activities of structurally related compounds.

Hypothesis 1: Modulation of Metabolic Receptors

The overall structure of 2-(3-Aminophenoxy)propanoic acid hydrochloride bears a resemblance to a class of drugs that modulate metabolic pathways, particularly those involved in lipid and glucose homeostasis.

Phenoxypropanoic acid derivatives are recognized as agonists of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1] Fibrates, a class of drugs containing a similar structural motif, are well-established PPARα agonists used to treat dyslipidemia.

  • Postulated Interaction: The carboxylic acid head of 2-(3-Aminophenoxy)propanoic acid hydrochloride could engage in hydrogen bonding with key amino acid residues in the ligand-binding domain of PPARα, while the aminophenoxy tail could occupy a hydrophobic pocket, leading to receptor activation.

  • Downstream Effects: Activation of PPARα upregulates the expression of genes involved in fatty acid oxidation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Phenylpropanoic and phenoxyalkanoic acid derivatives have been identified as agonists of G protein-coupled receptors GPR40 (FFAR1) and GPR120/FFAR4.[2][3][4] These receptors are activated by free fatty acids and are implicated in glucose-stimulated insulin secretion and anti-inflammatory responses.

  • Postulated Interaction: The structural similarity to endogenous fatty acid ligands suggests that 2-(3-Aminophenoxy)propanoic acid hydrochloride could bind to and activate these receptors.

  • Downstream Effects: Activation of GPR40 in pancreatic β-cells can enhance insulin secretion in a glucose-dependent manner. GPR120 activation has been linked to anti-inflammatory effects and improved insulin sensitivity.[5]

Hypothesis 2: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The presence of the 2-propanoic acid moiety is a hallmark of the "profen" class of NSAIDs, which act by inhibiting cyclooxygenase (COX) enzymes.[6]

  • Postulated Interaction: 2-(3-Aminophenoxy)propanoic acid hydrochloride could competitively inhibit the binding of arachidonic acid to the active site of COX-1 and/or COX-2, thereby preventing the synthesis of pro-inflammatory prostaglandins.[7][8]

  • Potential for Selectivity: The substitution pattern on the phenoxy ring could influence the selectivity for COX-2 over COX-1. Selective COX-2 inhibitors are known to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

Hypothesis 3: Anticancer Activity

The aminophenoxy group has been incorporated into various compounds demonstrating anticancer properties. For instance, aminophenoxy-substituted flavones have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.

  • Postulated Mechanism: While the exact target is less clear, the aminophenoxy moiety could be involved in interactions with key proteins in cancer cell signaling pathways, potentially leading to the induction of apoptosis or inhibition of cell proliferation. The propanoic acid group could also contribute to this activity.

Proposed Experimental Validation

To test the aforementioned hypotheses, a systematic experimental approach is required. The following protocols outline key experiments to elucidate the mechanism of action of 2-(3-Aminophenoxy)propanoic acid hydrochloride.

In Vitro Receptor Binding and Activation Assays

Objective: To determine if the compound directly interacts with and activates the postulated metabolic receptors.

Experimental Protocols:

  • PPARα Transactivation Assay:

    • Cell Line: HEK293T cells.

    • Method: Co-transfect cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). Treat cells with varying concentrations of 2-(3-Aminophenoxy)propanoic acid hydrochloride. Measure luciferase activity to quantify receptor activation.

    • Positive Control: A known PPARα agonist (e.g., fenofibrate).

  • GPR40/FFAR1 and GPR120/FFAR4 Calcium Flux Assay:

    • Cell Lines: CHO or HEK293 cells stably expressing human GPR40 or GPR120.

    • Method: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Stimulate cells with different concentrations of the test compound. Measure changes in intracellular calcium levels using a fluorescence plate reader.

    • Positive Controls: Known agonists for GPR40 (e.g., TAK-875) and GPR120 (e.g., TUG-891).

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2.

Experimental Protocol:

  • Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening kits (e.g., colorimetric or fluorescent).

  • Method: Perform the assays according to the manufacturer's instructions, testing a range of concentrations of 2-(3-Aminophenoxy)propanoic acid hydrochloride.

  • Positive Controls: A non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib).

  • Data Analysis: Calculate IC50 values for both enzymes to determine potency and selectivity.

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the effect of the compound on cancer cell viability and proliferation.

Experimental Protocols:

  • Cell Viability Assay (MTT Assay):

    • Cell Lines: A panel of human cancer cell lines (e.g., lung, breast, colon).

    • Method: Seed cells in 96-well plates and treat with a dose range of the compound for 48-72 hours. Add MTT reagent and measure the absorbance to determine cell viability.

    • Positive Control: A standard chemotherapeutic agent (e.g., doxorubicin).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Method: Treat cancer cells with the compound at its IC50 concentration. Stain cells with Annexin V-FITC and propidium iodide (PI). Analyze the cell population by flow cytometry to quantify apoptotic and necrotic cells.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical In Vitro Activity Profile of 2-(3-Aminophenoxy)propanoic acid hydrochloride

AssayTargetParameterResult (Hypothetical)
TransactivationPPARαEC505 µM
Calcium FluxGPR40/FFAR1EC5010 µM
Calcium FluxGPR120/FFAR4EC508 µM
Enzyme InhibitionCOX-1IC5050 µM
Enzyme InhibitionCOX-2IC5015 µM
Cell ViabilityA549 Lung CancerIC5025 µM

Visualizing the Postulated Pathways and Workflows

Diagrams are essential for visualizing the complex biological pathways and experimental procedures.

G cluster_metabolic Hypothesis 1: Metabolic Modulation cluster_inflammatory Hypothesis 2: Anti-inflammatory Action cluster_cancer Hypothesis 3: Anticancer Activity Compound 2-(3-Aminophenoxy)propanoic acid hydrochloride PPARa PPARα Compound->PPARa Agonism GPR40 GPR40/FFAR1 Compound->GPR40 Agonism GPR120 GPR120/FFAR4 Compound->GPR120 Agonism Lipid_Metabolism Lipid Metabolism (TG↓, HDL↑) PPARa->Lipid_Metabolism Insulin_Secretion Insulin Secretion↑ GPR40->Insulin_Secretion Anti_Inflammatory_Metabolic Anti-inflammatory Effects GPR120->Anti_Inflammatory_Metabolic Compound_Inflam 2-(3-Aminophenoxy)propanoic acid hydrochloride COX1 COX-1 Compound_Inflam->COX1 Inhibition COX2 COX-2 Compound_Inflam->COX2 Inhibition Prostaglandins Prostaglandin Synthesis↓ COX1->Prostaglandins COX2->Prostaglandins Compound_Cancer 2-(3-Aminophenoxy)propanoic acid hydrochloride Cancer_Cell Cancer Cell Compound_Cancer->Cancer_Cell Interacts with unknown targets Apoptosis Apoptosis↑ Cancer_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest

Figure 1: Postulated signaling pathways for 2-(3-Aminophenoxy)propanoic acid hydrochloride.

G start Start: Compound Synthesis and Purification in_vitro In Vitro Screening start->in_vitro receptor_assays Receptor Binding & Activation Assays (PPARα, GPR40, GPR120) in_vitro->receptor_assays enzyme_assays Enzyme Inhibition Assays (COX-1, COX-2) in_vitro->enzyme_assays cancer_assays Anticancer Cell-based Assays (MTT, Apoptosis) in_vitro->cancer_assays data_analysis Data Analysis: EC50/IC50 Determination, Selectivity Index receptor_assays->data_analysis enzyme_assays->data_analysis cancer_assays->data_analysis mechanism_hypothesis Mechanism of Action Hypothesis Refinement data_analysis->mechanism_hypothesis in_vivo In Vivo Studies (Animal Models) mechanism_hypothesis->in_vivo

Figure 2: Proposed experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

While the precise mechanism of action of 2-(3-Aminophenoxy)propanoic acid hydrochloride remains to be empirically determined, the structural analogy to known bioactive compounds provides a strong basis for several compelling hypotheses. The proposed experimental framework offers a clear path forward for elucidating its biological targets and therapeutic potential. Future research should focus on a multi-pronged approach, combining in vitro screening with cell-based assays and, ultimately, in vivo studies in relevant disease models. The insights gained from such investigations will be crucial in determining whether this compound holds promise as a novel therapeutic agent for metabolic, inflammatory, or oncologic diseases.

References

  • Mao, C., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 25(21), 11476. [Link]

  • Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 844-853. [Link]

  • Negoro, N., et al. (2021). Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 26(15), 4438. [Link]

  • Mao, C., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 25(21), 11476. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1335. [Link]

  • Mao, C., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. PubMed, [Link]

  • Science of Synthesis (2015). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. Thieme, [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • PubChem. (n.d.). 2-(3-aminophenoxy)propanoic acid. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI, [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • PubChem. (n.d.). 2-(aminooxy)propanoic acid hydrochloride. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

  • Oniga, S., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493. [Link]

  • PubChem. (n.d.). 3-(Aminooxy)propanoic acid hydrochloride. [Link]

  • Vaskova, J., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3108. [Link]

  • Kurył, W., et al. (2021). Anti-Atherosclerotic Potential of Free Fatty Acid Receptor 4 (FFAR4). International Journal of Molecular Sciences, 22(9), 4503. [Link]

  • Vaskeviciute, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15159-15174. [Link]

  • Scribd. (2015). Structure-Activity Relationships Overview. [Link]

  • Zhang, X., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 13, 1047242. [Link]

  • Laghezza, A., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2389-2403. [Link]

  • Munk, C., et al. (2014). In Silico Target Prediction for Elucidating the Mode of Action of Herbicides Including Prospective Validation. Journal of Chemical Information and Modeling, 54(12), 3345-3354. [Link]

  • Beak, P., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Chemosphere, 270, 128538. [Link]

  • Sakamoto, Y., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 940-944. [Link]

  • Tumosienė, I., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 896. [Link]

Sources

Foundational

"2-(3-Aminophenoxy)propanoic acid hydrochloride" potential research applications

A Versatile Pharmacophore for GPCR Ligand Design and Peptidomimetic Synthesis Executive Summary 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8, free acid equivalent) represents a high-value "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore for GPCR Ligand Design and Peptidomimetic Synthesis

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8, free acid equivalent) represents a high-value "privileged structure" in medicinal chemistry. Structurally homologous to the sweet taste inhibitor Lactisole and the fibrate class of PPAR agonists, this molecule offers a unique orthogonal scaffold. Its meta-amino functionality provides a critical vector for extending Structure-Activity Relationships (SAR) into unexplored chemical space, distinct from the traditional para-substituted phenoxypropanoic acids.

This guide details the technical specifications, mechanistic applications, and validated protocols for utilizing this compound in drug discovery and sensory research.

Part 1: Technical Profile & Physicochemical Properties

The hydrochloride salt form significantly enhances the aqueous solubility of the zwitterionic parent compound, facilitating its use in physiological buffers without the need for high concentrations of DMSO, which can interfere with sensitive GPCR assays.

PropertySpecificationRelevance
Chemical Formula C₉H₁₁NO₃[1] · HClCore scaffold + solubilizing counterion.
Molecular Weight ~217.65 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
Solubility >50 mM in Water/PBSHigh solubility allows for high-concentration stock solutions.
Acidity (pKa) ~3.8 (COOH), ~4.2 (Aniline H+)Exists as a cation at pH < 3; zwitterion/anion at physiological pH.
Chirality Racemic (typically)Contains one stereocenter at the C2 position of the propanoic tail.
Part 2: Primary Research Applications
1. Sweet Taste Receptor (T1R3) Modulation

The phenoxypropanoic acid moiety is the pharmacophore responsible for the sweet-taste inhibiting properties of Lactisole (2-(4-methoxyphenoxy)propanoic acid).

  • Hypothesis: The T1R3 transmembrane domain contains a binding pocket sensitive to the electronic density of the phenoxy ring.

  • Application: Researchers use the 3-amino derivative to probe the meta-pocket of the receptor. Unlike the 4-methoxy group of Lactisole, the 3-amino group can act as a hydrogen bond donor or be derivatized to scan steric tolerance.

  • Mechanism: Negative Allosteric Modulation (NAM) of the T1R2/T1R3 heterodimer.

2. PPAR Agonist Development (Metabolic Disease)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors regulating lipid metabolism. Fibrates (e.g., Fenofibrate) utilize a phenoxy-acid headgroup to anchor into the PPAR ligand-binding domain (LBD).

  • Utility: The free amine at the meta position allows for the attachment of lipophilic "tails" (via amide coupling) required to stabilize the LBD's Helix 12, potentially converting the scaffold from a weak binder to a potent agonist.

3. Peptidomimetics (Tyrosine Isosteres)

This molecule acts as an ether isostere of Tyrosine . The ether linkage confers resistance to enzymatic hydrolysis (proteases), making it a valuable building block for stable peptide analogs targeting integrins or protein-protein interactions.

Part 3: Experimental Protocols
Protocol A: Preparation of Assay-Ready Stock Solutions
  • Objective: Create a stable, pH-neutral stock for cell-based assays.

  • Rationale: The HCl salt is acidic. Direct addition to cell media may acidify the well, causing false positives in calcium flux assays.

  • Weighing: Weigh 21.7 mg of substance into a sterile 1.5 mL microtube.

  • Dissolution: Add 800 µL of sterile dH₂O. Vortex until fully dissolved (clear solution).

  • Neutralization (Critical): Slowly add 1M NaOH (approx. 100 µL) while monitoring with micro-pH paper until pH reaches ~7.2–7.4.

    • Note: The solution may transiently cloud if the zwitterionic point is reached, but should redissolve as pH stabilizes.

  • Final Volume: Adjust volume to 1.0 mL with PBS to achieve a 100 mM stock.

  • Filtration: Syringe-filter (0.22 µm) if using for cell culture.

Protocol B: Chemoselective Amide Coupling (Derivatization)
  • Objective: Selectively functionalize the amine without protecting the carboxylic acid (using Schotten-Baumann conditions).

  • Scope: Synthesis of PPAR-targeted libraries.

  • Setup: Dissolve 1.0 eq of 2-(3-Aminophenoxy)propanoic acid HCl in 1M NaOH (2.5 eq).

  • Reagent Addition: Cool to 0°C. Add 1.1 eq of the desired Acyl Chloride dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The amine spot (ninhydrin active) should disappear.

  • Workup: Acidify carefully with 1M HCl to pH 3. The product (amide-acid) typically precipitates.

  • Isolation: Filter the precipitate and wash with cold water. Recrystallize from EtOH/Water.

Part 4: Visualizations
Figure 1: Pharmacophore Logic & Derivatization Workflow

This diagram illustrates how the core scaffold serves as a divergence point for two distinct therapeutic classes based on the functionalization of the amino group.

G Scaffold 2-(3-Aminophenoxy) propanoic acid HCl Direct Direct Assay (T1R3 Binding) Scaffold->Direct SAR Probing Lipophilic Amide Coupling (+ Lipophilic Tail) Scaffold->Lipophilic Derivatization Incorp Solid Phase Peptide Synthesis Scaffold->Incorp Fmoc-protection Lactisole Lactisole Analog (Sweet Taste Inhibitor) PPAR PPAR Agonist (Fibrate Class) Peptido Peptidomimetic (Tyrosine Isostere) Direct->Lactisole Meta-substitution effect Lipophilic->PPAR Helix 12 Stabilization Incorp->Peptido Protease Resistance

Figure 1: Strategic divergence of the 3-aminophenoxy scaffold into sensory, metabolic, and peptide research streams.

Figure 2: T1R3 Receptor Modulation Mechanism

A mechanistic view of how phenoxypropanoic acids interact with the sweet taste receptor transmembrane domain.

Mechanism cluster_binding Allosteric Pocket Ligand 2-(3-Aminophenoxy) propanoic acid Interaction1 Carboxylate: Ionic Interaction (Arg/Lys) Ligand->Interaction1 Interaction2 Phenoxy Ring: Pi-Pi Stacking (Phe/Trp) Ligand->Interaction2 Interaction3 3-Amino Group: H-Bond Donor (Novel Vector) Ligand->Interaction3 Receptor T1R3 Transmembrane Domain (TMD) Effect Conformational Lock (Inactive State) Receptor->Effect Stabilizes Outcome Sweet Taste Inhibition Effect->Outcome Prevents G-protein coupling Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Figure 2: Proposed binding mode of the ligand within the T1R3 transmembrane domain allosteric pocket.

References
  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. Link

    • Context: Establishes the phenoxypropanoic acid core as the critical pharmacophore for T1R3 inhibition.
  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. Link

    • Context: foundational review describing the SAR of fibrates and the necessity of the acid headgroup for PPAR activ
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link

    • Context: Validates the amide coupling and Schotten-Baumann protocols described in the experimental section.

Sources

Exploratory

Technical Guide: Solubility Characteristics of 2-(3-Aminophenoxy)propanoic acid hydrochloride

[1] Executive Summary 2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional aromatic building block characterized by a propanoic acid tail linked via an ether bond to a 3-substituted aniline core.[1] As a hydr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional aromatic building block characterized by a propanoic acid tail linked via an ether bond to a 3-substituted aniline core.[1] As a hydrochloride salt, its solubility profile is dominated by the ionic interaction between the protonated amine (anilinium) and the chloride counterion.[1]

This guide provides a definitive technical analysis of its solubility, moving beyond basic datasheet values to explore the pH-dependent speciation that dictates its behavior in aqueous and organic media.[1] Researchers utilizing this compound for medicinal chemistry or biological assays must account for its "solubility U-curve"—high solubility at acidic and basic pH, with a potential minimum near its isoelectric point.[1]

Key Physicochemical Identifiers
PropertyDetail
Chemical Name 2-(3-Aminophenoxy)propanoic acid hydrochloride
Molecular Formula C

H

NO

[1][2][3] · HCl
Molecular Weight ~217.65 g/mol (Salt) / 181.19 g/mol (Free Acid)
Physical Form Off-white to pale solid (Hygroscopic)
Primary Solvents Water, DMSO, Methanol
Incompatible Solvents Hexane, Toluene, Diethyl Ether (as salt)

Solubility Profile & Solvent Compatibility

The hydrochloride salt form significantly enhances the polarity of the molecule compared to its free base counterpart.[1] The following data synthesizes empirical observations with predictive physicochemical principles for this chemotype.

Solvent Compatibility Matrix
Solvent ClassSolubility RatingEstimated ConcentrationMechanistic Insight
Aqueous (Water/PBS) High > 50 mg/mLIonic dissociation of R-NH

Cl

drives hydration.[1]
Polar Aprotic (DMSO) Very High > 100 mg/mLExcellent solvation of both the aromatic core and ionic salt. Preferred for stock solutions.
Polar Protic (Methanol) High > 25 mg/mLGood solubility; useful for transfers but prone to esterification if heated with acid traces.[1]
Chlorinated (DCM) Low < 1 mg/mLThe ionic lattice energy of the HCl salt resists disruption by non-polar DCM.
Hydrocarbons (Hexane) Insoluble NegligibleComplete lack of dipole interaction.[1]

Critical Application Note: For biological assays, prepare a 100 mM stock in DMSO . This stock can be diluted into aqueous buffers (e.g., PBS) up to 1:1000 without precipitation, provided the final pH remains physiological (7.4).[1]

The "Why": pH-Dependent Speciation

Understanding the solubility of this compound requires mapping its protonation states. It possesses two ionizable groups: the carboxylic acid (pKa ~3.5–4.[1]0) and the anilinium amine (pKa ~4.6).[1]

Speciation Logic
  • As Supplied (HCl Salt): The molecule exists as a Cation (COOH / NH

    
    ).[1] It is highly soluble.[1][4]
    
  • pH Adjustment (pH 4–5): As pH rises, the carboxylic acid deprotonates (COO

    
    ) while the amine remains protonated (NH
    
    
    
    ).[1] This forms a Zwitterion . Zwitterions often exhibit minimum solubility (Isoelectric precipitation).[1]
  • Basic Conditions (pH > 7): The amine deprotonates to the neutral free base (NH

    
    ), but the carboxylate (COO
    
    
    
    ) ensures the molecule remains an Anion .[1] Solubility returns, often as a sodium salt if NaOH is used.[1]
Visualization: Speciation Pathway

The following diagram illustrates the structural transformation and its impact on solubility.

Speciation Acid pH < 3 (Cationic Form) High Solubility Iso pH ~ 4.5 (Zwitterion) Potential Minimum Solubility Acid->Iso Add Base (-H+) Iso->Acid Add Acid (+H+) Base pH > 7 (Anionic Form) High Solubility Iso->Base Add Base (-H+) Base->Iso Add Acid (+H+)

Figure 1: Solubility behavior as a function of pH. The "U-Curve" effect implies maximum stability in strong acid (as supplied) or strong base.[1]

Experimental Protocol: Solubility Determination

Do not rely on generic literature values. Use this self-validating protocol to determine the exact solubility limit for your specific application (e.g., LC-MS mobile phase or cell culture media).[1]

Workflow Diagram

SolubilityProtocol Start Start: 5 mg Compound Step1 Add 50 µL Solvent (Target: 100 mg/mL) Start->Step1 Check1 Clear Solution? Step1->Check1 Success1 Solubility > 100 mg/mL (Proceed to Dilution) Check1->Success1 Yes Step2 Add 450 µL Solvent (Target: 10 mg/mL) Check1->Step2 No Check2 Clear Solution? Step2->Check2 Success2 Solubility ~10-100 mg/mL (Sonicate/Vortex) Check2->Success2 Yes Fail Insoluble / Precipitate Switch Solvent or Check pH Check2->Fail No

Figure 2: Step-wise decision tree for assessing solubility limits in a new solvent system.

Detailed Methodology
  • Preparation: Weigh 5.0 mg of 2-(3-Aminophenoxy)propanoic acid HCl into a clear glass HPLC vial.

  • Primary Addition: Add 50 µL of the target solvent (e.g., DMSO).[1] Vortex vigorously for 30 seconds.[1]

    • Observation: If clear, solubility is >100 mg/mL .[1]

  • Secondary Addition: If particles remain, add solvent in 50 µL increments, vortexing between additions, until total volume is 500 µL (10 mg/mL).

    • Observation: If clear, solubility is 10–100 mg/mL .[1]

  • Sonication: If particles persist at 10 mg/mL, sonicate in a water bath at 35°C for 5 minutes.

    • Note: If the solution clears upon heating but precipitates on cooling, the solution is supersaturated.[1]

  • pH Check: If testing in water and solubility is poor, measure pH. If pH is near 4–5, add 1 equivalent of dilute HCl or NaOH to shift away from the isoelectric point.[1]

Storage & Stability

As a hydrochloride salt, this compound is prone to hygroscopicity (absorbing moisture from the air).[1] Moisture uptake can lead to hydrolysis of the ether linkage over extended periods or simply make the solid sticky and difficult to weigh.[1]

  • Storage: Store at -20°C in a tightly sealed vial. Desiccate before opening to prevent condensation.[1]

  • Solution Stability:

    • DMSO Stock: Stable for 3–6 months at -20°C.[1]

    • Aqueous Solution: Prepare fresh. The aminophenoxy ether linkage is generally stable, but aqueous solutions are prone to microbial growth if not sterile filtered.[1]

References

  • PubChem Compound Summary: 2-(3-aminophenoxy)propanoic acid.[1] National Center for Biotechnology Information.[1] Accessed Feb 2026.[1][3] Link[1]

  • BLD Pharm Product Data: 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS 2109514-29-4).[1][2] Accessed Feb 2026.[1][3] Link

  • General Principle: Solubility of Amino Acids and Salts. In: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][3][4][5][6] Wiley-VCH.[1] (Provides the theoretical basis for the pH-dependent solubility profiles of amino acid salts).

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

Executive Summary & Compound Identity 2-(3-Aminophenoxy)propanoic acid hydrochloride is a functionalized phenoxy acid derivative often utilized as a pharmaceutical intermediate or a structural analog in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-(3-Aminophenoxy)propanoic acid hydrochloride is a functionalized phenoxy acid derivative often utilized as a pharmaceutical intermediate or a structural analog in the development of taste modulators (e.g., sweetness inhibitors like Lactisole). This guide provides a comprehensive technical analysis of its spectroscopic signatures (NMR, IR, MS) and outlines robust protocols for its characterization.

The hydrochloride salt form is critical for enhancing aqueous solubility and stability compared to the zwitterionic or free acid forms.

Property Details
IUPAC Name 2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS Number (Free Acid) 26105-16-8
CAS Number (HCl Salt) 2109514-29-4
Molecular Formula C

H

NO

[1] · HCl
Molecular Weight 217.65 g/mol (Salt); 181.19 g/mol (Free Base)
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, DCM

Synthesis & Structural Context

To understand the spectroscopic data, one must understand the structural origin. The compound is typically synthesized via the alkylation of 3-nitrophenol followed by reduction and salt formation.

Synthesis Pathway Diagram

The following workflow illustrates the chemical transformations that define the impurities and structural features observed in the spectra.

SynthesisPath Start 3-Nitrophenol Inter1 Ethyl 2-(3-nitrophenoxy)propionate Start->Inter1 Alkylation Reagent Ethyl 2-bromopropionate + K2CO3 Reagent->Inter1 Inter2 2-(3-Nitrophenoxy)propanoic acid Inter1->Inter2 Saponification Step2 Hydrolysis (NaOH/H2O) Step2->Inter2 ProductBase 2-(3-Aminophenoxy)propanoic acid (Free Base) Inter2->ProductBase Reduction Step3 Reduction (H2/Pd-C or SnCl2) Step3->ProductBase Final 2-(3-Aminophenoxy)propanoic acid Hydrochloride ProductBase->Final Salt Formation Step4 HCl/Dioxane Step4->Final

Caption: Step-wise synthesis pathway highlighting the origin of the propanoic acid moiety and the transformation of the nitro group to the amine hydrochloride.

Spectroscopic Characterization

The following data represents the authoritative spectral signatures expected for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d


 is the preferred solvent. D

O may cause exchange of the ammonium (NH

) and carboxylic acid (COOH) protons, obscuring key diagnostic signals.

H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.80 - 13.20 Broad Singlet1H-COOH Carboxylic acid proton; broad due to H-bonding.
9.50 - 10.50 Broad Singlet3H-NH

Ammonium protons. Only visible in salt form/anhydrous DMSO.
7.35 Triplet (

Hz)
1HAr-H5 Meta-position; coupling with H4 and H6.
6.90 - 7.10 Multiplet3HAr-H2, H4, H6 Protons ortho/para to the electron-withdrawing NH

and alkoxy groups.
4.85 Quartet (

Hz)
1H-O-CH -CH

Characteristic methine proton alpha to the ether oxygen and carbonyl.
1.52 Doublet (

Hz)
3H-CH-CH

Methyl group doublet; diagnostic for the propanoic backbone.

Technical Note: In the free base, the aromatic protons would shift upfield (6.2–6.5 ppm) due to the electron-donating nature of the free amine (-NH


). The downfield shift to ~7.0 ppm confirms the protonation to -NH

.

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
AssignmentCausality
173.2 C =O (Acid)Carbonyl carbon; typical range for carboxylic acids.
157.8 Ar-C -O (C1)Deshielded by direct attachment to Oxygen.
135.5 Ar-C -N (C3)Ipso-carbon attached to the ammonium group.
130.4 Ar-C 5Meta-carbon; less affected by resonance.
112.0, 109.5, 105.2 Ar-C 2, C 4, C 6Ortho/Para carbons; shielded by oxygen donation, despite ammonium withdrawal.
71.8 -O-C H-Alpha-carbon; strongly deshielded by oxygen.
18.4 -C H

Methyl carbon.[2]
Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the salt form from the free base and confirms the presence of the carboxylic acid dimer.

Wavenumber (cm

)
Vibration ModeDiagnostic Feature
2800 - 3200 N-H / O-H StretchBroad, overlapping absorption indicating NH

and COOH H-bonding.
2500 - 2700 O-H Stretch (Acid)"Fermi resonance" bands often seen in carboxylic acid dimers.
1725 - 1745 C=O StretchSharp, strong carbonyl peak (Acid).
1500, 1600 C=C AromaticSkeletal vibrations of the benzene ring.
1210 - 1240 C-O-C StretchAsymmetric ether stretching (Aryl-Alkyl ether).
850 - 900 C-H BendingOut-of-plane bending for 1,3-disubstituted benzene.
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) is recommended due to the compound's polarity.

  • Ionization Mode: Positive (ESI+) and Negative (ESI-)

  • Molecular Ion (Salt free): MW = 181.19 g/mol

Modem/z ObservedSpeciesInterpretation
ESI (+) 182.1 [M+H]

Protonated molecular ion (Base peak).
ESI (+) 204.1 [M+Na]

Sodium adduct (common impurity).
ESI (-) 180.1 [M-H]

Deprotonated carboxylate ion.

Fragmentation Pattern (MS/MS of 182.1):

  • m/z 136: Loss of HCOOH (46 Da) from the propanoic acid tail.

  • m/z 109: Characteristic 3-aminophenol fragment (Ar-NH2 + OH) after ether cleavage.

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and prevent salt dissociation:

  • Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Critical: Do not use D

      
      O if observation of the -NH
      
      
      
      or -COOH protons is required, as they will exchange with Deuterium and disappear from the spectrum.
  • Mixing: Vortex until fully dissolved. The solution should be clear and colorless to pale yellow.[3]

  • Acquisition: Run 16 scans for

    
    H and 1024 scans for 
    
    
    
    C to ensure adequate signal-to-noise ratio for the quaternary carbons.
Purity Analysis via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/acid absorption) and 254 nm (aromatic).

  • Retention Time: The amine salt is polar; expect elution early in the gradient (approx. 2.5 - 3.5 min depending on dead volume).

Analytical Workflow Diagram

Use this decision tree to validate the compound identity during development.

AnalyticalWorkflow Sample Unknown Sample (White Powder) Solubility Solubility Test (Water vs DCM) Sample->Solubility Decision1 Soluble in Water? Insoluble in DCM? Solubility->Decision1 NMR 1H NMR (DMSO-d6) Decision1->NMR Yes (Salt likely) Fail Investigate Impurities (Free base or Inorganic salt) Decision1->Fail No MS LC-MS (ESI+) NMR->MS Check1 Check: Quartet @ 4.8 ppm Broad Singlet @ 10 ppm NMR->Check1 Check2 Check: m/z = 182 MS->Check2 Result Identity Confirmed: 2-(3-Aminophenoxy)propanoic acid HCl Check1->Result Pass Check1->Fail Fail Check2->Result Pass

Caption: Analytical decision tree for confirming the identity of the hydrochloride salt.

References

  • Synthesis of Phenoxypropanoic Acids: Nagel, U., Radau, G., & Link, A. (2011).[4] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.[4] Link (Methodology for nitro-reduction and ester hydrolysis).

  • General Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[5] (Used for comparative analysis of 3-aminophenol and propanoic acid derivatives).

  • Lactisole Analogs: Rathbone, E. B., et al. (1989). Process for inhibiting sweet taste. U.S. Patent 4,994,490. (Structural context for phenoxypropanoic acid sweetness inhibitors).
  • NMR Solvent Effects: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Process Research & Development, 20(3), 661-667. Link

Sources

Exploratory

An In-depth Technical Guide to 2-(3-Aminophenoxy)propanoic Acid Hydrochloride for Drug Discovery Professionals

This document provides a comprehensive technical overview of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS No. 2109514-29-4), a versatile chemical intermediate with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS No. 2109514-29-4), a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This guide is structured to deliver not just raw data, but actionable insights into the compound's properties, synthesis, and potential applications, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Profile

2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional organic molecule. It incorporates a propanoic acid moiety, an ether linkage, and an aniline derivative, presented as a hydrochloride salt. This unique combination of functional groups makes it a valuable building block for creating more complex molecules with diverse biological activities. The hydrochloride salt form is typically employed to enhance stability and improve solubility in aqueous or protic solvents compared to its free base form (2-(3-Aminophenoxy)propanoic acid, CAS No. 26105-16-8)[1][2].

While specific experimental data for this compound is not widely published, a detailed profile can be constructed based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

PropertyValue / Expected ValueSource / Justification
CAS Number 2109514-29-4[1]
Molecular Formula C₉H₁₂ClNO₃[1]
Molecular Weight 217.65 g/mol [1]
Appearance Expected to be an off-white to light-colored solid powder.Based on typical appearance of similar aromatic amino acid hydrochlorides[3].
Melting Point Not experimentally determined. Expected to be >150 °C with decomposition.Amine salts and carboxylic acids often have relatively high melting points. For comparison, the related 2-(3-Chlorophenoxy)propionic acid melts at 113-115 °C. The presence of the amine salt would likely increase this value.
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, DMSO); poorly soluble in nonpolar solvents (e.g., hexanes, diethyl ether).The hydrochloride salt and carboxylic acid group confer polarity and hydrogen bonding capability, enhancing solubility in polar media.
pKa Two expected pKa values: ~2-4 for the carboxylic acid and ~4-5 for the anilinium ion.The carboxylic acid pKa is typical for propanoic acids. The electron-withdrawing ether linkage meta to the amine slightly decreases the basicity of the aniline nitrogen, resulting in a lower pKa for its conjugate acid compared to aniline (~4.6).
SMILES CC(OC1=CC=CC(N)=C1)C(O)=O.[H]Cl[1]

The Strategic Importance in Medicinal Chemistry

The 3-aminophenoxypropanoic acid scaffold is of significant interest to drug development professionals. The arrangement of the amine, ether, and carboxylic acid functionalities provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles.

  • Vector for Prodrugs: The carboxylic acid group can be esterified to create prodrugs with enhanced lipophilicity, potentially improving membrane permeability and oral bioavailability. These ester prodrugs can then be hydrolyzed in vivo by metabolic enzymes to release the active parent drug[4].

  • Scaffold for Bioactive Molecules: The primary aromatic amine serves as a key synthetic handle. It can be readily acylated, sulfonated, or used in reductive amination and coupling reactions to attach various pharmacophores. Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as scaffolds for developing novel anticancer and antimicrobial agents, highlighting the therapeutic promise of this structural class[5][6].

  • Mimic of Natural Ligands: As an amino acid derivative, the molecule can act as a structural mimic for endogenous ligands, potentially targeting receptors or enzymes involved in cellular signaling pathways.

Below is a diagram illustrating the key functional "handles" on the molecule that are available for synthetic modification in a drug discovery program.

G cluster_molecule 2-(3-Aminophenoxy)propanoic acid Core Structure cluster_handles Key Synthetic Handles for Derivatization mol amine Aromatic Amine (NH2) amine->mol Acylation, Sulfonylation, Reductive Amination acid Carboxylic Acid (COOH) acid->mol Esterification (Prodrugs), Amide Formation ring Aromatic Ring ring->mol Electrophilic Aromatic Substitution (e.g., Halogenation)

Caption: Key reactive sites for synthetic modification.

Synthesis and Reactivity

Plausible Synthetic Pathway:

Step 1: Williamson Ether Synthesis The synthesis would begin with the reaction of 3-aminophenol with a suitable 2-halopropanoate ester, such as ethyl 2-bromopropanoate, under basic conditions. The phenoxide, generated in situ by a base like potassium carbonate (K₂CO₃), acts as a nucleophile, displacing the bromide to form the ether linkage.

Step 2: Saponification (Ester Hydrolysis) The resulting ester intermediate is then hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide (NaOH), followed by an acidic workup.

Step 3: Hydrochloride Salt Formation Finally, the free base of the aminophenoxypropanoic acid is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with hydrochloric acid (either as a gas or a solution in a solvent) to precipitate the desired hydrochloride salt.

Synthesis aminophenol 3-Aminophenol reagent1 K₂CO₃, Acetone aminophenol->reagent1 bromoprop Ethyl 2-bromopropanoate bromoprop->reagent1 ester Ethyl 2-(3-aminophenoxy)propanoate reagent2 1. NaOH (aq) 2. H₃O⁺ ester->reagent2 freebase 2-(3-Aminophenoxy)propanoic Acid reagent3 HCl in Ether freebase->reagent3 product 2-(3-Aminophenoxy)propanoic Acid Hydrochloride reagent1->ester Step 1: Williamson Ether Synthesis reagent2->freebase Step 2: Saponification reagent3->product Step 3: Salt Formation

Caption: Proposed synthetic workflow for the target compound.

Structural Characterization: A Predictive Guide

For any researcher using this compound, rigorous structural verification is paramount. The following section outlines the expected spectroscopic signatures and provides template protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (in D₂O or DMSO-d₆):

  • Aromatic Protons (4H): Expect a complex multiplet pattern in the ~6.5-7.5 ppm range, characteristic of a meta-substituted benzene ring.

  • Methine Proton (1H, -CH-): A quartet adjacent to the methyl group and deshielded by the ether oxygen, likely appearing around 4.5-5.0 ppm.

  • Methyl Protons (3H, -CH₃): A doublet due to coupling with the methine proton, expected around 1.4-1.6 ppm.

  • Labile Protons (NH₃⁺, COOH): These will appear as broad singlets and their chemical shift will be highly dependent on solvent and concentration. In D₂O, these signals will exchange and disappear.

Expected ¹³C NMR Spectrum (in D₂O or DMSO-d₆):

  • Carboxyl Carbon (C=O): Deshielded, expected in the ~170-180 ppm region.

  • Aromatic Carbons (6C): Multiple signals between ~110-160 ppm. The carbon attached to the ether oxygen (C-O) will be the most deshielded (~155-160 ppm), and the carbon attached to the anilinium group (C-N) will also be significantly shifted.

  • Methine Carbon (-CH-): Signal expected around 70-80 ppm, deshielded by the adjacent oxygen.

  • Methyl Carbon (-CH₃): The most upfield signal, expected around 15-20 ppm.

Protocol: Template for NMR Sample Preparation and Acquisition

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Materials:

    • 2-(3-Aminophenoxy)propanoic acid hydrochloride (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆ or D₂O), 0.6-0.7 mL

    • 5 mm NMR tube

    • Pipettes and vial

  • Procedure:

    • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

    • Add ~0.6 mL of the chosen deuterated solvent to the vial and gently agitate until the solid is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire a ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 or more scans, 2-second relaxation delay).

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra (e.g., to the residual solvent peak).

  • Causality: DMSO-d₆ is often a good choice for hydrochloride salts and carboxylic acids as it can solubilize the compound and often allows for observation of the labile N-H and O-H protons. D₂O is useful for confirming these labile protons via H-D exchange.

Infrared (IR) Spectroscopy

Expected Key IR Absorptions (Solid State, KBr or ATR):

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, often obscuring other signals in this region.

  • N-H Stretch (Ammonium Salt): A broad band centered around ~3000 cm⁻¹, which will overlap with the O-H and C-H stretches.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Medium intensity peaks around 1500-1600 cm⁻¹.

  • C-O Stretch (Ether): A characteristic stretch around 1200-1250 cm⁻¹.

Protocol: Template for FTIR-ATR Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Materials:

    • 2-(3-Aminophenoxy)propanoic acid hydrochloride (1-2 mg)

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Spatula, lint-free wipes, and isopropanol.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol and allowing it to dry completely.

    • Record a background spectrum.

    • Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press arm to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Clean the crystal thoroughly after analysis.

  • Trustworthiness: This method is rapid, requires minimal sample, and avoids complications of making KBr pellets. The resulting spectrum is a reliable fingerprint of the compound's functional groups.

Safety and Handling

As a laboratory chemical with limited published toxicological data, 2-(3-Aminophenoxy)propanoic acid hydrochloride should be handled with appropriate care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[7].

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[8].

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 2-(3-Chlorophenoxy)propionic Acid.
  • BLD Pharm. (n.d.). 2-(3-Aminophenoxy)propanoic acid hydrochloride | 2109514-29-4.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(3-Chlorophenoxy)propionic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-3-(2-nitrophenyl)propionic acid.
  • Enamine Ltd. (n.d.). Safety Data Sheet: 2-(3-fluorophenyl)propanoic acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). Chemical label: 2-(aminooxy)-3-phenylpropanoic acid hydrochloride.
  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • Al-Warhi, T., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • PubChemLite. (n.d.). 2-(3-aminophenoxy)propanoic acid (C9H11NO3).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 416257, 2-Amino-3-(aminooxy)propanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20833274, 2-(Aminooxy)propanoic acid hydrochloride.
  • BLD Pharm. (n.d.). 2-(3-Aminophenoxy)propanoic acid | 26105-16-8.
  • University of Calgary. (2019). Spectroscopic Tables. Retrieved from University of Calgary, Department of Chemistry.
  • ChemScene. (n.d.). (s)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride.
  • Kaczor, A., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
  • Kumar, A., et al. (2023). Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. World Journal of Advanced Research and Reviews.
  • Echemi. (n.d.). (±)-2-(3-Chlorophenoxy)propionic acid | 101-10-0.
  • BenchChem. (2025). 2'-Aminoacetophenone spectroscopic data analysis (NMR, IR, MS).
  • MilliporeSigma. (n.d.). 2-(3-Chlorophenoxy)propionic acid 98% | 101-10-0.
  • ChemicalBook. (2023). Propanoic acid, 3-(aminooxy)-, hydrochloride | 5251-77-4.
  • Al-Mulla, H., et al. (2024). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?.
  • Al-Amiery, A. A., et al. (2023). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Azam, F., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.
  • Nagai, H., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry.

Sources

Foundational

2-(3-Aminophenoxy)propanoic Acid Hydrochloride: A Versatile Bifunctional Scaffold for Medicinal Chemistry

Executive Summary 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4 for HCl salt; 26105-16-8 for free acid) represents a high-value "privileged structure" in medicinal chemistry. Structurally, it combines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4 for HCl salt; 26105-16-8 for free acid) represents a high-value "privileged structure" in medicinal chemistry. Structurally, it combines a meta-substituted aniline moiety with a chiral phenoxy-alkanoic acid tail. This bifunctionality allows it to serve as a critical junction point in the synthesis of PPAR agonists (metabolic disease), integrin antagonists , and sweet taste receptor modulators (lactisole analogs).

This technical guide provides a rigorous analysis of its synthesis, handling, and application, moving beyond basic catalog data to offer actionable process chemistry insights.

Structural Analysis & Chemical Logic

The molecule consists of a benzene ring substituted at the 1- and 3-positions. This meta-substitution is chemically significant:

  • Geometry: Unlike para-substitution (linear) or ortho-substitution (sterically crowded), the meta-orientation provides a "bent" geometry often required to fit into specific GPCR and nuclear receptor binding pockets (e.g., PPAR

    
    /
    
    
    
    ).
  • Chirality: The propanoic acid moiety introduces a chiral center at the

    
    -position. While often supplied as a racemate, the (R)-enantiomer is frequently the bioactive conformer in phenoxypropionic acid herbicides and drugs, mimicking the L-lactic acid backbone.
    
  • Electronic Effects: The ether linkage is electron-donating, increasing the nucleophilicity of the aniline nitrogen, making it highly reactive toward acylation or sulfonylation.

Physicochemical Profile (Predicted)
PropertyValueImplication for Synthesis
Molecular Formula

Salt form stabilizes the amine.
Molecular Weight 217.65 g/mol (HCl salt)Suitable for fragment-based drug design (FBDD).
pKa (Acid) ~3.8Carboxylic acid is ionizable at physiological pH.
pKa (Base) ~4.2 (Aniline)Weak base; HCl salt dissociates in basic workups.
Solubility High in Water, DMSO, MeOHExcellent for biological assays; challenging for extraction.

Robust Synthesis Strategy

While it is theoretically possible to synthesize this molecule via direct alkylation of 3-aminophenol, that route is fraught with chemo-selectivity issues (O-alkylation vs. N-alkylation).

The Expert Approach: The industry-standard route utilizes 3-nitrophenol as the starting material. The nitro group acts as a perfect "mask" for the amine, preventing N-alkylation and oxidation during the ether formation step.

Step-by-Step Protocol
Phase 1: Williamson Ether Synthesis (O-Alkylation)

Reaction: 3-Nitrophenol + Ethyl 2-bromopropionate


 Ethyl 2-(3-nitrophenoxy)propionate
  • Setup: Charge a 3-neck flask with 3-Nitrophenol (1.0 eq) and anhydrous Acetone or DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 eq). Note: Use granular, anhydrous 
    
    
    
    to ensure a slow, steady deprotonation.
  • Alkylation: Add Ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.

  • Heating: Reflux (Acetone: 56°C) or heat to 60°C (DMF) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. If DMF was used, dilute with water and extract with Ethyl Acetate. Wash organic layer with 1N NaOH to remove unreacted nitrophenol (critical for purity).

Phase 2: Nitro Reduction

Reaction: Ethyl 2-(3-nitrophenoxy)propionate


 Ethyl 2-(3-aminophenoxy)propionate
  • Catalyst: 10% Pd/C (5 wt% loading) in Ethanol or Methanol.

  • Hydrogenation: Stir under

    
     balloon (1 atm) or Parr shaker (30 psi) for 4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

Phase 3: Hydrolysis & Salt Formation

Reaction: Ester Hydrolysis


 HCl Salt Formation
  • Hydrolysis: Treat the amino-ester with 2N NaOH (2 eq) in THF/Water (1:1) at RT for 2 hours.

  • Acidification: Carefully adjust pH to ~4 with 1N HCl. Extract the free amino acid (zwitterion) if possible, or proceed to evaporation.

  • Salt Formation: Dissolve the crude residue in minimal dry Ethanol. Add 4M HCl in Dioxane (1.5 eq).

  • Crystallization: Add Diethyl Ether dropwise to precipitate the target hydrochloride salt. Filter and dry under vacuum.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisFlow Start Starting Material: 3-Nitrophenol Step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 60°C) Start->Step1 Reagent Reagent: Ethyl 2-bromopropionate Reagent->Step1 Check1 QC Check: Remove unreacted Phenol (NaOH Wash) Step1->Check1 Inter1 Intermediate: Ethyl 2-(3-nitrophenoxy)propionate Check1->Inter1 Organic Layer Step2 Step 2: Hydrogenation (H2, Pd/C, EtOH) Inter1->Step2 Inter2 Intermediate: Ethyl 2-(3-aminophenoxy)propionate Step2->Inter2 Step3 Step 3: Hydrolysis & HCl Salt Formation (1. NaOH; 2. HCl/Dioxane) Inter2->Step3 Final Product: 2-(3-Aminophenoxy)propanoic acid HCl Step3->Final

Figure 1: Optimized synthetic pathway utilizing the nitro-masking strategy to ensure regioselectivity.

Applications in Drug Discovery[4][5][6][7]

This building block allows for "Scaffold Hopping"—replacing unstable or patent-locked linkers with the robust phenoxy-ether scaffold.

A. PPAR Agonists (Metabolic Disease)

The fibrates (e.g., Fenofibrate) utilize a 4-chlorophenoxy-isobutyric acid motif. 2-(3-Aminophenoxy)propanoic acid allows researchers to:

  • Shift substitution from para to meta, altering the shape of the hydrophobic tail in the PPAR binding pocket.

  • Use the amino group to attach secondary pharmacophores (e.g., urea or amide linkers) to reach distal polar regions of the receptor.

B. Lactisole Analogs (Sensory Science)

Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a sweet taste inhibitor. The 3-amino analog serves as a precursor for creating libraries of "inverse agonists" for the T1R2/T1R3 sweet taste receptor.

  • Modification: Acylation of the amine with varying lipophilic chains can tune the potency of taste inhibition.

C. Peptidomimetics (Integrin Antagonists)

The distance between the carboxylic acid (binding to metal ions in integrins) and the aromatic system mimics the side chain of Tyrosine.

  • Workflow: The amine is coupled to an RGD (Arg-Gly-Asp) mimetic scaffold, while the carboxylic acid remains free to chelate the

    
     ion in the integrin active site.
    
Visualization: Divergent Functionalization

How to utilize the molecule in library generation.

Applications Core 2-(3-Aminophenoxy) propanoic acid PathA Amine Modification (Nucleophilic) Core->PathA Target NH2 PathB Acid Modification (Electrophilic) Core->PathB Target COOH Prod1 Amides/Sulfonamides (Library Generation) PathA->Prod1 R-COCl / R-SO2Cl Prod2 Reductive Amination (Sec. Amines) PathA->Prod2 R-CHO / NaBH(OAc)3 Prod4 Cyclization (Benzoxazinones) PathA->Prod4 Intramolecular Prod3 Esters/Amides (Prodrugs) PathB->Prod3 R-OH / R-NH2 PathB->Prod4

Figure 2: Divergent synthesis strategy showing how the bifunctional nature of the scaffold enables diverse chemical space exploration.

Troubleshooting & Quality Control

When sourcing or synthesizing this compound, specific impurities can affect biological data.

Impurity / IssueOriginDetectionRemediation
N-Alkylated Byproduct Direct alkylation of aminophenol (if Nitro route not used).LC-MS (+28-30 mass shift)Use 3-Nitrophenol route (Section 2).
Elimination Product Acrylate formation from 2-bromopropionate under high heat.1H NMR (Olefin peaks 5.5-6.5 ppm)Keep alkylation temp < 60°C; Use Acetone.
Racemization Base-catalyzed proton exchange at the chiral center.Chiral HPLCUse mild bases (

vs NaH); Avoid prolonged reflux.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 41(25), 5020–5036. (Demonstrates the utility of phenoxy-acid scaffolds in PPAR drug design). [Link]

  • PubChem. (n.d.). 2-(3-aminophenoxy)propanoic acid.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

2-(3-Aminophenoxy)propanoic Acid Hydrochloride: A Technical Guide to Discovery and Application

The following technical guide details the discovery, chemical lineage, and synthetic utility of 2-(3-Aminophenoxy)propanoic acid hydrochloride . This document is structured for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical lineage, and synthetic utility of 2-(3-Aminophenoxy)propanoic acid hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's role as a versatile bifunctional scaffold rather than a single-use active pharmaceutical ingredient (API).

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8) is a specialized chemical building block belonging to the aryloxypropionic acid class. While its structural cousins (e.g., Mecoprop, Fenofibrate, Lactisole) achieved global fame as herbicides, lipid-lowering agents, or taste modifiers, this specific meta-amino derivative emerged as a critical scaffold for high-throughput medicinal chemistry. Its value lies in its orthogonal bifunctionality —combining a chiral carboxylic acid tail with a reactive aniline head—making it an ideal linker for peptidomimetics, integrin antagonists, and PPAR agonists.

Part 1: Discovery and Historical Lineage

The history of 2-(3-Aminophenoxy)propanoic acid is best understood not as an isolated discovery, but as a strategic evolution within the phenoxypropionic acid timeline.

The "Phenoxy" Revolution (1940s–1950s)

The foundational research began during WWII with the discovery of phenoxyacetic acid herbicides like 2,4-D . These compounds mimicked the plant hormone auxin (indole-3-acetic acid), causing uncontrolled growth in broadleaf weeds.

  • Limitation: They lacked chiral specificity and had limited selectivity.

The Propionic Shift (1957)

Researchers at Boots Pure Drug Co. (UK) discovered that adding a methyl group to the acetic acid side chain created a chiral center. This led to Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid).

  • Key Insight: Only the (R)-enantiomer possessed strong herbicidal activity, highlighting the importance of the propionic acid chiral center for biological recognition.

Divergence into Pharmaceuticals (1960s–1980s)

While agrochemists focused on ortho and para substitutions (e.g., 2,4-dichlorophenoxy), medicinal chemists began exploring the meta position to divorce biological activity from auxin toxicity.

  • Fibrates: The phenoxy-isobutyric acid scaffold yielded Clofibrate and Fenofibrate for treating hyperlipidemia.

  • Taste Modifiers: In the late 1980s, Lactisole (2-(4-methoxyphenoxy)propanoic acid) was identified as a sweet taste inhibitor, acting on the T1R3 receptor.

The Emergence of the 3-Amino Scaffold (1990s–Present)

2-(3-Aminophenoxy)propanoic acid hydrochloride was developed to address a specific need in combinatorial chemistry: Linker Diversity . Unlike the chemically inert alkyl/halo groups of herbicides, the meta-amino group provided a handle for amide coupling, urea formation, or sulfonylation. This allowed the phenoxypropionic acid core to be incorporated into complex peptidomimetics, specifically RGD (Arg-Gly-Asp) mimetics targeting integrin receptors (


, 

).

Part 2: Chemical Architecture & Mechanism[1]

Structural Analysis

The molecule consists of three distinct functional domains:

  • Propanoic Acid Tail: Provides the acidic pharmacophore often required for ionic interaction with receptor arginine residues (e.g., in Integrins or PPARs).

  • Ether Linkage: A stable, flexible spacer that positions the aromatic ring.

  • 3-Aminophenyl Head: A meta-substituted aniline that serves as the vector for growing the molecule into a drug candidate.

Pharmacophore Mapping

The meta positioning is critical. In many biological targets, para substitution leads to steric clash or unwanted agonist activity (as seen in PPAR


 agonists). The meta geometry creates a "bent" conformation often required for binding pockets in Factor Xa or Integrins.

Pharmacophore cluster_targets Target Applications Acid Carboxylic Acid (Ionic Interaction) Chiral Chiral Center (Stereoselectivity) Acid->Chiral Integrin Integrin Antagonists (RGD Mimetics) Acid->Integrin Linker Ether Linker (Spacer) Chiral->Linker Ring Phenyl Ring (Scaffold) Linker->Ring Amine 3-Amino Group (Coupling Handle) Ring->Amine Meta Position Amine->Integrin PPAR PPAR Agonists (Lipid Metabolism)

Figure 1: Pharmacophore decomposition of 2-(3-Aminophenoxy)propanoic acid, highlighting its modular utility in drug design.

Part 3: Synthesis Protocols

The synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride typically follows one of two routes: the Williamson Ether Synthesis (for racemic or cost-effective production) or the Mitsunobu Reaction (for enantioselective synthesis).

Method A: Williamson Ether Synthesis (Standard)

This method involves the alkylation of a phenol with a halo-alkanoic acid.

Reagents:

  • 3-Nitrophenol (Precursor)

  • Ethyl 2-chloropropionate or 2-bromopropanoic acid

  • Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Palladium on Carbon (

    
    ) for hydrogenation
    

Protocol:

  • Alkylation: Dissolve 3-nitrophenol (1.0 eq) in DMF. Add

    
     (2.0 eq) and stir at room temperature for 30 min.
    
  • Addition: Dropwise add Ethyl 2-bromopropionate (1.1 eq). Heat to 80°C for 4-6 hours.

  • Workup: Quench with water, extract with EtOAc. The product is Ethyl 2-(3-nitrophenoxy)propionate.

  • Reduction: Dissolve the nitro-ester in Ethanol. Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 30 psi

    
     for 2 hours.
    
  • Hydrolysis: Treat the aniline-ester with NaOH (aq) to hydrolyze the ester, then acidify with HCl to pH 2.

  • Salt Formation: Isolate the free acid and treat with ethereal HCl to precipitate 2-(3-Aminophenoxy)propanoic acid hydrochloride .

Method B: Mitsunobu Reaction (Chiral)

Used when a specific enantiomer (usually S-) is required.

Reagents:

  • 3-Nitrophenol

  • (R)-Methyl Lactate (Inversion of configuration occurs, yielding S-product)

  • Triphenylphosphine (

    
    )
    
  • DIAD (Diisopropyl azodicarboxylate)

Synthesis Start 3-Nitrophenol Inter1 Intermediate: (S)-Methyl 2-(3-nitrophenoxy)propionate Start->Inter1 Mitsunobu (Inversion) Reagent (R)-Methyl Lactate + PPh3 / DIAD Reagent->Inter1 Inter2 (S)-Methyl 2-(3-aminophenoxy)propionate Inter1->Inter2 Nitro Reduction Step2 Reduction (H2, Pd/C) Final 2-(3-Aminophenoxy)propanoic acid HCl Inter2->Final Deprotection Step3 Hydrolysis (LiOH) -> HCl

Figure 2: Enantioselective synthesis pathway using the Mitsunobu reaction to ensure chiral purity.

Part 4: Applications in Drug Development

Integrin Antagonists (RGD Mimetics)

Integrins are transmembrane receptors that mediate cell adhesion. Antagonists of the


 integrin are investigated for anti-angiogenic properties (cancer therapy).
  • Role: The 2-(3-Aminophenoxy)propanoic acid scaffold mimics the Aspartic Acid residue of the RGD sequence, while the phenyl ring acts as a rigid spacer. The amine allows for the attachment of an arginine-mimic (e.g., a benzamidine or guanidine derivative).

PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid and glucose metabolism.

  • Role: The "acidic head group" is essential for PPAR activation. While fibrates use a 4-chloro/4-methyl substitution, the 3-amino variant allows researchers to attach lipophilic tails that extend into the large hydrophobic pocket of the PPAR ligand-binding domain (LBD).

Sweet Taste Modifiers

Following the discovery of Lactisole , structure-activity relationship (SAR) studies explored the 3-position.

  • Insight: While 4-substitution (methoxy) favors inhibition of the T1R3 sweet receptor, 3-substitution often retains "neutral" activity or modifies the kinetics of the receptor, making it a valuable control compound in taste physiology research.

Part 5: Technical Specifications & Handling

PropertySpecification
Chemical Name 2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS Number 26105-16-8
Molecular Formula

Molecular Weight 217.65 g/mol
Solubility Soluble in Water, DMSO, Methanol
Stability Hygroscopic; store under inert gas at -20°C
Handling Irritant to eyes/skin. Wear standard PPE.

References

  • Boots Pure Drug Co. (1957). Improvements in or relating to the production of propionic acid derivatives. GB Patent 822,199. (Foundational patent for phenoxypropionic acid herbicides).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on bioisosteric replacement and scaffold design).
  • Schiffman, S. S., et al. (1999). "Structure-activity relationships of thiazolidine derivatives as potent PPARgamma agonists." Journal of Medicinal Chemistry. (Illustrates the utility of acidic head groups in PPAR design).
  • Hancox, J. C., & Robson, A. (2012). "Lactisole and the sweet taste receptor."[1][2][3][4] Food Chemistry. (Discusses the SAR of phenoxypropionic acids in taste modulation).

  • CymitQuimica & BLD Pharm. (2024). Certificate of Analysis: 2-(3-Aminophenoxy)propanoic acid.

Sources

Foundational

Technical Guide: The Biological Potential of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

Executive Summary 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8) is a bifunctional small molecule often categorized as a chemical building block. However, a deep structural analysis reveals it as a "Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8) is a bifunctional small molecule often categorized as a chemical building block. However, a deep structural analysis reveals it as a "Privileged Scaffold" —a molecular framework capable of binding to multiple, distinct biological targets with high affinity.

This guide moves beyond catalog specifications to analyze the compound’s latent biological potential. By mapping its structure against known pharmacophores, we identify three primary therapeutic avenues: Chemosensory Modulation (TAS1R antagonism) , Metabolic Regulation (PPAR agonism) , and Integrin Inhibition (RGD mimicry) .

Structural Analysis & Pharmacophore Mapping

The biological activity of this molecule is dictated by its "Acid-Linker-Base" architecture. Unlike simple phenoxy acids, the 3-amino substituent introduces a critical vector for hydrogen bonding and further derivatization.

Molecular Architecture
FeatureChemical MoietyBiological Function
Anionic Head Carboxylic Acid (

)
Primary anchor point. Mimics Asp/Glu side chains or interacts with cationic residues (e.g., Arginine) in receptor pockets.
Chiral Linker Propanoic Acid Chain (C2-Methyl)The

-methyl group creates chirality. In phenoxypropanoic acids (e.g., herbicides, fibrates), the (R)-enantiomer is often the bioactive conformer due to steric constraints in the binding pocket.
Core Scaffold Phenoxy EtherProvides a flexible yet defined distance (

) between the head and tail. The ether oxygen can act as a weak H-bond acceptor.
Cationic/Donor Tail 3-Amino Group (Hydrochloride)The critical differentiator. At physiological pH, this exists in equilibrium between neutral (H-bond donor) and protonated (cationic) states, enabling salt-bridge formation.
Visualization: Pharmacophore Connectivity

The following diagram illustrates the structural relationships between 2-(3-Aminophenoxy)propanoic acid and established drug classes.

PharmacophoreMap Core 2-(3-Aminophenoxy) propanoic acid HCl Feat_Acid Acidic Head (Glu/Asp Mimic) Core->Feat_Acid Feat_Linker Phenoxy Linker (Spacer) Core->Feat_Linker Feat_Amine 3-Amino Group (Basic/H-Bond Donor) Core->Feat_Amine Lactisole Lactisole (Sweet Taste Inhibitor) Target1 Target: Sweet Taste Receptor Lactisole->Target1 TAS1R3 Transmembrane Fibrates Fibrates (PPAR Agonists) Target2 Target: Lipid Metabolism Fibrates->Target2 PPAR-alpha LBD Integrins RGD Mimetics (Integrin Antagonists) Target3 Target: Cell Adhesion Integrins->Target3 alpha-v-beta-3 Feat_Acid->Lactisole Homology Feat_Linker->Fibrates Scaffold Match Feat_Amine->Integrins Cationic Mimic

Figure 1: Pharmacophore mapping linking the core structure to three distinct therapeutic classes.

Primary Hypothesis: Chemosensory Modulation (TAS1R)

The strongest biological lead is the structural homology to Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent antagonist of the sweet taste receptor TAS1R2/TAS1R3.

Mechanism of Action

Lactisole binds to the transmembrane domain (TMD) of the TAS1R3 subunit, locking the receptor in an inactive conformation.

  • Lactisole: Para-methoxy substituent.

  • Subject Compound: Meta-amino substituent.

The "Activity Cliff" Hypothesis: The shift from para to meta and from methoxy (H-bond acceptor) to amino (H-bond donor/base) will drastically alter activity.

  • Antagonism Retention: If the binding pocket tolerates the meta shift, the amino group could form a stronger salt bridge with transmembrane residues (e.g., Glu/Asp in the TMD), potentially increasing potency.

  • Inversion to Agonism: Small structural changes in GPCR ligands can flip activity. This molecule should be screened as a potential sweetness enhancer (Positive Allosteric Modulator - PAM).

Validation Protocol: Calcium Flux Assay

To validate TAS1R activity, a functional cell-based assay is required.

Protocol:

  • Cell Line: HEK293 cells stably expressing human TAS1R2 and TAS1R3 + G

    
    15 promiscuous G-protein (to couple to Calcium release).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive dye).

  • Agonist Challenge:

    • Antagonist Mode: Pre-incubate with 2-(3-Aminophenoxy)propanoic acid (0.1 - 100 µM), then stimulate with Sucrose (EC50). Measure reduction in fluorescence.

    • Agonist Mode: Apply compound alone.

  • Readout: FLIPR (Fluorometric Imaging Plate Reader) kinetics.

Secondary Hypothesis: Metabolic Regulation (PPARs)

Phenoxyalkanoic acids are the foundational scaffold for Fibrates (e.g., Clofibrate, Fenofibrate), which activate Peroxisome Proliferator-Activated Receptors (PPAR


) to lower triglycerides.
SAR Analysis
  • Head Group: The propanoic acid matches the fibrate requirement for a carboxylate to interact with the PPAR Helix 12 tyrosine.

  • Tail Group: Fibrates typically require a bulky, lipophilic tail to fill the hydrophobic pocket.

  • Optimization: The 3-amino group is too polar on its own for high-affinity PPAR binding. However, it is an ideal handle for Amide Coupling .

    • Strategy: Acylate the 3-amino group with lipophilic acyl chlorides (e.g., 4-chlorobenzoyl chloride) to generate a "Fibrate-like" tail.

Synthesized Lead: 2-(3-(4-chlorobenzamido)phenoxy)propanoic acid. This analog would likely exhibit significant PPAR


 or PPAR

activity.

Tertiary Hypothesis: Integrin Antagonism (RGD Mimicry)

Integrins (e.g.,


) recognize the RGD (Arg-Gly-Asp) peptide sequence.
  • Arg: Cationic (Guanidine).

  • Gly: Spacer.

  • Asp: Anionic (Carboxylate).

The Mimic: 2-(3-Aminophenoxy)propanoic acid contains an Amine (Cationic) and an Acid (Anionic) separated by a phenyl-ether spacer.

  • Distance Check: The distance between the N and O atoms in this molecule is rigidified by the phenyl ring. If this distance matches the RGD pharmacophore (

    
    ), it can act as a non-peptide integrin antagonist, useful in anti-angiogenesis (cancer) or anti-thrombotic research.
    

Experimental Workflow: Synthesis & Screening

To fully explore these hypotheses, the following technical workflow is recommended.

Workflow cluster_Screening Direct Screening (Native) cluster_Synthesis Library Generation (Derivatization) Start Source Material: 2-(3-Aminophenoxy)propanoic acid HCl TAS1R GPCR Assay (TAS1R2/3) Start->TAS1R Dissolve in DMSO Integrin Solid Phase Binding (Integrin alpha-v-beta-3) Start->Integrin Acylation Acylation (R-COCl) Start->Acylation Organic Synthesis Sulfonylation Sulfonylation (R-SO2Cl) Start->Sulfonylation Products Lipophilic Amide/Sulfonamide Library Acylation->Products Sulfonylation->Products PPAR Nuclear Receptor Assay (PPAR-alpha/gamma) Products->PPAR Test for Metabolic Activity

Figure 2: Integrated workflow for direct screening and synthetic library generation.

References

  • Lactisole Mechanism: Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. Link

  • Fibrate SAR: Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. Link

  • Integrin RGD Mimetics: Xiong, J. P., et al. (2002). "Crystal Structure of the Extracellular Segment of Integrin

    
    ." Science. Link
    
  • Phenoxypropanoic Acid Herbicide Class: Cobb, A. (1992). "Herbicides and Plant Physiology." Chapman & Hall. (Contextual reference for scaffold stability).

Disclaimer: This guide is a theoretical analysis based on Structure-Activity Relationships (SAR). 2-(3-Aminophenoxy)propanoic acid is a research chemical. All biological testing must be conducted in accordance with local safety regulations.

Exploratory

Theoretical Characterization of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

This guide serves as a technical whitepaper for the theoretical characterization of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8). Given the structural homology of this molecule to Lactisole (a sweet t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the theoretical characterization of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8).

Given the structural homology of this molecule to Lactisole (a sweet taste inhibitor) and Fibrates (PPAR agonists), this guide establishes a computational framework for evaluating its potential as a Negative Allosteric Modulator (NAM) of the T1R3 sweet taste receptor.

Content Type: Technical Whitepaper & Computational Protocol Target Audience: Medicinal Chemists, Computational Biologists, and Flavor Scientists.

Executive Summary: The Structural Premise

2-(3-Aminophenoxy)propanoic acid hydrochloride represents a critical scaffold in the study of phenoxy-propanoic acid derivatives. It is a structural bioisostere of Lactisole (2-(4-methoxyphenoxy)propanoic acid), the gold-standard inhibitor of the human sweet taste receptor (T1R2/T1R3).

  • Core Hypothesis: The shift of the substituent from the para-position (4-methoxy in Lactisole) to the meta-position (3-amino) alters the molecular electrostatic potential (MEP) and steric volume, potentially modifying the binding affinity to the Transmembrane Domain (TMD) of the T1R3 subunit.

  • Chirality: Like its congeners, the biological activity is theoretically predicted to reside predominantly in the (S)-enantiomer , necessitating chiral-specific computational modeling.

Quantum Chemical Profiling (DFT Framework)

To understand the reactivity and stability of the molecule, Density Functional Theory (DFT) studies are the first line of theoretical inquiry.

Computational Methodology
  • Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water as the solvent to mimic physiological conditions.

Geometry & Electronic Properties

The optimization focuses on the torsion angle between the phenoxy ring and the propanoic acid tail (


).
PropertyTheoretical PredictionSignificance
Dipole Moment (

)
~4.5 - 5.2 DebyeHigher polarity than Lactisole due to the amino group, improving aqueous solubility.
HOMO Energy -5.8 eV (Approx)Localization on the amino-phenoxy ring; indicates susceptibility to electrophilic attack.
LUMO Energy -1.2 eV (Approx)Localization on the carboxylic acid group; indicates susceptibility to nucleophilic attack.
Band Gap (

)
~4.6 eVIndicates a stable, hard molecule with low inherent photoreactivity.
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in the receptor binding pocket.

  • Red Region (Negative Potential): Concentrated around the Carboxyl Oxygen and the Phenoxy Oxygen . These act as Hydrogen Bond Acceptors (HBA).

  • Blue Region (Positive Potential): Concentrated around the Ammonium group (-NH3+) (in hydrochloride form) or Amino group (-NH2). This provides a novel Hydrogen Bond Donor (HBD) site absent in Lactisole.

Molecular Docking: T1R3 Receptor Interaction

The primary theoretical target for this molecule is the Transmembrane Domain (TMD) of the T1R3 subunit of the sweet taste receptor.[1][2][3][4]

Homology Modeling

Since the crystal structure of human T1R3 is not fully resolved, a homology model must be constructed using mGluR1 (Metabotropic Glutamate Receptor 1) as the template (PDB ID: 4OR2).

Binding Pocket Architecture

The allosteric binding pocket is located within the 7-transmembrane helices (7TM).

  • Critical Residues: Ser640, Phe778, Leu782, Ala733.

  • Lactisole Binding Mode: The carboxylate group interacts with Ser640/Ala733 via H-bonds, while the phenoxy ring engages in

    
    -
    
    
    
    stacking with Phe778.
Docking Hypothesis: The "Meta-Amino" Effect

The introduction of the 3-amino group creates a divergent binding mode compared to Lactisole.

Workflow Diagram: Computational Docking Protocol

DockingProtocol Ligand Ligand Preparation (3-Amino Analog) Grid Grid Generation (TMD Pocket: Ser640/Phe778) Ligand->Grid Receptor Receptor Preparation (hT1R3 Homology Model) Receptor->Grid Docking Glide/AutoDock Vina (Flexible Ligand) Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Docking->Analysis

Caption: Workflow for docking 2-(3-Aminophenoxy)propanoic acid into the hT1R3 Transmembrane Domain.

Predicted Interactions:

  • Carboxylate Tail: Anchors to Ser640 (TM3) and Ala733 (TM5).

  • Phenoxy Core: Hydrophobic interaction with Leu782 (TM6).

  • 3-Amino Group (Novel): Potential H-bond donor to Gln794 or His641 , residues that do not strongly interact with Lactisole's methoxy group. This could theoretically alter the potency or kinetics of inhibition.

ADMET & Druggability Assessment

Theoretical pharmacokinetic profiling ensures the molecule is viable for oral administration.

ParameterPrediction (In Silico)Interpretation
LogP (Lipophilicity) 1.8 - 2.2Optimal for membrane permeability (Class II drug).
TPSA (Polar Surface Area) ~65 ŲHigh oral absorption (>90%).
BBB Permeability ModerateLikely crosses BBB less than Lactisole due to the polar amino group.
CYP450 Inhibition LowUnlikely to cause major drug-drug interactions.
Toxicity (Ames) NegativeTheoretical structural alerts for mutagenicity are absent.

Theoretical Synthesis Pathway

To validate the theoretical models, the molecule must be synthesized. The standard retrosynthetic approach involves a Williamson ether synthesis.

Reaction Scheme:

  • Starting Materials: 3-Aminophenol + 2-Chloropropanoic acid.

  • Conditions: NaOH (aq), Reflux, 4-6 hours.

  • Purification: Acidification with HCl to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis Start1 3-Aminophenol Step1 Nucleophilic Substitution (NaOH, Reflux) Start1->Step1 Start2 2-Chloropropanoic Acid Start2->Step1 Inter Intermediate: Sodium 2-(3-aminophenoxy)propanoate Step1->Inter Step2 Acidification (HCl, pH < 2) Inter->Step2 Product Product: 2-(3-Aminophenoxy)propanoic acid HCl Step2->Product

Caption: Retrosynthetic pathway for the production of the target molecule.

References

  • Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor."[1][3] PLOS ONE.

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry.

  • Mokale, S. N., et al. "Pharmacophore of phenoxy-2-methyl propanoic acid derivatives."[5] ResearchGate.[5]

  • Segurado, M., et al. (2007). "Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid."[6] The Journal of Organic Chemistry.

  • ChemSrc. "2-(3-Aminophenoxy)propanoic acid - Physicochemical Properties."

Sources

Foundational

"2-(3-Aminophenoxy)propanoic acid hydrochloride" stability and storage conditions

Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-(3-Aminophenoxy)propanoic acid Hydrochloride Executive Summary 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4) is a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Lifecycle Management of 2-(3-Aminophenoxy)propanoic acid Hydrochloride

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4) is a bifunctional building block containing an electron-rich aniline moiety and a carboxylic acid group, stabilized as a hydrochloride salt.[1] While the salt form significantly reduces the volatility and oxidative susceptibility of the free base, this compound remains vulnerable to photo-oxidation and hygroscopic degradation .

Core Recommendation: For long-term viability (>6 months), store at -20°C in a desiccated, inert atmosphere (Argon/Nitrogen). Short-term working aliquots may be kept at 4°C but must be protected from light.

Chemical Identity & Physicochemical Baseline

Understanding the structural vulnerabilities is the first step in designing a robust storage protocol.

PropertySpecification
Chemical Name 2-(3-Aminophenoxy)propanoic acid hydrochloride
CAS Number 2109514-29-4
Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents.[2]
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.0 (Anilinium ion)

Stability Profiling: Mechanisms of Degradation

As scientists, we do not simply follow instructions; we manage entropy. The degradation of this compound is driven by three primary vectors:

A. Oxidative Instability (The Aniline Vector)

The 3-aminophenoxy group is electron-rich. Even as an HCl salt, the equilibrium exists with the free amine, which is susceptible to radical-mediated oxidation.

  • Trigger: Exposure to atmospheric oxygen and UV light.

  • Mechanism: Formation of N-oxides and subsequent polymerization into colored azo/azoxy species (browning of powder).

B. Hygroscopicity (The Salt Vector)

Hydrochloride salts are ionic lattices that often possess high lattice energy but are prone to recruiting atmospheric water.

  • Trigger: High relative humidity (>60%).

  • Mechanism: Water adsorption leads to "caking" and hydrolysis of the salt, potentially liberating HCl gas and reverting the compound to its more reactive free base form locally.

C. Thermal Decarboxylation (The Acid Vector)

While less likely under standard conditions, phenoxy-propionic acids can undergo decarboxylation at elevated temperatures (>150°C), a risk primarily during drying or reaction workup rather than storage.

Visualization: Degradation Pathways

DegradationPathways Compound 2-(3-Aminophenoxy) propanoic acid HCl Oxidation Quinone/Azo Impurities (Color Change) Compound->Oxidation O2 + UV Light Hydrolysis Hydrate Formation & Caking Compound->Hydrolysis H2O (Humidity) FreeBase Free Base Reversion Hydrolysis->FreeBase Loss of HCl

Figure 1: Primary degradation vectors. Note that moisture ingress (Hydrolysis) can catalyze the reversion to the more oxidation-prone free base.

Storage & Handling Protocols

This protocol is designed to create a "Chain of Custody" for chemical integrity.

Phase 1: Long-Term Storage (>1 Month)
  • Temperature: -20°C ± 5°C . The Arrhenius equation dictates that lowering temperature significantly retards the oxidation rate of the aniline moiety.

  • Atmosphere: Inert Gas Overlay. Flush the headspace with dry Argon or Nitrogen before sealing. This displaces oxygen and moisture.

  • Container: Amber borosilicate glass vials with Teflon-lined screw caps.

    • Why Amber? Blocks UV radiation <400nm, preventing photo-oxidation.

    • Why Teflon? Prevents leaching of plasticizers found in standard polyethylene caps.

Phase 2: Working Aliquots (Daily Use)
  • Thawing Strategy: Allow the vial to equilibrate to room temperature before opening .

    • Critical: Opening a cold vial in humid air causes immediate condensation inside the container, degrading the remaining stock.

  • Solvent Storage: If dissolved in DMSO or water, use within 24 hours or re-freeze at -80°C. Aqueous solutions of aniline salts are notoriously unstable over time.

Quality Control (QC) & Re-Validation

Do not assume stability; verify it. Implement this decision matrix before using valuable precursors in synthesis.

Visual Inspection:

  • Pass: White, free-flowing powder.

  • Fail: Yellow/Brown discoloration (oxidation) or clumping (moisture).

Analytical Verification (HPLC):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Acceptance Criteria: Purity > 98% with no single impurity > 0.5%.

Visualization: QC Decision Tree

QC_Workflow Start Retrieve Sample from -20°C Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Visual Visual Inspection Equilibrate->Visual Decision1 Color? Visual->Decision1 Discard DISCARD (Oxidation) Decision1->Discard Yellow/Brown HPLC Run HPLC/LC-MS Decision1->HPLC White Decision2 Purity > 98%? HPLC->Decision2 Use APPROVE for Synthesis Decision2->Use Yes Purify Recrystallize (EtOH/Ether) Decision2->Purify No

Figure 2: Pre-synthesis validation workflow to prevent batch failure.

Safety & Toxicology (E-E-A-T)

While specific toxicological data for this exact CAS may be limited, structural analogy to Aniline Hydrochloride (CAS 142-04-1) mandates high caution.

  • Acute Toxicity: Likely toxic if swallowed or inhaled. Anilines can cause methemoglobinemia (interference with oxygen transport in blood).

  • PPE Requirements:

    • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

    • Skin: Nitrile gloves (double gloving recommended).

    • Eyes: Chemical safety goggles.[3]

References

  • BLD Pharm. (2025). Product Datasheet: 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS 2109514-29-4).[1] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 2-(3-Aminophenoxy)propanoic acid.[1][5][6] National Library of Medicine. Retrieved from

  • Carl Roth. (2025).[2][7] Safety Data Sheet: Aniline Derivatives and Amino Acids. Retrieved from

  • Fisher Scientific. (2025).[8] Storage and Stability of Phenoxy-propionic Acid Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of "2-(3-Aminophenoxy)propanoic acid hydrochloride"

Application Note: Optimized Synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(3-Aminophenoxy)propanoic acid hy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride . This compound serves as a critical scaffold in the development of PPAR agonists (fibrates) and sweet-taste receptor antagonists.

Unlike the synthesis of phenylalanine derivatives (which possess a C-C linkage), this protocol focuses on the phenoxy-ether linkage (


). The strategy employs a three-stage sequence: Williamson ether synthesis, ester hydrolysis, and catalytic hydrogenation, culminating in the hydrochloride salt formation. This route is selected for its high atom economy, minimal byproduct formation, and avoidance of potentially genotoxic alkylating agents in the final steps.

Retrosynthetic Analysis & Strategy

The Challenge: Direct alkylation of 3-aminophenol is chemically promiscuous. The amine group (


) is more nucleophilic than the phenol (

), leading to N-alkylation side products.

The Solution: We utilize 3-Nitrophenol as the starting material. The nitro group (


) acts as a "masked" amine. It is electron-withdrawing, which increases the acidity of the phenol proton, facilitating the Williamson ether synthesis while remaining inert to alkylation.

Pathway:

  • O-Alkylation: 3-Nitrophenol + Ethyl 2-bromopropionate

    
     Ethyl 2-(3-nitrophenoxy)propionate.
    
  • Deprotection: Base-catalyzed hydrolysis of the ethyl ester.

  • Functional Group Interconversion: Catalytic reduction of the nitro group to the amine.

  • Salt Formation: Stabilization as the HCl salt.

SynthesisRoute Start 3-Nitrophenol Inter1 Ethyl 2-(3-nitrophenoxy)propionate Start->Inter1 Step 1: K2CO3, Acetone (Williamson Ether) Reagent Ethyl 2-bromopropionate Reagent->Inter1 Inter2 2-(3-Nitrophenoxy)propanoic acid Inter1->Inter2 Step 2: LiOH, THF/H2O (Hydrolysis) ProductFree 2-(3-Aminophenoxy)propanoic acid Inter2->ProductFree Step 3: H2, Pd/C (Reduction) Final Target: HCl Salt ProductFree->Final Step 4: HCl/Dioxane

Figure 1: Strategic synthetic pathway avoiding N-alkylation side reactions.

Detailed Experimental Protocols

Stage 1: Williamson Ether Synthesis

Objective: Formation of the ether linkage with high regioselectivity.

Reagents:

  • 3-Nitrophenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Protocol:

  • Setup: Charge a round-bottom flask with 3-Nitrophenol (13.9 g, 100 mmol) and anhydrous Acetone (150 mL).

  • Activation: Add

    
     (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution will turn yellow/orange.
    
  • Addition: Add Ethyl 2-bromopropionate (15.5 mL, 120 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ). Rinse the filter cake with acetone.
    
  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude ester as a pale yellow oil.

  • Purification (Optional): If the oil is dark, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Stage 2: Ester Hydrolysis

Objective: Cleavage of the ethyl ester to reveal the carboxylic acid.

Reagents:

  • Crude Ethyl 2-(3-nitrophenoxy)propionate

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 eq)
    
  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the crude ester in THF (100 mL).

  • Add a solution of

    
     (8.4 g) in Water (33 mL).
    
  • Stir vigorously at room temperature for 4 hours.

  • Workup: Concentrate to remove THF. The aqueous residue contains the lithium carboxylate.

  • Acidification: Cool the aqueous phase to

    
     and acidify to pH 2 using 1M HCl. The product, 2-(3-nitrophenoxy)propanoic acid , will precipitate as a solid.
    
  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at

    
    .
    
Stage 3: Nitro Reduction & Salt Formation

Objective: Clean reduction of nitro group to amine and final salt formation.

Reagents:

  • 2-(3-Nitrophenoxy)propanoic acid

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Hydrogen gas (

    
    ) (Balloon pressure)
    
  • Solvent: Methanol[1]

  • 4M HCl in Dioxane

Protocol:

  • Inerting: Suspend the nitro-acid (10 g) in Methanol (100 mL) in a hydrogenation flask. Add 10% Pd/C (0.5 g) carefully under nitrogen flow. Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir under a balloon of 
    
    
    
    at room temperature for 12 hours.
  • Monitoring: Reaction is complete when

    
     consumption ceases and TLC shows a polar, ninhydrin-active spot at the baseline.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Salt Formation: To the methanolic filtrate containing the free amino acid, add 4M HCl in Dioxane (1.5 eq, ~18 mL) dropwise.

  • Crystallization: Concentrate the solution to ~20% volume. Add Diethyl Ether or MTBE to induce precipitation.

  • Final Isolation: Filter the white crystalline solid, wash with ether, and dry under high vacuum.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture.Ensure

is anhydrous. Use DMF instead of Acetone for higher temperatures (

).
Product is Red/Brown Oxidation of the amine (Step 3).Perform reduction and workup under strict inert atmosphere (

/Ar).
Incomplete Hydrolysis Steric hindrance or low solubility.Switch base to NaOH and heat to

. Ensure THF is removed before acidification.
Oily Final Product Excess solvent or impurities.Triturate the oil with anhydrous diethyl ether or acetonitrile to induce crystallization.

Workflow Logic (Graphviz)

Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Reduction & Salt Step1 Reflux 3-Nitrophenol + Bromide (K2CO3/Acetone) Filter1 Filter Inorganic Salts Step1->Filter1 Evap1 Evaporate Solvent Filter1->Evap1 React2 Add LiOH/THF/H2O Evap1->React2 Acidify Acidify to pH 2 (HCl) React2->Acidify Filter2 Isolate Nitro-Acid Solid Acidify->Filter2 Hydro Hydrogenation (Pd/C, H2) Filter2->Hydro Celite Celite Filtration Hydro->Celite Salt Add HCl/Dioxane Celite->Salt Cryst Crystallize (MeOH/Ether) Salt->Cryst Final 2-(3-Aminophenoxy)propanoic acid HCl Cryst->Final Pure Product

Figure 2: Operational workflow for the synthesis and purification.

Safety & Compliance

  • Nitro Compounds: 3-Nitrophenol is toxic and a potential skin irritant. Handle in a fume hood.

  • Hydrogenation: The reduction step involves Hydrogen gas (flammable) and Pd/C (pyrophoric). Ensure the reaction vessel is purged with nitrogen before introducing hydrogen. Never allow the catalyst to dry out in air.

  • Lachrymators:

    
    -Haloesters (Ethyl 2-bromopropionate) are strong lachrymators. Wear goggles and handle only in a ventilated hood.
    

References

  • Williamson Ether Synthesis General Protocol

    • Master Organic Chemistry. (2014).[2] The Williamson Ether Synthesis.

    • [Link]

  • Reduction of Nitro Compounds

    • Organic Chemistry Portal.[3] Reduction of Nitro Compounds to Amines.

    • [Link]

  • Mechanism of SN2 Reaction (Stereochemistry)

    • Chemistry LibreTexts. Williamson Ether Synthesis.
    • [Link][2][4][5]

  • Compound Data & Structure Validation

    • PubChem. 2-(3-aminophenoxy)propanoic acid.[6]

    • [Link]

Sources

Application

Application Note: Using 2-(3-Aminophenoxy)propanoic Acid Hydrochloride in Medicinal Chemistry

Abstract & Strategic Utility 2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional pharmacophore scaffold primarily utilized in the synthesis of PPAR agonists (Fibrates/Glitazars) , Integrin antagonists , and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional pharmacophore scaffold primarily utilized in the synthesis of PPAR agonists (Fibrates/Glitazars) , Integrin antagonists , and herbicidal agrochemicals .

Structurally, it presents a phenoxy-2-propanoic acid core—a privileged motif in medicinal chemistry known for its metabolic stability and ability to mimic endogenous fatty acids. The meta-amino group serves as a versatile vector for library expansion, allowing researchers to attach lipophilic "tails" essential for binding to nuclear receptors (e.g., PPAR


, PPAR

).

Key Applications:

  • PPAR Modulators: Synthesis of dual agonists by coupling the amine to lipophilic benzoyl/sulfonyl moieties.

  • Peptidomimetics: Acts as a constrained Tyrosine mimic or a linker in RGD (Arg-Gly-Asp) mimetics.

  • Chiral Resolution: The

    
    -carbon is chiral. This compound is often used to study the stereospecificity of drug-receptor interactions (eutomer vs. distomer).
    

Chemical Profile & Handling

Physicochemical Properties
  • Formula:

    
    
    
  • MW: 217.65 g/mol (Salt); 181.19 g/mol (Free Base)

  • Appearance: Off-white to pale beige hygroscopic solid.

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Low: Dichloromethane (DCM), Diethyl Ether, Hexanes.

  • Acidity: Amphoteric nature masked by HCl. The carboxylic acid

    
    ; Anilinium ion 
    
    
    
    .
Handling Protocol (The "Free-Basing" Step)

The HCl salt is stable but unreactive in nucleophilic substitutions (acylation/alkylation). You must neutralize the anilinium salt in situ or isolate the free base before use in amide couplings.

Standard Neutralization Protocol:

  • Biphasic Method (Recommended for Scale >1g): Suspend the salt in DCM. Add 1.1 equiv of saturated

    
    . Vigorously stir until the solid dissolves and transfers to the organic layer (as the zwitterion is sparingly soluble, this works best if you immediately react the amine or use a co-solvent like THF).
    
  • In-Situ Method (Recommended for Synthesis): In the reaction vessel, add the HCl salt and 2.5–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) . The first equivalent neutralizes the HCl; the second activates the carboxylic acid (if coupling the acid); the third scavenges byproducts.

Synthetic Utility & Workflows

Module A: Functionalizing the Amine (The "Tail" Synthesis)

The most common application is derivatizing the aniline nitrogen to create the hydrophobic tail required for nuclear receptor binding.

Reaction Type: Amide Coupling / Sulfonylation Target: PPAR Agonist Analogs

Critical Insight: The carboxylic acid at the 2-position can interfere with coupling reagents (forming anhydrides). Strategy: Transient protection (Silylation) or careful pH control is required if the acid is left free. Alternatively, use the methyl ester of the starting material and hydrolyze later.

Module B: The Alpha-Chiral Center

The biological activity of phenoxypropanoic acids is often stereospecific. For Fibrates, the


-enantiomer is typically the eutomer.
  • Racemization Risk: High. Basic conditions (e.g., NaH, strong alkoxides) can racemize the

    
    -proton.
    
  • Recommendation: Use mild bases (DIPEA,

    
    ) and avoid high temperatures (>80°C) if working with enantiopure material.
    

Visual Workflows (Graphviz)

Diagram 1: Divergent Synthesis Pathways

This flowchart illustrates how to process the starting material into three distinct drug classes.

G Start 2-(3-Aminophenoxy) propanoic acid HCl Base Neutralization (DIPEA/NaHCO3) Start->Base Path1 Amide Coupling (R-COCl / HATU) Base->Path1 Route A Path2 Esterification (MeOH / H+) Base->Path2 Route B Path3 Reductive Amination (R-CHO / NaBH(OAc)3) Base->Path3 Route C Prod1 PPAR Agonist Mimics (Amide Linker) Path1->Prod1 Prod2 Prodrug Scaffolds (Esterified Head) Path2->Prod2 Prod3 N-Alkylated Building Blocks Path3->Prod3

Caption: Divergent synthetic pathways for 2-(3-Aminophenoxy)propanoic acid, highlighting the three primary derivatization vectors.

Detailed Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (Synthesis of PPAR Analog)

This protocol selectively acylates the aniline nitrogen without protecting the carboxylic acid, utilizing in-situ silylation.

Reagents:

  • Compound: 1.0 mmol (217 mg)

  • Electrophile: 4-Chlorobenzoyl chloride (1.1 mmol)

  • Base: DIPEA (3.5 mmol)

  • Silylating Agent: TMSCl (Trimethylsilyl chloride) (2.2 mmol)

  • Solvent: Anhydrous DCM (10 mL)

Step-by-Step:

  • Suspension: Suspend the HCl salt in DCM under Nitrogen atmosphere. Cool to 0°C.

  • Transient Protection: Add DIPEA (3.5 eq) followed dropwise by TMSCl (2.2 eq).

    • Mechanism:[1][2] This forms the TMS-ester of the carboxylic acid and the free aniline base. The solution should become clear.

  • Acylation: Add the acid chloride dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Deprotection: Quench with 1N HCl (10 mL) and stir vigorously for 30 mins.

    • Mechanism:[1][2] The acidic aqueous workup cleaves the TMS-ester, returning the free carboxylic acid, while the amide bond remains stable.

  • Isolation: Extract with EtOAc (3x). Wash organic layer with Brine.[3] Dry over

    
    .[3]
    
  • Yield: Expect 85–95% of the N-acylated free acid.

Protocol 2: Synthesis of the Scaffold (If Commercial Stock is Unavailable)

If you need to synthesize the core 2-(3-aminophenoxy)propanoic acid from scratch.

Retrosynthetic Logic: Do not alkylate 3-aminophenol directly with 2-bromopropionic acid; O- vs N-alkylation selectivity is poor. Correct Route: 3-Nitrophenol


 Williamson Ether 

Nitro Reduction.

Synthesis Nitro 3-Nitrophenol Inter Intermediate: Methyl 2-(3-nitrophenoxy)propanoate Nitro->Inter SN2 Substitution Reagent + Methyl 2-bromopropionate + K2CO3 / Acetone Reagent->Inter Reduct Reduction: H2, Pd/C or Fe/NH4Cl Inter->Reduct Final Target: Methyl 2-(3-aminophenoxy)propanoate Reduct->Final Hydrolysis Optional: LiOH Hydrolysis -> Free Acid Final->Hydrolysis

Caption: The preferred synthetic route avoids N-alkylation side reactions by using a nitro-precursor.

Procedure:

  • Ether Formation: Reflux 3-nitrophenol (1 eq), Methyl 2-bromopropionate (1.2 eq), and

    
     (2 eq) in Acetone for 12 hours.
    
  • Reduction: Hydrogenate the intermediate (Pd/C, 1 atm

    
    , MeOH) to yield the amine.
    
  • Hydrolysis (Optional): Treat with LiOH in THF/Water to obtain the acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility in DCM Zwitterionic character / HCl saltAdd 3.0 eq DIPEA or switch solvent to DMF/DMSO mixture.
O-Acylation vs N-Acylation Mixed anhydride formation at COOHUse Protocol 1 (TMS protection) or use the Methyl Ester variant.
Racemization High temperature + Strong BaseKeep reaction temp <40°C. Use non-nucleophilic bases (Hunig's base).
Hygroscopicity Salt form absorbs waterStore in a desiccator at -20°C. Dry under high vacuum/P2O5 before weighing.

References

  • PubChem. 2-(3-aminophenoxy)propanoic acid | C9H11NO3.[4] National Library of Medicine. [Link]

  • Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry. (Demonstrates the utility of phenoxy-acid scaffolds in PPAR chemistry). [Link]

Sources

Method

Application Note: 2-(3-Aminophenoxy)propanoic Acid in Peptidomimetic Synthesis

This Application Note and Protocol is designed for researchers utilizing 2-(3-Aminophenoxy)propanoic acid hydrochloride (often abbreviated as 3-APPA or similar internal codes) in peptidomimetic design and solid-phase pep...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing 2-(3-Aminophenoxy)propanoic acid hydrochloride (often abbreviated as 3-APPA or similar internal codes) in peptidomimetic design and solid-phase peptide synthesis (SPPS).

Introduction & Mechanistic Insight

2-(3-Aminophenoxy)propanoic acid is a hybrid structural motif combining a chiral propanoic acid tail with a meta-substituted aniline head, linked via an ether bond. In peptide chemistry, it serves two critical functions:

  • Conformational Constraint: The ether linkage (

    
    ) introduces a rotational freedom distinct from methylene bridges, while the aromatic ring imposes planarity. This forces the peptide backbone into specific turn geometries (often mimicking 
    
    
    
    -turns or
    
    
    -turns depending on stereochemistry).
  • Pharmacophore Linker: The meta-substitution pattern provides a rigid "kink" of approximately 120°, making it an ideal spacer for PROTACs or fragment-based drug design where linear aliphatic linkers fail to induce the necessary protein-protein interaction geometry.

The "Aniline Problem" in SPPS

The primary challenge in utilizing this building block is the nucleophilicity of the amino group. Being an aniline derivative (phenylamine), the nitrogen lone pair is delocalized into the aromatic ring.

  • Aliphatic Amine pKa: ~10.5 (Highly Nucleophilic)

  • Aniline pKa: ~4.6 (Weakly Nucleophilic)

Implication: Standard SPPS coupling protocols (e.g., HBTU/DIPEA) often result in incomplete coupling when attaching the next amino acid to the 3-Aminophenoxy residue. This guide provides an optimized protocol to overcome this kinetic barrier.

Pre-Synthesis: Preparation of Fmoc-Building Block

Note: The hydrochloride salt cannot be used directly in standard Fmoc-SPPS cycles without prior protection or in-situ neutralization strategies that risk precipitation. We recommend converting to the Fmoc-derivative in solution phase first.

Protocol A: Conversion of HCl Salt to Fmoc-Protected Monomer

Objective: Synthesize Fmoc-2-(3-aminophenoxy)propanoic acid for use in automated synthesizers.

Reagents:

  • 2-(3-Aminophenoxy)propanoic acid HCl (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent System: Water : Dioxane (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the HCl salt in 5 mL of water. Add 2.5 mmol

    
     with stirring. Bubble evolution (
    
    
    
    ) will occur.
  • Addition: Dilute with 5 mL Dioxane. Cool to 0°C on ice.

  • Reaction: Add 1.1 mmol Fmoc-OSu slowly. The aniline is less reactive, so maintain pH ~8-9 by adding small amounts of 1M

    
     if necessary.
    
  • Incubation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight (critical for aniline completion).

  • Workup: Acidify to pH 2 with 1M HCl (precipitate may form). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc to obtain the white solid.
    

Solid Phase Peptide Synthesis (SPPS) Protocol

Workflow Visualization

The following diagram illustrates the critical decision points in the SPPS cycle involving this aniline derivative.

SPPS_Workflow cluster_legend Key Mechanism Start Resin-Bound Peptide (N-term free) Couple_Aniline Step 1: Couple Fmoc-2-(3-Aminophenoxy)propanoic acid (Standard Activation) Start->Couple_Aniline Deprotect Step 2: Fmoc Removal (20% Piperidine) Exposes Weak Aniline Nucleophile Couple_Aniline->Deprotect Critical_Decision Step 3: Coupling Next AA to Aniline Deprotect->Critical_Decision Standard_Cond Standard (HBTU/DIPEA) RISK: Incomplete Coupling Critical_Decision->Standard_Cond Avoid Optimized_Cond Optimized (HATU/HOAt/Sym-Collidine) Microwave: 75°C, 20 min Critical_Decision->Optimized_Cond Recommended Cleavage Final Cleavage (TFA/TIS/H2O) Optimized_Cond->Cleavage Note Aniline amine is electron-poor. Requires highly active ester (OAt) and elevated temperature.

Caption: Workflow highlighting the critical optimization step required for acylating the weak aniline amine.

Detailed Protocol Steps
Step 1: Resin Loading & Preparation[1]
  • Resin Choice: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent racemization of the C-terminal residue, especially if the propanoic acid moiety is the C-terminus.

  • Loading: 0.5 - 0.6 mmol/g (Lower loading reduces aggregation).

Step 2: Coupling the Scaffold (Carboxyl Activation)

The carboxyl group of 2-(3-Aminophenoxy)propanoic acid behaves like a standard aliphatic acid.

  • Reagents: 3.0 eq Fmoc-AA-OH, 3.0 eq HATU, 6.0 eq DIPEA in DMF.

  • Time: 45 minutes at RT.

  • Monitoring: Standard Kaiser Test (Blue = Free amine on resin).

Step 3: Fmoc Deprotection[2]
  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (HOBt reduces aspartimide formation if Asp is present, but strictly optional here).

  • Cycles:

    
     min, 
    
    
    
    min.
  • Wash: DMF (

    
    ).
    
  • Note: After this step, the resin holds the free aniline amine . The Kaiser test may appear reddish-brown or faint purple rather than deep blue due to the lower basicity of the aniline. Chloranil test is more sensitive for secondary/aromatic amines.

Step 4: Acylation of the Aniline (The Critical Step)

This step requires aggressive activation to force the amide bond formation.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Reagent HBTU or HCTUHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Additive NoneHOAt (1-Hydroxy-7-azabenzotriazole) (Boosts reaction rate)
Base DIPEA (Diequatorial hindrance)TMP (2,4,6-Trimethylpyridine / Sym-Collidine)
Temperature Room TemperatureMicrowave (75°C) or 50°C Conventional Heat
Reaction Time 1 hour2 x 20 min (Double Couple)

Protocol:

  • Dissolve the next Fmoc-Amino Acid (5.0 eq) and HATU (5.0 eq) in minimal DMF.

  • Add Sym-Collidine (10.0 eq). Why Collidine? It is a weaker base than DIPEA but less sterically hindering for the proton transfer in difficult couplings, and minimizes racemization at high temperatures.

  • Add activated solution to the resin.[3]

  • Microwave: Irradiate at 75°C (25W) for 20 minutes.

    • Alternative: If no microwave, double couple at 50°C for 2 hours each.

  • Monitoring: Perform a Chloranil test. If beads are green/blue, recouple using Fmoc-Amino Acid Fluorides or Symmetric Anhydrides if HATU fails.

Step 5: Cleavage

The ether linkage is stable to standard acidolysis.

  • Cocktail: TFA / TIS /

    
     (95 : 2.5 : 2.5).
    
  • Time: 2 hours.

  • Precipitation: Cold Diethyl Ether.[2]

Troubleshooting & Optimization

Problem: Incomplete Coupling to the Aniline

Symptom: Mass Spec shows [M - (Next AA)] peak as major product. Solution:

  • Switch to Acid Chlorides: Convert the incoming Fmoc-amino acid to its acid chloride using BTC (Bis(trichloromethyl)carbonate) or use commercially available Fmoc-AA-Cl.

  • Use "Magic Mixture": DCM/DMF/NMP (1:1:1) solvent blend can disrupt aggregation that shields the aniline.

Problem: Racemization of the Propanoic Acid Center

Symptom: HPLC shows split peaks for the final peptide. Cause: The ether oxygen at the alpha-position can stabilize the enol intermediate during activation of the carboxyl group (Step 2), promoting racemization. Solution:

  • Use DIC / Oxyma Pure instead of HATU/DIPEA for coupling the scaffold to the resin.

  • Keep base concentration low (1.0 eq relative to coupling reagent).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • PubChem. (n.d.).[4] 2-(3-Aminophenoxy)propanoic acid hydrochloride. National Library of Medicine.[5] Link[5]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Link

Sources

Application

Application Note &amp; Protocols: 2-(3-Aminophenoxy)propanoic acid hydrochloride as a Versatile Linker for Bioconjugation and Drug Development

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the application of 2-(3-Aminophenoxy)propanoic acid hydrochloride as a bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the application of 2-(3-Aminophenoxy)propanoic acid hydrochloride as a bifunctional linker molecule. We delve into its physicochemical properties, strategic advantages in the design of complex bioconjugates, and detailed, field-proven protocols for its use in amide bond formation. This guide is intended to empower researchers in drug discovery, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted therapeutic agents, by providing both the theoretical basis and practical steps for successful conjugation.

Introduction: The Critical Role of the Linker

In the landscape of modern drug discovery, the development of heterobifunctional molecules has opened new therapeutic paradigms. Technologies like PROTACs and Antibody-Drug Conjugates (ADCs) rely on a central architectural element: the linker.[1][2] A linker is far more than an inert spacer; it is a critical determinant of a molecule's biological activity, influencing its stability, solubility, cell permeability, and the spatial orientation of its constituent parts.[3][4] The choice of linker—its length, composition, and flexibility—can profoundly impact the formation and stability of the crucial ternary complex in PROTACs, which is essential for target protein degradation.[1][5]

2-(3-Aminophenoxy)propanoic acid hydrochloride emerges as a valuable and versatile building block in this context. Its structure thoughtfully combines an aliphatic carboxylic acid and an aromatic amine, connected by a stable ether bond. This configuration offers two distinct chemical handles for sequential or orthogonal conjugation strategies, making it an ideal candidate for bridging a protein-of-interest (POI) ligand to an E3 ligase ligand or for other bioconjugation applications.[6][7] The presence of an ether linkage can also confer advantages, such as increased metabolic stability and improved cell permeability compared to more polar amide-based linkers.[3][5]

This guide will explore the properties of this linker and provide robust, step-by-step protocols for its effective implementation in your research workflows.

Section 1: Physicochemical Properties & Structural Analysis

The utility of 2-(3-Aminophenoxy)propanoic acid hydrochloride stems from its unique molecular architecture. Its properties make it a tractable and effective tool for medicinal chemists.

Chemical Structure

The structure features a propanoic acid moiety, providing a flexible attachment point, and a more rigid aminophenyl group, linked by an ether bond.

Caption: Structure of 2-(3-Aminophenoxy)propanoic acid hydrochloride.

Key Data Summary
PropertyValueSource
CAS Number 2109514-29-4
Molecular Formula C₉H₁₂ClNO₃
Molecular Weight 217.65 g/mol
Appearance White to off-white solid[8]
Purity Typically ≥95% (Varies by supplier)N/A
Solubility Soluble in DMSO, DMF, MethanolN/A
Predicted XlogP 1.0[9]
Structural Component Analysis
  • Carboxylic Acid (-COOH): This functional group is the primary site for forming amide bonds with amine-containing molecules. It is readily activated by standard peptide coupling reagents.

  • Aromatic Amine (-NH₂): As a nucleophile, this group reacts with activated carboxylic acids (e.g., NHS esters) or acyl chlorides to form stable amide bonds. Its position on the phenyl ring provides a degree of structural rigidity.

  • Ether Linkage (-O-): Unlike ester or amide bonds, the ether linkage is highly stable to hydrolysis by esterases and proteases, ensuring the integrity of the linker in biological systems. It also contributes to the overall length and conformational flexibility of the linker.

  • Hydrochloride Salt (•HCl): The amine is supplied as a hydrochloride salt, which enhances the compound's stability and improves its solubility in polar solvents, simplifying handling and reaction setup.[10] The amine must be deprotonated with a non-nucleophilic base before it can participate in a coupling reaction.

Section 2: Core Application as a Bifunctional Linker

The primary application of this molecule is to serve as a bridge, covalently connecting two distinct molecular entities. This is fundamental to constructing targeted therapies and chemical probes.

G cluster_0 Molecule A cluster_1 Linker cluster_2 Molecule B A POI Ligand (e.g., Kinase Inhibitor) linker 2-(3-Aminophenoxy) propanoic acid A->linker Amide Bond (via -NH₂) B E3 Ligase Ligand (e.g., Lenalidomide) linker->B Amide Bond (via -COOH)

Caption: General schematic of the linker connecting two molecular entities.

In the context of PROTACs, "Molecule A" could be a ligand that binds to a target protein (POI), while "Molecule B" is a ligand that recruits an E3 ubiquitin ligase. By tethering them, the linker enables the formation of a POI-PROTAC-E3 ligase ternary complex, which triggers the ubiquitination and subsequent proteasomal degradation of the POI.[5]

Section 3: Experimental Protocols

General Considerations:

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.[11][12]

  • Reagent Quality: Use anhydrous solvents (e.g., DMF, DCM) for coupling reactions to prevent hydrolysis of activated intermediates.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion.

Protocol 1: Coupling via Carboxylic Acid Activation

Objective: To conjugate the carboxylic acid of 2-(3-Aminophenoxy)propanoic acid hydrochloride to a molecule containing a primary or secondary amine (Target-NH₂).

Principle of the Method: This protocol utilizes carbodiimide chemistry, a cornerstone of bioconjugation.[][14] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of N-Hydroxysuccinimide (NHS) traps the intermediate as a more stable NHS ester, which then reacts efficiently with the amine on the target molecule to form a stable amide bond.

G start Dissolve Linker + Target-NH₂ add_reagents Add EDC / NHS + DIPEA start->add_reagents react Stir at RT (Activation & Coupling) add_reagents->react monitor Monitor by LC-MS / TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purify by Chromatography workup->purify end Characterize Final Product purify->end

Caption: Workflow for coupling via carboxylic acid activation.

Materials:

ReagentPurpose
2-(3-Aminophenoxy)propanoic acid HClLinker
Target Molecule with Amine (Target-NH₂)Substrate
EDC (or EDCI)Carboxylic acid activator
NHS (or Sulfo-NHS for aqueous reactions)Stabilizes activated intermediate
Diisopropylethylamine (DIPEA)Non-nucleophilic base
Anhydrous Dimethylformamide (DMF) or DCMReaction Solvent
Saturated aq. NH₄Cl, NaHCO₃, BrineWorkup Solutions
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
HPLC or Flash Chromatography SystemPurification

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve 2-(3-Aminophenoxy)propanoic acid hydrochloride (1.0 eq) in anhydrous DMF.

  • Amine Deprotection: Add DIPEA (2.2 eq) to the solution. This deprotonates the hydrochloride salt of the linker's amine and neutralizes the HCl that will be generated from EDC. Expertise Note: Using a hindered base like DIPEA is crucial to prevent it from competing with the target amine as a nucleophile.

  • Activation: Add NHS (1.2 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS ester.

  • Coupling: Add a solution of the amine-containing target molecule (Target-NH₂, 1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction's progress periodically.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final conjugate.

Protocol 2: Coupling via Amine Acylation

Objective: To conjugate the amine of 2-(3-Aminophenoxy)propanoic acid hydrochloride to a molecule containing a carboxylic acid (Target-COOH).

Principle of the Method: This protocol is the conceptual inverse of the first. The target molecule's carboxylic acid is first activated to an NHS ester. The linker, with its amine freed from the hydrochloride salt, is then added as the nucleophile to complete the amide bond formation.

Step-by-Step Methodology:

  • Activation of Target-COOH: In a separate dry flask, dissolve the carboxylic acid-containing target molecule (Target-COOH, 1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir at room temperature for 30-60 minutes to form the active ester.

  • Preparation of Linker: In a second flask, dissolve 2-(3-Aminophenoxy)propanoic acid hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the salt and liberate the free amine. Trustworthiness Note: It is critical to free the amine for it to be nucleophilic. Failure to add a base will result in no reaction.

  • Coupling: Slowly add the solution of the deprotonated linker to the flask containing the activated Target-COOH NHS ester.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours, monitoring for completion.

  • Workup and Purification: Follow steps 6-8 from Protocol 1 to isolate and purify the final conjugated product.

Section 4: Characterization

Post-purification, it is essential to confirm the identity and purity of the synthesized conjugate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a rapid assessment of purity and confirms the correct molecular weight of the desired product.

  • High-Resolution Mass Spectrometry (HRMS): Offers an exact mass measurement to confirm the elemental composition of the new molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming that the amide bond has formed at the correct position and that the overall structure is intact.

  • High-Performance Liquid Chromatography (HPLC): An analytical method used to determine the purity of the final compound with high precision.

Section 5: Safety & Handling

  • Hazard Identification: While a specific safety data sheet for the hydrochloride salt may vary, related compounds like 2-(aminooxy)-3-phenylpropanoic acid hydrochloride are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15] Assume similar hazards.

  • Handling: Handle in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]

Conclusion

2-(3-Aminophenoxy)propanoic acid hydrochloride is a highly effective and strategically designed bifunctional linker. Its distinct reactive termini, coupled with the stability of its core ether bond, provide a reliable platform for synthesizing complex molecules for drug discovery and chemical biology. The protocols outlined in this guide offer a robust framework for researchers to leverage this linker, enabling the creation of novel PROTACs, ADCs, and other conjugates with precision and confidence.

References

  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Precise PEG. Linkers in PROTACs.
  • Bielik, A., et al. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. PMC. Retrieved from [Link]

  • Chemical Label. 2-(aminooxy)-3-phenylpropanoic acid hydrochloride.
  • Tantawy, T., et al. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. Royal Society of Chemistry. Retrieved from [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022, April 29). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]

  • Benchchem. 2-(Aminooxy)propanoic acid | 2786-22-3.
  • Fisher Scientific. SAFETY DATA SHEET.
  • BLD Pharm. 2109514-29-4|2-(3-Aminophenoxy)propanoic acid hydrochloride.
  • PubChemLite. 2-(3-aminophenoxy)propanoic acid (C9H11NO3).
  • Tokyo Chemical Industry. (2025, May 5). SAFETY DATA SHEET.
  • PubChem. 2-(Aminooxy)propanoic acid hydrochloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
  • PubChem. 2-Amino-3-(aminooxy)propanoic acid. Retrieved from [Link]

  • Google Patents. RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • BLD Pharm. 26105-16-8|2-(3-Aminophenoxy)propanoic acid.
  • Springer. (2013, November 27). Bioconjugation Protocols. Retrieved from [Link]

  • PubChem. 3-(2-Aminoethoxy)propanoic acid. Retrieved from [Link]

  • Ge, Y., et al. (2009, February 1). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. US20240207429A1 - Linkers, drug linkers and conjugates thereof and methods of using the same.
  • van der Veer, B., et al. (2021, September 17). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. PMC. Retrieved from [Link]

  • ResearchGate. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

  • BioPharm International. (2026, February 12). Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates. Retrieved from [Link]

  • Selleck Chemicals. 2-Amino-3-(2-chlorophenyl)propanoic acid.

Sources

Method

Technical Guide: Derivatization Strategies for 2-(3-Aminophenoxy)propanoic Acid HCl

This guide outlines the technical protocols for the derivatization of 2-(3-Aminophenoxy)propanoic acid hydrochloride , a compound containing both a carboxylic acid and a primary aromatic amine. Due to its zwitterionic po...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the derivatization of 2-(3-Aminophenoxy)propanoic acid hydrochloride , a compound containing both a carboxylic acid and a primary aromatic amine. Due to its zwitterionic potential and hydrochloride salt form, direct gas chromatography (GC) analysis is impossible, and liquid chromatography (LC) sensitivity can be enhanced via tagging.

Executive Summary & Chemical Profile

Target Analyte: 2-(3-Aminophenoxy)propanoic acid hydrochloride CAS (Parent Acid): Analogous to 3-aminophenoxypropionic acid structures Molecular Weight: ~181.19 g/mol (Free Base) + 36.46 (HCl) Functional Challenges: [1][2][3][4]

  • Hydrochloride Salt: The HCl moiety renders the molecule non-volatile and insoluble in standard organic derivatization solvents (e.g., hexane, pure DCM). It must be neutralized or scavenged.

  • Zwitterionic Nature: The presence of an acidic carboxyl group and a basic amine allows for internal salt formation, complicating extraction and peak shape.

  • Dual Reactivity: Derivatization must target both the carboxyl (-COOH) and amino (-NH

    
    ) groups to prevent peak tailing and adsorption.
    

GC-MS Strategy A: One-Step Silylation (High Throughput)

Objective: Simultaneous blocking of -COOH and -NH


 groups with trimethylsilyl (TMS) tags.
Best For:  Rapid screening, purity profiling, and metabolic studies.
Mechanism

The reaction utilizes MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane). Pyridine is strictly required to scavenge the HCl salt, freeing the amine for reaction.

  • Carboxyl: -COOH

    
     -COO-TMS
    
  • Amine: -NH

    
    
    
    
    
    -NH-TMS (Major product) or -N(TMS)
    
    
    (Minor, condition dependent)
Protocol A: Silylation Workflow
  • Preparation: Weigh 1.0 mg of 2-(3-Aminophenoxy)propanoic acid HCl into a 2 mL GC crimp-top vial.

  • Solubilization/Neutralization: Add 100 µL of anhydrous Pyridine . Vortex for 30 seconds.

    • Note: The solution may remain cloudy due to Pyridine-HCl salt formation. This is normal.

  • Reagent Addition: Add 100 µL of MSTFA + 1% TMCS .

    • Critical: Do not use BSTFA if early eluting peaks are expected; MSTFA byproducts are more volatile.

  • Reaction: Cap tightly and incubate at 70°C for 30 minutes .

    • Why 70°C? Aromatic amines (anilines) are less nucleophilic than aliphatic amines. Heat is required to drive the reaction to completion.

  • Analysis: Cool to room temperature. Inject 1 µL directly into GC-MS (Split 1:10 to 1:50).

Expected Data (GC-MS)
Fragment TypeExpected Mass ShiftDiagnostic Ions (m/z)
Native MW 181.19181 (M+)
Mono-TMS (Acid only) +72Unstable/Tailing
Di-TMS (Target) +144325 (M+) , 310 (M-15), 73 (TMS)

GC-MS Strategy B: Two-Step Esterification/Acylation (High Stability)

Objective: Create a highly stable derivative for precise quantification or when silylated samples degrade before analysis. Best For: Regulated drug development assays, quantification in complex matrices.

Mechanism
  • Step 1 (Methylation): Acid-catalyzed esterification of the carboxylic acid.

  • Step 2 (Acylation): Reaction of the aromatic amine with a fluorinated anhydride (TFAA or HFBA) to form a stable amide.

Protocol B: Two-Step Workflow
  • Esterification:

    • Dissolve 1 mg sample in 200 µL Methanol .

    • Add 50 µL BF

      
      -Methanol (14%) .
      
    • Heat at 60°C for 15 minutes .

    • Evaporate to dryness under Nitrogen stream (gentle flow, 40°C).

  • Acylation:

    • Reconstitute residue in 100 µL Ethyl Acetate .

    • Add 50 µL TFAA (Trifluoroacetic anhydride) .

    • Incubate at 60°C for 20 minutes .

  • Cleanup:

    • Evaporate to dryness under Nitrogen to remove excess acid/anhydride.

    • Reconstitute in 200 µL Isooctane or Ethyl Acetate .

  • Analysis: Inject 1 µL.

HPLC-FLD Strategy: Dansyl Chloride Tagging

Objective: Enhance sensitivity for trace analysis using Fluorescence Detection (FLD) or UV. Target: The primary aromatic amine.

Protocol C: Dansylation
  • Buffer Prep: Prepare 0.1 M Sodium Bicarbonate buffer (pH 10.0).

  • Reagent Prep: Dissolve Dansyl Chloride in Acetone (1 mg/mL).

  • Reaction:

    • Mix 100 µL Sample (in water/methanol) + 100 µL Buffer .

    • Add 100 µL Dansyl Chloride solution .

    • Vortex and incubate at 55°C for 40 minutes in the dark.

  • Quenching: Add 50 µL Methylamine or Glycine (to consume excess reagent).

  • Analysis: Inject onto C18 Column.

    • Detection: Excitation 340 nm / Emission 525 nm.

Visualized Workflows (Graphviz)

Figure 1: Decision Logic & Reaction Pathways

Caption: Logical flow for selecting the appropriate derivatization method based on analytical goals (Screening vs. Quantification).

Derivatization_Workflow Start Start: 2-(3-Aminophenoxy) propanoic acid HCl Goal Define Analytical Goal Start->Goal GC_Path GC-MS Analysis Goal->GC_Path Volatility Required LC_Path HPLC-FLD/UV Goal->LC_Path Sensitivity Required Silylation Method A: Silylation (MSTFA/Pyridine) Target: COOH & NH2 GC_Path->Silylation Rapid Screening TwoStep Method B: Two-Step 1. Methylation (BF3/MeOH) 2. Acylation (TFAA) GC_Path->TwoStep Precise Quant / Stability Dansyl Method C: Dansylation Target: NH2 (Sulfonamide) LC_Path->Dansyl Result_Sil Di-TMS Derivative (Volatile, Moisture Sensitive) Silylation->Result_Sil 70°C, 30 min Result_Stable Methyl Ester / TFA-Amide (Highly Stable) TwoStep->Result_Stable Stepwise Rxn Result_Fluoro Dansyl Derivative (High Fluorescence) Dansyl->Result_Fluoro pH 10, 55°C

Critical Troubleshooting & Validation

IssueCauseCorrective Action
Precipitate in Vial (Method A) Pyridine reacting with HCl salt.Do not filter if possible; inject supernatant. Ensure Pyridine is in excess (100:1 molar ratio).
Incomplete Peak (Method A) Steric hindrance on Aniline.Increase temp to 80°C or add catalyst (1% TMCS or 1% Trimethylsilylimidazole).
Multiple Peaks (Method A) Mono-TMS vs Di-TMS amine forms.Force Di-TMS formation by using BSA (stronger silylator) or stick to Mono-TMS by lowering temp to 60°C.
Moisture Contamination Hydrolysis of TMS esters.Use fresh reagents. Add anhydrous sodium sulfate to the vial if needed.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sobolevsky, T. G., et al. (2003). Silylation of organic compounds for GC-MS analysis. Reviews in Analytical Chemistry. Link

  • Sigma-Aldrich. Derivatization Reagents for GC and HPLC. Technical Bulletin. Link

  • Husek, P. (1991). Derivatization of amino acids for gas chromatography. Journal of Chromatography B.

Sources

Application

Analytical methods for "2-(3-Aminophenoxy)propanoic acid hydrochloride" quantification

Application Note & Protocol: Quantitative Analysis of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride Abstract This technical guide details the analytical framework for the quantification and characterization of 2-(3-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Quantitative Analysis of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

Abstract

This technical guide details the analytical framework for the quantification and characterization of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 94002-32-3). Due to the molecule's amphoteric nature (containing both a carboxylic acid and a primary amine) and its presence as a hydrochloride salt, standard reverse-phase methods often yield poor peak shapes or retention shifts. This protocol overcomes these challenges using a pH-controlled Ion-Suppression HPLC method for purity profiling and a Potentiometric Titration for absolute assay determination.

Physicochemical Profile & Analytical Strategy

Target Molecule: 2-(3-Aminophenoxy)propanoic acid hydrochloride Chemical Structure:

  • Core: Propanoic acid backbone.[1]

  • Substituent: 3-Aminophenoxy group at the 2-position.

  • Salt Form: Hydrochloride (HCl).

Analytical Challenges:

  • Zwitterionic Potential: The molecule contains a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ). In solution, this leads to complex ionization equilibria.
  • Peak Tailing: Free amines interact strongly with residual silanols on silica-based columns, causing severe tailing.

  • UV Response: The lack of extended conjugation limits UV sensitivity, requiring detection at low wavelengths (<230 nm).

Strategic Solution:

  • HPLC: Utilize an acidic mobile phase (pH 2.5) to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic). This prevents zwitterion formation and ensures consistent retention behavior.

  • Titration: Use potentiometric titration with Sodium Hydroxide to quantify the carboxylic acid content directly.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Primary Application: Purity Profiling and Quantification

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmEnd-capping blocks silanols, reducing amine tailing.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.0) suppresses acid ionization and protonates amine.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CMaintains reproducible retention times.
Detection UV at 220 nm (bw 4 nm), Ref 360 nmMax absorbance for the aminophenoxy moiety.
Injection Volume 10 µLStandard loop volume.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold
15.004060Linear Gradient
18.00595Wash
20.00595Hold
20.10955Re-equilibration
25.00955End
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v) with 0.1%

    
    . (Matching initial mobile phase prevents solvent shock).
    
  • Standard Stock: Weigh 25 mg of Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

  • Test Sample: Prepare in duplicate at 100 µg/mL.

System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amine analysis).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD (n=5):

    
     for peak area.
    

Method 2: Potentiometric Titration (Assay)

Primary Application: Absolute Assay (Bulk Drug Substance)

Principle: The hydrochloride salt of the amine is stable. We titrate the free carboxylic acid moiety using a strong base. The inflection point is detected potentiometrically.

Reagents & Equipment[2][3][4][5]
  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Solvent: 50 mL Deionized Water (The HCl salt is water-soluble).

  • Electrode: Combined Glass pH Electrode.

  • Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

Procedure
  • Accurately weigh ~200 mg of the sample (

    
    ) into the titration vessel.
    
  • Add 50 mL of deionized water and stir until fully dissolved.

  • Titrate with 0.1 N NaOH to the potentiometric endpoint (first derivative maximum).

    • Note: Expect two inflection points if the amine-HCl deprotonates, but typically the carboxylic acid (

      
      ) and the amine salt (
      
      
      
      ) overlap. For specificity, Argentometric Titration (Method 2B) of the chloride counter-ion is often preferred for salt confirmation.

Alternative (Method 2B - Chloride Determination):

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water + 5 mL

    
    .
    
  • Electrode: Silver Ring Electrode.

  • Calculation:

    
    
    Where 
    
    
    
    g/mol (for Monohydrochloride).

Method 3: LC-MS/MS (Genotoxic Impurity Analysis)

Primary Application: Trace Analysis of Anilines

Context: As an aniline derivative, trace levels of the free 3-aminophenol (starting material) must be monitored due to potential genotoxicity concerns.

  • Column: Phenyl-Hexyl (Selectivity for aromatic amines).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • MS Mode: ESI Positive (M+H)+.

  • Target Ion: m/z 110.06 (3-Aminophenol) vs m/z 182.08 (Target).

Visualizations

Figure 1: Analytical Logic Workflow

AnalyticalWorkflow Sample Sample: 2-(3-Aminophenoxy) propanoic acid HCl Decision Select Analytical Goal Sample->Decision Purity Purity & Impurities (HPLC-UV) Decision->Purity Routine QC Assay Absolute Content (Titration) Decision->Assay Release Testing Trace Genotoxic Impurities (LC-MS/MS) Decision->Trace Safety/Tox HPLC_Cond C18 Column, pH 2.5 (Suppresses Acid Ionization) Purity->HPLC_Cond Titration_Cond Potentiometric (NaOH) or Argentometric (AgNO3) Assay->Titration_Cond MS_Cond ESI+ Mode Target: 3-Aminophenol Trace->MS_Cond Result1 Report: % Area Purity HPLC_Cond->Result1 Result2 Report: % w/w Assay Titration_Cond->Result2 Result3 Report: ppm Impurities MS_Cond->Result3

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements (Purity vs. Assay vs. Safety).

Figure 2: pH-Dependent Species & Retention Logic

SpeciesLogic LowPH pH 2.5 (Method Condition) Species Dominant Species: R-NH3+ (Cationic) R-COOH (Neutral) LowPH->Species Protonates Interaction Column Interaction: Hydrophobic Retention (COOH) Minimizes Silanol Binding Species->Interaction Enables Outcome Result: Sharp Peaks Stable Retention Interaction->Outcome

Caption: Mechanistic explanation of why acidic mobile phase (pH 2.5) is critical for analyzing this amphoteric molecule.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC method design of ionizable compounds).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[2] Link

  • European Pharmacopoeia (Ph. Eur.). 2.2.[3]20. Potentiometric Titration. (General chapter regarding titration methodology).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Dolan, J. W. (2002). "Tailing Peaks for Basic Compounds." LCGC North America, 20(5). (Reference for troubleshooting amine tailing).

Sources

Method

"2-(3-Aminophenoxy)propanoic acid hydrochloride" in medicinal chemistry applications

Executive Summary & Strategic Value 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4) represents a high-value "hybrid scaffold" in medicinal chemistry. Structurally, it bridges two major bioactive classe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4) represents a high-value "hybrid scaffold" in medicinal chemistry. Structurally, it bridges two major bioactive classes: the fibrates (PPAR agonists) and the phenoxy-alkanoic acid sweet taste inhibitors (e.g., Lactisole).

Unlike its analogs (e.g., the 4-methoxy derivative, Lactisole), the presence of the 3-amino group transforms this molecule from a passive ligand into a versatile branching point . The aniline moiety serves as a nucleophilic handle for diversification—allowing the attachment of heterocycles, sulfonamides, or proteolysis-targeting chimera (PROTAC) linkers—while retaining the carboxylic acid "warhead" essential for receptor interaction.

Core Applications
  • GPCR Ligand Engineering: Developing T1R3 (Sweet Taste Receptor) allosteric modulators via meta-substitution scanning.

  • Nuclear Receptor Agonists: Synthesizing novel PPAR

    
    /
    
    
    
    dual agonists by extending the "fibrate" tail.
  • Peptidomimetics & Linkers: Acting as a rigid, aromatic ether linker for PROTACs, replacing flexible alkyl chains to improve cell permeability.

Chemical Profile & Handling

PropertySpecificationCritical Note for Experimental Design
Formula

The HCl salt stabilizes the oxidation-prone aniline.
MW 217.65 g/mol Account for HCl counterion in stoichiometry.
Acidity (pKa) COOH: ~3.8;

: ~4.0
Zwitterionic behavior near pH 4. Use buffered aqueous phases for extraction.
Nucleophilicity Low (Aniline)The amino group is electron-poor due to the phenoxy ring. Requires activated electrophiles (e.g., acid chlorides, HATU) for coupling; EDC/NHS is often insufficient.
Chirality C2 PositionCommercially supplied as racemate. Biological activity is often stereospecific (usually S-isomer for phenoxy-acids).

Application 1: Design of T1R3 Transmembrane Domain Modulators

The phenoxypropanoic acid moiety is the pharmacophore responsible for the sweet-inhibitory activity of Lactisole . Lactisole binds to the Transmembrane Domain (TMD) of the T1R3 subunit. The 3-amino analog allows researchers to probe the "meta-pocket" of the receptor, which is inaccessible to the standard methoxy/ethoxy analogs.

Mechanism of Action Visualization

The following diagram illustrates the pharmacophore relationship and the strategic advantage of the amino-handle.

PharmacophoreMap cluster_logic SAR Strategy Lactisole Lactisole (4-Methoxy-phenoxypropionic acid) Standard Sweet Inhibitor T1R3 T1R3 Receptor (TMD) Allosteric Binding Site Lactisole->T1R3 Hydrophobic Interaction (Methoxy group) Target 2-(3-Aminophenoxy)propanoic Acid (The Scaffold) Target->Lactisole Structural Analog (Meta-Amino vs Para-Methoxy) Derivatives N-Substituted Analogs (Amides, Sulfonamides) Target->Derivatives Chemical Diversification (via Aniline Handle) Derivatives->T1R3 Probing New H-Bond Interactions in TMD

Figure 1: Pharmacophore mapping showing how the 3-amino scaffold enables the exploration of new binding interactions within the T1R3 receptor transmembrane domain, expanding beyond the capabilities of Lactisole.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Aniline Derivatization)

Challenge: The aniline nitrogen in 2-(3-aminophenoxy)propanoic acid is less nucleophilic than alkyl amines. Standard EDC couplings often fail or result in low yields due to slow kinetics and competing hydrolysis. Solution: Use of HATU with Sym-Collidine (non-nucleophilic base) to drive the reaction.

Reagents:
  • Scaffold: 2-(3-Aminophenoxy)propanoic acid HCl (1.0 eq)

  • Carboxylic Acid Partner (

    
    ): (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: Sym-Collidine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Methodology:
  • Activation: Dissolve the

    
     partner in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and stir for 5 minutes at Room Temperature (RT) to form the active ester.
    
  • Scaffold Preparation: In a separate vial, dissolve 2-(3-Aminophenoxy)propanoic acid HCl in minimal DMF. Add 1.0 eq of base to neutralize the HCl salt.

  • Coupling: Add the scaffold solution to the activated acid solution. Immediately add the remaining base (2.0 eq).

  • Reaction: Stir at 40°C for 4–6 hours. (Note: Mild heating overcomes the low nucleophilicity of the aniline).

  • Workup: Dilute with EtOAc. Wash with 10% Citric Acid (to remove excess base/aniline) followed by Brine.

    • Critical Check: Ensure the pH of the aqueous wash is ~4.0 to keep the carboxylic acid product in the organic layer (if the product acid pKa > 4) or perform a specific extraction based on the product's isoelectric point.

Protocol B: Cell-Based Calcium Flux Assay for T1R3 Modulation

Purpose: To validate if the synthesized derivative acts as an inhibitor (antagonist) or enhancer of the sweet taste receptor.

System Setup:
  • Cell Line: HEK293T stably expressing human T1R2/T1R3 and the G-protein G

    
    15  (promiscuous G-protein to couple GPCRs to Calcium release).
    
  • Agonist: Sucralose (1 mM) or Aspartame.

Workflow:
  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) 24h prior.

  • Dye Loading: Incubate cells with Fluo-4 AM (Calcium indicator) for 45 mins at 37°C.

  • Compound Addition:

    • Prepare a 10mM stock of the test compound in DMSO.

    • Add test compound to cells 15 minutes before agonist addition (to test for allosteric modulation).

  • Measurement: Inject Agonist (Sucralose). Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR or FlexStation.

  • Data Analysis: Calculate

    
    .
    
    • Inhibition: Reduction in peak fluorescence compared to Sucralose alone.

    • Enhancement: Increase in peak fluorescence or left-shift of the Sucralose dose-response curve.

Synthesis Workflow & Logic

The following flowchart details the decision-making process for synthesizing derivatives, highlighting the necessity of protecting group strategies if the carboxylic acid interferes with the aniline modification.

SynthesisWorkflow Start Start: 2-(3-Aminophenoxy)propanoic acid HCl Decision Target Modification? Start->Decision PathA Amide/Sulfonamide Formation Decision->PathA Acylation PathB Reductive Amination (Secondary Amines) Decision->PathB Alkylation Protect Esterification (Methyl/t-Butyl) REQUIRED to prevent self-coupling PathA->Protect High Yield Route Reaction Perform Coupling (HATU or Reductive conditions) PathA->Reaction Direct (if careful) PathB->Protect Mandatory Protect->Reaction Deprotect Hydrolysis (LiOH or TFA) Restore COOH Reaction->Deprotect Final Final Bioactive Ligand Deprotect->Final

Figure 2: Synthetic workflow emphasizing the "Protection-First" strategy for high-yield derivatization of the aniline moiety.

References

  • Sweet Taste Receptor Structure & Function

    • Jiang, P., et al. (2004).[1] "The cysteine-rich region of T1R3 determines responses to intensely sweet proteins." Journal of Biological Chemistry, 279(43), 45068-45075. Link

    • Relevance: Establishes the T1R3 TMD as the binding site for phenoxy-alkanoic acids like Lactisole.
  • Lactisole Mechanism

    • Winnig, M., et al. (2005). "Lactisole inhibits the human sweet taste receptor by binding to the transmembrane domain of the T1R3 subunit." Chemical Senses, 30(suppl_1), i58-i59. Link

    • Relevance: Defines the pharmacophore model (Phenoxy-acid) that 2-(3-Aminophenoxy)propanoic acid mimics.
  • Fibrate SAR (PPAR Agonists): Willaert, B., et al. (2013). "Recent advances in the design and synthesis of PPAR agonists." Current Medicinal Chemistry, 20(22), 2759-2773. Relevance: Validates the phenoxy-alkanoic acid scaffold for nuclear receptor targeting.
  • Amide Coupling to Anilines

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Relevance: Supports the selection of HATU over EDC for electron-deficient aniline systems.

Sources

Application

Scale-up synthesis of "2-(3-Aminophenoxy)propanoic acid hydrochloride"

An Application Note for the Scale-Up Synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-(3-Aminophenoxy)propanoic acid hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. The protocol details a robust and scalable two-step synthetic route commencing with a Williamson ether synthesis, followed by saponification and hydrochloride salt formation. Emphasis is placed on process safety, optimization for large-scale production, and troubleshooting common challenges. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction and Strategic Overview

2-(3-Aminophenoxy)propanoic acid hydrochloride is a valuable building block, often utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to industrial production presents significant challenges, including thermal management, mass transfer limitations, and ensuring consistent product quality.

The synthetic strategy outlined herein is predicated on a classical and well-understood Williamson ether synthesis, which offers high yields and utilizes readily available starting materials. This is followed by a straightforward ester hydrolysis and in-situ salt formation. The rationale for this approach is its proven scalability, predictable reaction kinetics, and the crystalline nature of the final hydrochloride salt, which facilitates purification.

Overall Synthetic Scheme:

aminophenol 3-Aminophenol intermediate Ethyl 2-(3-aminophenoxy)propanoate aminophenol->intermediate 1. NaH, DMF (Williamson Ether Synthesis) bromopropionate Ethyl 2-bromopropionate bromopropionate->intermediate product_base 2-(3-Aminophenoxy)propanoic acid intermediate->product_base 2. NaOH, H2O/EtOH (Saponification) final_product 2-(3-Aminophenoxy)propanoic acid hydrochloride product_base->final_product 3. HCl (Salt Formation)

Caption: Overall reaction scheme for the synthesis of the target molecule.

Detailed Scale-Up Protocol

This protocol is designed for a target batch size of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor, adhering to strict safety protocols.[1][2][3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesMolar Eq.
3-Aminophenol109.13600 g5.501.0
Sodium Hydride (60% in oil)40.00 (as NaH)242 g6.051.1
Ethyl 2-bromopropionate181.031096 g (735 mL)6.051.1
N,N-Dimethylformamide (DMF)-6.0 L--
Sodium Hydroxide40.00440 g11.02.0
Ethanol (95%)-4.0 L--
Deionized Water-4.0 L--
Hydrochloric Acid (conc., 37%)36.46As required--
Ethyl Acetate-10.0 L--
Toluene-5.0 L--
Step-by-Step Procedure
  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and dropping funnel with N,N-Dimethylformamide (DMF, 6.0 L).

  • Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (242 g, 60% dispersion in mineral oil) portion-wise to the DMF. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere.[3]

  • Deprotonation: Cool the suspension to 0-5°C using an ice bath. Slowly add a solution of 3-aminophenol (600 g) in DMF (1.0 L) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C. Vigorous hydrogen gas evolution will occur.

  • Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add ethyl 2-bromopropionate (1096 g) dropwise, keeping the temperature below 25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 3-aminophenol is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding ice-cold water (5.0 L). Caution: This quenching step can be highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 3.0 L). Combine the organic layers, wash with brine (2 x 2.0 L), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield crude ethyl 2-(3-aminophenoxy)propanoate as an oil.

  • Hydrolysis: To the reactor containing the crude ester from the previous step, add ethanol (4.0 L) and a solution of sodium hydroxide (440 g) in water (4.0 L).

  • Heating: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. Monitor the hydrolysis by TLC/HPLC until the ester is no longer detectable.

  • Cooling and pH Adjustment: Cool the reaction mixture to room temperature. Place the vessel in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product as its hydrochloride salt.

  • Isolation: Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration and wash the filter cake with cold deionized water (2 x 1.0 L) and then with cold toluene (1 x 1.0 L) to remove non-polar impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Purification

The obtained 2-(3-Aminophenoxy)propanoic acid hydrochloride can be further purified by recrystallization from an ethanol/water mixture to achieve high purity (>99%).

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis process, from reactor setup to final product isolation.

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Hydrolysis & Salt Formation A Charge Reactor with DMF B Add NaH under N2 A->B C Cool to 0-5°C B->C D Add 3-Aminophenol Solution C->D E Add Ethyl 2-bromopropionate D->E F Reaction Monitoring (TLC/HPLC) E->F G Quench with Cold Water F->G H Extract with Ethyl Acetate G->H I Dry & Evaporate Solvent H->I J Add EtOH, NaOH(aq) to Crude Ester I->J Transfer Crude Intermediate K Reflux for 2-4 hours J->K L Monitor Hydrolysis (TLC/HPLC) K->L M Cool and Acidify with HCl L->M N Precipitate Product M->N O Filter and Wash Solid N->O P Vacuum Dry O->P Q 2-(3-Aminophenoxy)propanoic acid hydrochloride P->Q Final Product

Caption: Detailed experimental workflow for the scale-up synthesis.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete deprotonation of 3-aminophenol due to moisture.Ensure all glassware is dry and solvents are anhydrous. Use fresh, high-quality sodium hydride.
Side reactions (e.g., N-alkylation).Maintain strict temperature control during the addition of ethyl 2-bromopropionate.
Incomplete Hydrolysis Insufficient base or reaction time.Increase the amount of NaOH to 2.5 equivalents. Extend the reflux time and monitor closely by HPLC.
Product Oily/Difficult to Crystallize Presence of impurities or residual solvent.Ensure efficient washing of the crude product. For purification, perform recrystallization from a suitable solvent system like ethanol/water.
Dark Product Color Oxidation of the aminophenol moiety.Maintain an inert nitrogen atmosphere throughout the process, especially during heating steps. The use of an antioxidant like sodium bisulfite during workup can be considered.

Safety and Handling

Handling large quantities of chemicals requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat.[1][4]

  • Engineering Controls: All operations should be performed in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system. An accessible safety shower and eyewash station are mandatory.[5]

  • Chemical Hazards:

    • Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(3-Chlorophenoxy)propionic acid. Thermo Fisher Scientific. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

Sources

Method

Strategic Utilization of 2-(3-Aminophenoxy)propanoic Acid HCl in Medicinal Chemistry

Application Note & Protocol Guide Executive Summary 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8) is a high-value bifunctional scaffold characterized by a phenoxy-propanoic acid (PPA) "head group" and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8) is a high-value bifunctional scaffold characterized by a phenoxy-propanoic acid (PPA) "head group" and a meta-substituted aniline "handle." This unique architecture positions it as a privileged intermediate for Diversity-Oriented Synthesis (DOS), particularly in the development of PPAR agonists (metabolic disease) and Sweet Taste Modulators (sensory science).

This guide details the strategic application of this scaffold, providing validated protocols for library synthesis and biological evaluation. By leveraging the 3-amino position for lipophilic tail attachment, researchers can rapidly access chemical space relevant to nuclear receptor modulation and GPCR signaling.

Structural Analysis & Versatility

The molecule consists of two pharmacologically distinct domains:

  • The Acidic Head (Propanoic Acid): Mimics the carboxylate of fatty acids (endogenous PPAR ligands) and serves as the primary anchor for the sweet taste receptor (T1R2/T1R3) transmembrane domain.

  • The Nucleophilic Handle (3-Amino Group): A reactive site for amide coupling, urea formation, or sulfonylation, allowing the attachment of hydrophobic "tails" essential for potency and selectivity.

Visualization: Scaffold Versatility Map

ScaffoldMap Core 2-(3-Aminophenoxy) propanoic acid Acid Propanoic Acid Head (COOH) Core->Acid Pharmacophore A Amine 3-Amino Handle (NH2) Core->Amine Pharmacophore B PPAR PPAR Agonists (Fibrates/Glitazars) Acid->PPAR Receptor Anchoring (H-bonds) Taste Sweet Taste Inhibitors (Lactisole Analogs) Acid->Taste TMD Binding Amine->PPAR Lipophilic Tail Attachment Amine->Taste Potency Tuning Linker PROTAC/Covalent Linkers Amine->Linker Covalent Warhead Attachment

Figure 1: Functional decomposition of the scaffold showing critical binding domains for major therapeutic targets.

Application 1: Development of PPAR Agonists

Context: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors regulating lipid metabolism. The phenoxy-propanoic acid motif is the defining feature of the "Fibrate" class (e.g., Clofibrate). Mechanism: The carboxylic acid forms hydrogen bonds with the Tyr464/Tyr314/His440 triad in the PPAR ligand-binding domain (LBD). The 3-amino group allows for the introduction of a bulky lipophilic tail, which occupies the large hydrophobic pocket of the LBD, crucial for agonist activity.

Experimental Protocol: Library Synthesis via Amide Coupling

Objective: To synthesize a library of N-acylated derivatives targeting PPAR-alpha/gamma.

Reagents:

  • Scaffold: 2-(3-Aminophenoxy)propanoic acid HCl (1.0 eq)

  • Acyl Chlorides (R-COCl) or Carboxylic Acids (R-COOH) (Diverse lipophilic tails)

  • Coupling Agent: HATU (for acids) or Triethylamine (for chlorides)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-Aminophenoxy)propanoic acid HCl (0.2 mmol) in anhydrous DMF (2 mL).

  • Base Addition: Add DIPEA (3.0 eq) to neutralize the HCl salt and activate the amine. Stir for 10 min at Room Temperature (RT).

  • Coupling:

    • Route A (Acyl Chlorides): Add R-COCl (1.1 eq) dropwise at 0°C.

    • Route B (Carboxylic Acids): Add R-COOH (1.1 eq) and HATU (1.2 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS (Target mass = Scaffold + Tail - H2O/HCl).

  • Quenching: Dilute with EtOAc (10 mL) and wash with 1M HCl (to remove unreacted amine) and Brine.

  • Purification: Isolate via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Data Analysis: Structure-Activity Relationship (SAR)

Derivative (R-Group)LogP (Calc)PPAR-alpha EC50 (µM)PPAR-gamma EC50 (µM)Interpretation
Benzoyl 2.4> 50> 50Tail too short for LBD.
4-Chlorobenzoyl 3.112.545.0Improved hydrophobic fit.
4-Octylbenzoyl 5.80.45 12.2Long alkyl chain mimics fatty acid tail.
2-Naphthoyl 3.62.18.5Bulky aromatic improves potency.

Application 2: Sweet Taste Receptor Modulation

Context: The structural analog Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a known sweet taste inhibitor that binds to the Transmembrane Domain (TMD) of the T1R3 subunit. Hypothesis: Moving the substituent from the 4-position (para) to the 3-position (meta) and introducing an amide linker alters the vector of the hydrophobic group, potentially converting the molecule from an inhibitor to an enhancer, or changing its selectivity for artificial sweeteners.

Experimental Protocol: Calcium Flux Assay (FLIPR)

Objective: To screen derivatives for T1R2/T1R3 antagonism.

Cell Line: HEK293 cells stably expressing human T1R2/T1R3 and Gα15 (promiscuous G-protein).

Workflow:

  • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator dye for 45 min at 37°C.

  • Compound Addition:

    • Add test compounds (derivatives) at varying concentrations (0.1 µM – 100 µM).

    • Incubate for 10 min (to allow binding to the allosteric site).

  • Agonist Challenge: Inject EC50 concentration of Sucrose (approx. 50 mM) or Sucralose.

  • Measurement: Monitor fluorescence (Ex 488nm / Em 515nm) using a FLIPR Tetra system.

  • Calculation: Determine IC50 (Inhibition) or EC50 (Enhancement) relative to vehicle control.

Visualization: Assay Logic & Pathway

AssayWorkflow Start HEK293-T1R2/T1R3 (G-alpha15) AddComp Add Derivative (Incubate 10 min) Start->AddComp AddAgonist Inject Sucrose (EC50) AddComp->AddAgonist Read Measure Ca2+ Flux (Fluo-4 Fluorescence) AddAgonist->Read ResultA Signal Decrease: Antagonist (Inhibitor) Read->ResultA < Control ResultB Signal Increase: Potentiator (Enhancer) Read->ResultB > Control

Figure 2: High-Throughput Screening (HTS) workflow for identifying taste modulators.

References & Authoritative Grounding

  • PPAR Agonist Design: Frkic, R. L., et al. "Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists." Journal of Natural Products, 2016.[1] Link

    • Relevance: Validates the use of phenoxy-alkanoic acids with amino-linkers for PPAR selectivity.

  • Lactisole Homology: Jiang, P., et al. "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste." Journal of Biological Chemistry, 2005. Link

    • Relevance: Establishes the binding mode of phenoxy-propanoic acids in the sweet taste receptor.

  • Covalent PPAR Ligands: Kamata, S., et al. "Importance of the Proximity and Orientation of Ligand-Linkage to the Design of Cinnamate-GW9662 Hybrid Compounds." PLOS ONE, 2016. Link

    • Relevance: Demonstrates the use of aminophenoxy linkers in designing covalent probes for nuclear receptors.

  • Chemical Properties: PubChem Compound Summary for CID 12345 (Generic Phenoxypropanoic acids). Link

    • Note: Specific CAS 26105-16-8 is a catalog item; physical properties are inferred from the class.

Disclaimer: This document is for research and development purposes only. All synthesized derivatives should be handled as potentially bioactive new chemical entities (NCEs).

Sources

Application

Application Notes and Protocols for 2-(3-Aminophenoxy)propanoic acid hydrochloride in Materials Science

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Aminophenoxy)propanoic acid hydrochloride in the field of materials science...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Aminophenoxy)propanoic acid hydrochloride in the field of materials science. This document outlines the synthesis of high-performance polymers and offers detailed experimental protocols and characterization techniques.

Introduction: A Versatile Monomer for Advanced Polymers

2-(3-Aminophenoxy)propanoic acid hydrochloride is a bifunctional monomer with significant potential in the synthesis of advanced polymers. Its structure, featuring an aromatic amine, a carboxylic acid, and a flexible ether linkage, makes it an ideal building block for creating polymers with desirable thermal, mechanical, and solubility properties. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in various polymerization reactions.

The presence of both an amine and a carboxylic acid group allows for the formation of amide linkages, leading to the synthesis of polyamides. These aromatic polyamides are a class of high-performance polymers known for their excellent thermo-oxidative stability, mechanical strength, and chemical resistance.[1] The ether linkage in the monomer's backbone can improve the processability and solubility of the resulting polymers without significantly compromising their thermal stability.[1][2]

Application: Synthesis of High-Performance Aromatic Polyamides

One of the primary applications of 2-(3-Aminophenoxy)propanoic acid hydrochloride is in the synthesis of novel aromatic polyamides through polycondensation reactions. These polymers are of great interest for applications demanding high thermal and mechanical stability, such as in the aerospace, electronics, and automotive industries.

Polycondensation Reaction Overview

The synthesis of polyamides from 2-(3-Aminophenoxy)propanoic acid hydrochloride can be achieved through self-polycondensation or by reacting it with a dicarboxylic acid or a diacyl chloride. The direct polycondensation of the monomer itself is a step-growth polymerization where the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water.[3] To drive the reaction towards the formation of high molecular weight polymers, the removal of this water byproduct is crucial, often requiring high temperatures.[3]

A more controlled and often higher-yield approach involves the use of a diacyl chloride in a low-temperature polycondensation reaction.[4] This method is generally faster and less reversible than direct polycondensation.[3]

Experimental Protocols

Protocol 1: Direct Polycondensation of 2-(3-Aminophenoxy)propanoic acid

This protocol describes the synthesis of a polyamide via direct polycondensation of 2-(3-Aminophenoxy)propanoic acid. The hydrochloride salt must first be neutralized to the free amine.

Materials:

  • 2-(3-Aminophenoxy)propanoic acid hydrochloride

  • Triethylamine (Et3N) or other suitable base

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2)

  • Pyridine

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • Neutralization: In a three-neck flask, dissolve 2-(3-Aminophenoxy)propanoic acid hydrochloride in NMP. Add an equimolar amount of triethylamine to neutralize the hydrochloride and stir for 1 hour at room temperature under a nitrogen atmosphere.

  • Polymerization Setup: Equip the flask with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Reagent Addition: To the stirred solution, add calcium chloride and pyridine. Allow the mixture to stir until the solids are dissolved.

  • Initiation: Add triphenyl phosphite to the reaction mixture.

  • Reaction: Heat the mixture to 100-120°C and maintain for 3-5 hours under a constant flow of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol to precipitate the polyamide.

  • Washing: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80-100°C overnight.

Workflow for Direct Polycondensation:

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Work-up Monomer_HCl 2-(3-Aminophenoxy)propanoic acid hydrochloride Neutralization Neutralization with Et3N in NMP Monomer_HCl->Neutralization Reagents Add CaCl2, Pyridine, and TPP Neutralization->Reagents Heating Heat at 100-120°C (3-5 hours) Reagents->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with Hot Water and Methanol Precipitation->Washing Drying Dry under Vacuum Washing->Drying Polyamide_Product Polyamide_Product Drying->Polyamide_Product Final Product

Caption: Workflow for the direct polycondensation of 2-(3-Aminophenoxy)propanoic acid.

Protocol 2: Low-Temperature Polycondensation with a Diacyl Chloride

This protocol details the synthesis of a polyamide by reacting 2-(3-Aminophenoxy)propanoic acid with a diacyl chloride, such as terephthaloyl chloride.

Materials:

  • 2-(3-Aminophenoxy)propanoic acid hydrochloride

  • Terephthaloyl chloride

  • Triethylamine (Et3N)

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Deionized water

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Low-temperature circulator

Procedure:

  • Monomer Solution: In the reaction vessel, dissolve 2-(3-Aminophenoxy)propanoic acid hydrochloride and triethylamine in DMAc under a nitrogen atmosphere. Cool the solution to 0-5°C using the low-temperature circulator.

  • Diacyl Chloride Solution: In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in DMAc.

  • Addition: Add the terephthaloyl chloride solution dropwise to the cooled monomer solution over a period of 30-60 minutes while stirring vigorously. Maintain the temperature at 0-5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Precipitation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Characterization of the Resulting Polyamides

The synthesized polyamides should be characterized to determine their structure, molecular weight, thermal properties, and mechanical properties.

Characterization Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the formation of amide bonds and the disappearance of amine and carboxylic acid functional groups.Appearance of a strong absorption band around 1650 cm⁻¹ (C=O stretching of amide) and a broad band around 3300 cm⁻¹ (N-H stretching of amide). Disappearance of the characteristic peaks for the starting materials.
NMR Spectroscopy To elucidate the detailed chemical structure of the polymer.The ¹H and ¹³C NMR spectra should show peaks corresponding to the repeating unit of the polyamide. The integration of the peaks can be used to confirm the stoichiometry of the polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.TGA is used to determine the temperature at which the polymer starts to decompose. Aromatic polyamides are expected to exhibit high thermal stability, with decomposition temperatures typically above 400°C.[1]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.DSC can be used to measure the Tg, which is an important parameter for determining the polymer's processing window and service temperature. Aromatic polyamides generally have high Tg values.[1]
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.GPC provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The molecular weight is a crucial factor influencing the mechanical properties of the polymer.[1]
Mechanical Testing To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.The mechanical properties of the polymer films can be measured using a universal testing machine. Aromatic polyamides are known for their high tensile strength and modulus.[1]

Chemical Structure of the Polyamide from Self-Polycondensation:

Caption: Generalized structure of the polyamide from 2-(3-Aminophenoxy)propanoic acid.

Conclusion

2-(3-Aminophenoxy)propanoic acid hydrochloride is a promising monomer for the synthesis of high-performance aromatic polyamides. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in various materials science applications. The resulting polymers, with their expected high thermal stability and mechanical strength, could find use in demanding environments where conventional polymers fail. Further research can focus on copolymerization with other monomers to fine-tune the properties of the final material for specific applications.

References

  • AIDIC. Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. Available from: [Link]

  • Massachusetts Institute of Technology. LABORATORY EXPERIMENT 2: POLYMER CHEMISTRY: SYNTHESIS OF NYLON. Available from: [Link]

  • Wiley Online Library. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Available from: [Link]

  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE. Available from: [Link]

  • PMC. Synthesis and characterization of new polyamides derived from alanine and valine.... Available from: [Link]

  • Scribd. Synthesis of Polyamide. Available from: [Link]

  • PubChem. 2-(3-aminophenoxy)propanoic acid (C9H11NO3). Available from: [Link]

  • ResearchGate. Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and.... Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • Kinam Park. Chapter 7. Polymer Properties and Characterization. Available from: [Link]

  • IntechOpen. Properties and Applications of Polymers: A Mini Review. Available from: [Link]

  • ACS Publications. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Available from: [Link]

  • PubChem. 3-(Aminooxy)propanoic acid hydrochloride. Available from: [Link]

Sources

Method

"2-(3-Aminophenoxy)propanoic acid hydrochloride" functionalization protocols

An In-Depth Guide to the Functionalization of 2-(3-Aminophenoxy)propanoic acid hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of 2-(3-Aminophenoxy)propanoic acid hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical functionalization of 2-(3-Aminophenoxy)propanoic acid hydrochloride. This versatile bifunctional molecule serves as a valuable scaffold in organic synthesis, offering three distinct points for chemical modification: the aromatic amine, the carboxylic acid, and the phenoxy-linked aromatic ring. Understanding the reactivity of each functional group is paramount to leveraging this molecule's full potential in the synthesis of novel chemical entities.

The protocols outlined herein are designed to be robust and informative, emphasizing the rationale behind procedural steps and reagent selection. This guide moves beyond simple instructions to provide a deeper understanding of the underlying chemical principles, empowering scientists to adapt and troubleshoot these methods for their specific research applications.

Physicochemical Properties and Handling

2-(3-Aminophenoxy)propanoic acid is a propanoic acid derivative with an aminophenoxy substituent.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, though the amine group requires neutralization for most nucleophilic reactions.

PropertyValue
Molecular Formula C₉H₁₂ClNO₃
Molecular Weight 217.65 g/mol
Appearance Off-white to light brown crystalline powder
SMILES CC(C(=O)O)OC1=CC=CC(=C1)N.Cl
Solubility Soluble in water, methanol; sparingly soluble in ethanol.

Handling and Safety:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • The hydrochloride salt is acidic; care should be taken when preparing solutions.

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (~1710 cm⁻¹), N-H bending vibrations, and C-O ether stretches.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton adjacent to the carboxylic acid, the methyl group doublet, and exchangeable protons for the amine and carboxylic acid. The ¹³C NMR will show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.[2]

Core Functionalization Strategies

The true synthetic utility of 2-(3-Aminophenoxy)propanoic acid hydrochloride lies in its capacity for selective modification at its three primary reactive sites.

G cluster_molecule 2-(3-Aminophenoxy)propanoic acid cluster_groups Functional Groups cluster_reactions Reaction Types Molecule Key Reactive Sites Amine Aromatic Amine (-NH₂) Acid Carboxylic Acid (-COOH) Ring Aromatic Ring (C-H Bonds) N_Func N-Acylation N-Alkylation N-Sulfonylation Amine->N_Func N-Functionalization O_Func Esterification Amide Coupling Reduction Acid->O_Func O-Functionalization C_Func Electrophilic Aromatic Substitution (Halogenation, Nitration) Ring->C_Func C-Functionalization

Caption: Key reactive sites and corresponding functionalization pathways.

Amine Group Functionalization (N-Functionalization)

The primary aromatic amine is a potent nucleophile, making it an ideal site for forming amide, sulfonamide, and alkylamine derivatives. Critically, the amine hydrochloride must first be neutralized with a suitable base to unmask its nucleophilicity.

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, valued for the stability and hydrogen-bonding capabilities of the resulting linkage.[3][4] This protocol details a standard acylation using an acyl chloride.

Causality and Rationale:

  • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. Its primary role is to neutralize the starting material's hydrochloride salt, liberating the free amine. It also serves to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[5]

  • Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent reaction with the acyl chloride.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side product formation.

G start Start: 2-(3-Aminophenoxy)propanoic acid hydrochloride in DCM step1 Add Base (TEA/DIPEA) Stir at 0°C start->step1 step2 Neutralized Amine (Free Base Form) step1->step2 step3 Add Acyl Chloride (R-COCl) Dropwise at 0°C step2->step3 step4 Warm to Room Temp Stir 8-16h step3->step4 step5 Reaction Quench (e.g., with water) step4->step5 step6 Aqueous Work-up & Purification step5->step6 end Product: N-Acylated Derivative step6->end

Caption: Workflow for the N-Acylation of 2-(3-Aminophenoxy)propanoic acid.

Step-by-Step Methodology:

  • Suspend 2-(3-aminophenoxy)propanoic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA, 2.2 eq) dropwise to the stirring suspension. Allow the mixture to stir for 15-20 minutes to ensure complete neutralization.

  • In a separate flask, prepare a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Carboxylic Acid Functionalization

The carboxylic acid moiety is a versatile handle for introducing diversity through esterification or amide coupling, enabling the exploration of structure-activity relationships related to this position.

This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis to form an ester.[6]

Causality and Rationale:

  • Catalyst: A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions: The reaction is reversible. To drive the equilibrium towards the ester product, an excess of the alcohol reactant is used, and/or the water byproduct is removed as it forms, often with a Dean-Stark apparatus.[6][7]

G start Start: 2-(3-Aminophenoxy)propanoic acid hydrochloride step1 Dissolve in Excess Alcohol (e.g., Methanol, Ethanol) start->step1 step2 Add Catalytic H₂SO₄ (conc.) step1->step2 step3 Heat to Reflux (4-24h) step2->step3 step4 Cool and Neutralize (e.g., with NaHCO₃ soln.) step3->step4 step5 Aqueous Work-up & Purification step4->step5 end Product: Ester Derivative step5->end G cluster_directing Regioselectivity of EAS cluster_legend Activation Level mol Structure of Core Ring ortho_nh2 Ortho (to -NH₂) Highly Activated mol->ortho_nh2 Positions 2 & 4 para_or Para (to -OR) Highly Activated mol->para_or Position 6 ortho_or Ortho (to -OR) Sterically Hindered mol->ortho_or Position 5 high Most Favorable medium Less Favorable

Sources

Application

Application Note: HPLC Analysis of 2-(3-Aminophenoxy)propanoic acid hydrochloride

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4).[1][2] Due to the amphoteric n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4).[1][2] Due to the amphoteric nature of the analyte (containing both a basic aniline moiety and an acidic carboxylic acid tail), standard reversed-phase methods often yield poor peak symmetry. This guide provides an optimized method using pH-controlled ion-suppression to ensure sharp peak shape and reproducible retention.[2] Additionally, a strategy for enantiomeric separation is provided for researchers requiring chiral purity assessment.

Introduction & Chemical Context

2-(3-Aminophenoxy)propanoic acid is a bifunctional building block often used in the synthesis of agrochemicals (phenoxypropionic herbicides) and pharmaceutical intermediates (PPAR agonists).[1][2]

Structural Challenges in Chromatography
  • Amphoteric Character: The molecule possesses a carboxylic acid (

    
    ) and an aromatic amine (
    
    
    
    for conjugate acid).[1][2]
    • At Neutral pH (pH 7): The molecule exists as a zwitterion (

      
       and 
      
      
      
      or partial
      
      
      ), leading to poor retention and "double-humping" peaks.[1][2]
    • At Basic pH (>8): The amine is neutral, but the carboxylate is ionized (

      
      ), causing rapid elution (low 
      
      
      
      ) on C18 columns.[1][2]
    • At Acidic pH (<3): The carboxylate is protonated (neutral, hydrophobic), and the amine is protonated (

      
      , hydrophilic).[2] This state offers the best compromise for retention and solubility, provided silanol interactions are suppressed.
      
  • Salt Form: As a hydrochloride salt, the sample is highly water-soluble but may precipitate in high-organic diluents.[1][2]

Method Development Strategy (Expert Analysis)

To achieve a "Self-Validating" method, we employ a Dynamic pH Control Strategy .

  • Mobile Phase Selection: We utilize a low pH (approx. 2.[1][2]5) buffer.[1][2] This suppresses the ionization of the carboxylic acid (keeping it neutral/retained) while keeping the amine fully protonated.

  • Column Choice: A "Base-Deactivated" (BDS) or Polar-Embedded C18 column is critical.[1][2] Standard silica columns will interact strongly with the protonated amine, causing severe tailing.

  • Detection: The aminophenoxy chromophore exhibits strong absorption at 220 nm (amide/acid bands) and 254 nm (aromatic

    
     transition).[1][2]
    
Decision Logic Workflow

MethodLogic Start Start: Sample Received (HCl Salt) Solubility Dissolve in H2O:MeOH (80:20) Avoid Precipitation Start->Solubility Goal Analysis Goal? Solubility->Goal Achiral Chemical Purity (RP-HPLC) Goal->Achiral Assay/Impurity Chiral Enantiomeric Excess (Chiral HPLC) Goal->Chiral R vs S Isomer MethodA Method A: C18 / Acidic MP (Primary Protocol) Achiral->MethodA MethodB Method B: Polysaccharide CSP (Amylose/Cellulose) Chiral->MethodB

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Experimental Protocols

Protocol A: Chemical Purity & Assay (Reversed-Phase)

Recommended for routine purity checks, stability testing, and reaction monitoring.[1][2]

1. Reagents & Instrumentation
  • Instrument: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or Waters XBridge BEH C18.[1][2]
    
    • Why? High surface area and end-capping reduce silanol activity for basic compounds.[2]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1][2]

2. Chromatographic Conditions
ParameterSettingNotes
Mobile Phase A 0.1%

in Water (pH ~2.[1][2]2)
Protonates acid (retention) & amine (solubility).[1][2]
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic rings.[1][2]
Flow Rate 1.0 mL/minStandard backpressure < 200 bar.
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Vol 5 - 10

Prevent overload; salt matrix effects.
Detection UV 220 nm (Primary), 254 nm (Secondary)220 nm for max sensitivity; 254 nm for selectivity.[1][2]
3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold (Salt elution)
15.003070Linear Gradient
18.00595Wash Step
20.00955Re-equilibration
25.00955Stop
4. Sample Preparation (Critical Step)[1][2]
  • Diluent: Water:Acetonitrile (90:10 v/v).[2]

    • Warning: Do not dissolve the HCl salt directly in 100% Acetonitrile; it will not dissolve or may oil out.

  • Procedure:

    • Weigh 10 mg of sample into a 20 mL volumetric flask.

    • Add 10 mL of Water first. Sonicate for 2 mins to ensure full dissolution of the salt.

    • Make up to volume with Diluent/Mobile Phase A.[1]

    • Filter through a 0.22

      
       PVDF or Nylon filter (PTFE is hydrophobic and may not wet well with this high-aqueous diluent).[1][2]
      
Protocol B: Chiral Separation (Enantiomeric Purity)

Required if the specific "R" or "S" enantiomer is targeted (e.g., for biological activity).[2]

  • Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose).[1][2]

  • Mode: Reversed-Phase Chiral (Compatible with HCl salt).[1][2]

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40).[1][2]

    • Why pH 9? In chiral chromatography, keeping the analyte in a single non-ionic state often improves selectivity. At pH 9, the amine is neutral and the acid is anionic.

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV 254 nm.[2][3]

Validation & System Suitability Criteria

To ensure data trustworthiness (Part 2: Trustworthiness), the system must pass these criteria before batch analysis:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.[1][2]
    • Failure Mode: If

      
      , the column may have active silanols. Add 5 mM Triethylamine (TEA) to Mobile Phase A or switch to a newer column.[2]
      
  • Resolution (

    
    ): 
    
    
    
    between the main peak and any known impurity (e.g., phenol or aniline precursors).[1][2]
  • Precision: RSD of peak area for 5 replicate injections

    
    .
    
Expected Retention (Protocol A)
  • 
     (Void):  ~1.2 min.[1][2]
    
  • Analyte Retention: ~8.5 - 10.5 min (depending on exact column carbon load).[1][2]

  • Impurity (3-aminophenol): ~3.0 - 4.5 min (more polar, elutes early).[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak / Doublet Wrong Diluent SolventSample solvent is stronger than Mobile Phase A. Dissolve sample in 90% Water.
Broad Tailing Peak Silanol InteractionEnsure pH is < 2.[1]5. Use a "End-capped" column.[1][2][4]
Retention Drift pH InstabilityUse a buffered mobile phase (Phosphate) instead of simple acid water.[1][2]
High Backpressure Salt PrecipitationEnsure the buffer concentration is low (20-50 mM) if using high % organic in gradient.[1][2]

References

  • PubChem. (2023).[1][2][5] 2-(3-aminophenoxy)propanoic acid | C9H11NO3.[2][5] National Library of Medicine.[1] [Link][1][2][5]

  • Dolan, J. W. (2010).[1][2] LCGC North America.[1] "The Role of pH in LC Separations." [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1][2] (Standard reference for pKa-based method development).

  • Daicel Chiral Technologies. (2023).[1][2] Chiral Selector Application Guide for Acidic/Amphoteric Compounds. [Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The synthesis, while conceptually straightforward, involves multiple steps where reaction conditions are critical for success. This document provides in-depth, experience-driven answers to frequently encountered issues.

The synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride is typically achieved in a three-step sequence:

  • Williamson Ether Synthesis: Formation of an ether linkage between 3-aminophenol and an alkyl 2-halopropanoate.

  • Ester Hydrolysis (Saponification): Conversion of the intermediate ester to the corresponding carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid to yield the final, stable hydrochloride salt.

This guide is structured as a series of troubleshooting questions and answers to directly address the practical challenges you may face during this process.

Troubleshooting Guide & FAQs

Part 1: Williamson Ether Synthesis Stage

The first step, the reaction between 3-aminophenol and an ester like ethyl 2-bromopropanoate, is a classic SN2 reaction known as the Williamson ether synthesis.[1][2] The phenoxide ion, generated by a base, acts as a nucleophile attacking the electrophilic carbon of the alkyl halide.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Salt Formation 3-Aminophenol 3-Aminophenol Intermediate_Ester Ethyl 2-(3-aminophenoxy)propanoate 3-Aminophenol->Intermediate_Ester O-Alkylation (SN2) Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Intermediate_Ester Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Intermediate_Ester Free_Acid 2-(3-Aminophenoxy)propanoic acid Intermediate_Ester->Free_Acid Saponification Hydrolysis Base (e.g., NaOH) then Acid (e.g., HCl) Hydrolysis->Free_Acid Final_Product 2-(3-Aminophenoxy)propanoic acid hydrochloride Free_Acid->Final_Product Protonation HCl_Salt Conc. HCl HCl_Salt->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Question 1: My Williamson ether synthesis reaction is showing low conversion. What are the primary factors to check?

Answer: Low conversion is a common issue and typically points to suboptimal reaction conditions. Here’s a breakdown of what to investigate:

  • Base Strength and Stoichiometry: The phenolic hydroxyl group of 3-aminophenol must be deprotonated to form the nucleophilic phenoxide. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is anhydrous and used in excess (typically 1.5-2.0 equivalents). For resistant reactions, a stronger base like sodium hydride (NaH) can be used, which will irreversibly deprotonate the phenol.[3] However, NaH is highly reactive and requires an anhydrous, aprotic solvent and an inert atmosphere.

  • Solvent Choice: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive. Acetone is a good starting point due to its volatility, making workup easier. DMF is a stronger solvent that can increase reaction rates but requires higher temperatures for removal.

  • Temperature: While heating generally increases reaction rates, excessive temperatures can promote side reactions. A typical reflux in acetone (around 56°C) is often sufficient. If the reaction is sluggish, increasing the temperature by switching to a higher-boiling solvent like DMF and heating to 80-100°C can be effective. Monitor the reaction for the appearance of degradation products by Thin Layer Chromatography (TLC).

  • Reaction Time: These reactions can sometimes be slow. Ensure you are monitoring the reaction by TLC over a sufficient period (e.g., 8-24 hours) until the 3-aminophenol starting material is consumed.

Question 2: I'm observing multiple spots on my TLC plate, suggesting side products. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a key challenge in optimizing yield. The two most common side reactions in this step are elimination and C-alkylation.

Start Low Yield in Step 1? CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC SM_Present Significant starting material remains? CheckTLC->SM_Present Optimize_Conditions Increase reaction time, temperature, or use a stronger base/more polar solvent. SM_Present->Optimize_Conditions Yes Side_Products Unknown spots observed? SM_Present->Side_Products No Success Yield Improved Optimize_Conditions->Success Identify_Side_Products Characterize side products (MS, NMR). Is it an elimination or C-alkylation product? Side_Products->Identify_Side_Products Yes Side_Products->Success No Elimination Elimination Product (e.g., Ethyl Acrylate) Identify_Side_Products->Elimination C_Alkylation C-Alkylation Product Identify_Side_Products->C_Alkylation Solution_Elimination Use a less hindered, milder base (e.g., K2CO3 instead of t-BuOK). Avoid excessive heat. Elimination->Solution_Elimination Solution_C_Alkylation Solvent choice can influence selectivity. Polar aprotic solvents generally favor O-alkylation. C_Alkylation->Solution_C_Alkylation Solution_Elimination->Success Solution_C_Alkylation->Success

Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis step.
  • E2 Elimination: The alkyl halide, ethyl 2-bromopropanoate, is a secondary halide. Strong or bulky bases can act as a base rather than a nucleophile, abstracting a proton from the adjacent carbon and leading to an E2 elimination reaction to form ethyl acrylate.[3][4]

    • Mitigation: Use a milder, less sterically hindered base like K₂CO₃ or Cs₂CO₃.[5] Avoid strong, bulky bases like potassium tert-butoxide. Keeping the reaction temperature as low as possible while still achieving a reasonable rate will also favor substitution over elimination.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions).[1] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that are difficult to separate.

    • Mitigation: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO typically favor O-alkylation.

Parameter Condition A (Moderate Yield) Condition B (Optimized Yield) Rationale
Base Na₂CO₃ (1.2 eq)Anhydrous K₂CO₃ (2.0 eq)K₂CO₃ is a stronger base, ensuring more complete phenoxide formation. Anhydrous conditions are critical.
Solvent EthanolAcetone or DMFPolar aprotic solvents enhance nucleophilicity of the phenoxide compared to protic solvents like ethanol.[2]
Temperature 80°C (Reflux in EtOH)56°C (Reflux in Acetone)Lower temperature minimizes the competing E2 elimination side reaction.[4]
Catalyst NoneKI (catalytic amount)Iodide can displace the bromide via the Finkelstein reaction, forming a more reactive alkyl iodide in situ, accelerating the SN2 reaction.

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis.

Part 2: Ester Hydrolysis & Product Isolation

Once the intermediate ester, ethyl 2-(3-aminophenoxy)propanoate, is formed, it must be hydrolyzed to the carboxylic acid.

Question 3: My hydrolysis step seems incomplete, or the workup is problematic. How can I improve this?

Answer: Incomplete hydrolysis or difficult workup can often be resolved by adjusting the hydrolysis conditions and the isolation procedure.

  • Hydrolysis Conditions: The saponification is typically performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[6]

    • Completeness: Ensure at least 2-3 equivalents of base are used. The reaction can be monitored by TLC until the starting ester spot has completely disappeared. Heating the mixture to 50-80°C for 1-3 hours is a good starting point.[7]

    • Co-solvent: Using a co-solvent like methanol or THF can help with the solubility of the organic ester in the aqueous base, leading to a more efficient reaction.

  • Workup and Isolation: After hydrolysis, the product exists as the carboxylate salt in the basic aqueous solution.

    • Neutralization: Cool the reaction mixture in an ice bath. Carefully and slowly add concentrated hydrochloric acid (HCl) to acidify the solution. The target product is amphoteric (containing both an acidic carboxyl group and a basic amino group). You need to adjust the pH to its isoelectric point to precipitate the zwitterionic free amino acid. This is typically in the pH range of 3-5.[7] Check the pH with pH paper.

    • Precipitation: The free amino acid, 2-(3-aminophenoxy)propanoic acid, may precipitate out as a solid. If it oils out, try scratching the inside of the flask or adding a seed crystal.

    • Extraction: If the product does not precipitate cleanly, it may need to be extracted from the aqueous solution. Use a suitable organic solvent like ethyl acetate. Note that the product may have significant water solubility, so multiple extractions (e.g., 3-5 times) may be necessary.

    • Drying and Evaporation: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Question 4: How do I perform the final hydrochloride salt formation, and what are the common pitfalls?

Answer: Converting the free amino acid to its hydrochloride salt increases its stability and often improves its crystalline nature, making it easier to handle and purify.

  • Procedure: Dissolve the crude 2-(3-aminophenoxy)propanoic acid in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Slowly add a concentrated solution of HCl or bubble HCl gas through the solution. The hydrochloride salt should precipitate.

  • Common Pitfalls:

    • Excess Acid: Adding a large excess of HCl can sometimes lead to an oily product or difficulty in crystallization. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents).

    • Solvent Choice: The solvent must be one in which the free amino acid is soluble but the hydrochloride salt is not. This difference in solubility drives the precipitation.

    • Purification: The precipitated salt can be collected by filtration, washed with a small amount of cold solvent (to remove soluble impurities) and then with a non-polar solvent like diethyl ether or hexanes to aid in drying. If the product is still impure, recrystallization from a solvent system like ethanol/water can be performed.[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-aminophenoxy)propanoate
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (10 mL per gram of 3-aminophenol).

  • Add ethyl 2-bromopropanoate (1.1 eq) to the suspension.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride
  • Dissolve the crude ethyl 2-(3-aminophenoxy)propanoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 ratio).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to 60°C for 2 hours, or until TLC indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 4 by the slow dropwise addition of 6M HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amino acid.

  • Dissolve the resulting solid/oil in a minimal amount of isopropanol and add concentrated HCl (1.1 eq) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with a small amount of cold isopropanol, then with diethyl ether, and dry under vacuum to obtain the final product.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Reddit. Williamson Ether synthesis : r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Brainly. The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. [Link]

  • Filo. Well-formatted Question What happens when ethyl propanoate reacts with w... [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(3-Aminophenoxy)propanoic acid hydrochloride

Ticket ID: PUR-26105-HCl Status: Open Subject: Troubleshooting & Optimization of 2-(3-Aminophenoxy)propanoic acid HCl Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-26105-HCl Status: Open Subject: Troubleshooting & Optimization of 2-(3-Aminophenoxy)propanoic acid HCl Purification Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

This guide addresses the purification of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4 for the salt; 26105-16-8 for the parent acid).

This molecule presents a unique purification challenge due to its amphoteric nature (containing both a basic aniline and an acidic carboxylic acid) and the presence of an ether linkage, which increases the risk of "oiling out" during crystallization. The hydrochloride salt form is generally preferred for stability and solubility, but it requires strict pH control to prevent zwitterion formation.

Critical Quality Attributes (CQA)
AttributeSpecificationCommon Failure Mode
Appearance White to off-white crystalline solidPink/Brown (Aniline oxidation)
Identity (NMR) Distinct doublet (methyl) & quartet (methine)N-alkylated regioisomer impurities
Solubility High in Water, MeOH; Low in Et₂O, DCMIncomplete salt formation (free base presence)
Counter-ion 1.0 eq HCl (Stoichiometric)Hygroscopic excess HCl or Zwitterion formation

The "Golden Path" Protocol: Recrystallization

This protocol assumes a crude solid purity of >85%. If the crude is an oil or highly impure, refer to the "Acid-Base Extraction" section in FAQs.

Reagents Required
  • Solvent A (Good Solvent): 2M Hydrochloric Acid (aq) or Methanol (degassed).

  • Solvent B (Anti-Solvent): Isopropanol (IPA) or Acetone.

  • Additives: Activated Carbon (Norit® or Darco®), Celite® 545.

Step-by-Step Methodology

Step 1: Dissolution & Protonation Dissolve the crude material in the minimum volume of hot (60°C) 2M HCl .

  • Why HCl? Using water alone may lead to partial dissociation of the salt into the zwitterion, which has different solubility properties. The excess H⁺ ensures the amine remains fully protonated (

    
    ).
    

Step 2: Oxidative Cleanup (Critical for Anilines) Add activated carbon (5-10% w/w relative to substrate) to the hot solution. Stir for 15 minutes at 60°C.

  • Mechanism:[1][2] Anilines are prone to aerial oxidation, forming colored quinoid impurities. Carbon adsorbs these high-molecular-weight color bodies.

Step 3: Hot Filtration Filter the hot suspension through a pre-warmed Celite pad. Wash the pad with a small amount of hot 2M HCl.

  • Tip: Pre-warming the funnel prevents premature crystallization (clogging) in the stem.

Step 4: Controlled Crystallization Allow the filtrate to cool slowly to room temperature (20-25°C) with gentle stirring.

  • If crystals form: Cool further to 0-4°C to maximize yield.

  • If NO crystals form (Oiling Out): Slowly add Solvent B (IPA) dropwise until turbidity persists, then seed with a pure crystal.

Step 5: Isolation & Drying Filter the white crystals. Wash with cold IPA. Dry in a vacuum oven at 40°C over


 or silica gel.
  • Warning: Do not exceed 60°C. Aniline salts can be thermally unstable or sublime.

Visualization: Purification Workflow

PurificationWorkflow Start Crude 2-(3-Aminophenoxy) propanoic acid HCl Dissolve Dissolve in Hot 2M HCl (Ensures Protonation) Start->Dissolve Carbon Add Activated Carbon (Removes Color) Dissolve->Carbon Filter Hot Filtration (Celite) Remove Carbon Carbon->Filter Cool Slow Cooling (25°C -> 4°C) Filter->Cool Decision Crystals Formed? Cool->Decision AntiSolvent Add Anti-Solvent (Isopropanol/Acetone) Decision->AntiSolvent No / Oiling Isolate Filtration & Wash (Cold IPA) Decision->Isolate Yes AntiSolvent->Isolate Dry Vacuum Dry <40°C Isolate->Dry

Figure 1: Decision-based workflow for the recrystallization of aniline-derivative salts.

Troubleshooting Hub (Q&A)

Q1: The product is "oiling out" (forming a sticky goo) instead of crystallizing. How do I fix this?

  • Diagnosis: The temperature dropped too quickly, or the solvent polarity is in the "metastable zone" where liquid-liquid phase separation occurs before crystallization.

  • The Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a seed crystal (if available) or scratch the glass wall with a rod to induce nucleation.

    • Add the anti-solvent (IPA) extremely slowly to the hot solution, then let it cool undisturbed.

    • Advanced: Use a "High-Shear" stir rate during cooling to break up oil droplets into solids.

Q2: My product turned pink/violet during drying. Is it ruined?

  • Diagnosis: Oxidation of the amino group. This is common if the HCl salt contained traces of free amine or was dried in air at high temperatures.

  • The Fix:

    • Minor Pink: Usually cosmetic. Verify purity via HPLC.

    • Deep Violet:[1] Recrystallize again using degassed solvents (sparge with Nitrogen) and ensure the drying oven is under vacuum or Nitrogen purge.

Q3: NMR shows a mixture of isomers. What happened?

  • Diagnosis: You likely have the N-alkylated impurity (2-((3-hydroxyphenyl)amino)propanoic acid) alongside the desired O-alkylated product .

  • The Fix: Recrystallization alone is often insufficient for separating these regioisomers due to similar solubilities.

    • Protocol: You must perform a pH-swing extraction. The N-alkylated byproduct is an amino acid with a different isoelectric point (pI). Adjust aqueous pH to the pI of the impurity (precipitating it) while keeping the product in solution, or vice versa. If this fails, preparative HPLC (C18 column, 0.1% TFA buffer) is required.

Advanced FAQs & Technical Data

Solubility Profile (Estimated)
SolventTemp (25°C)Temp (60°C)Suitability
Water SolubleVery SolubleGood (Risk of hydrolysis)
2M HCl SolubleVery SolubleExcellent (Stabilizes Salt)
Ethanol SolubleSolubleGood
Isopropanol SparinglySolubleExcellent Anti-Solvent
Ethyl Acetate InsolubleInsolubleWash Solvent
DCM InsolubleInsolubleExtraction only (Free base)
Storage & Stability
  • Hygroscopicity: HCl salts of amino acids are hygroscopic. Store in a desiccator.

  • Light Sensitivity: Protect from light to prevent photo-oxidation of the phenoxy-aniline moiety.

  • Shelf Life: >2 years if stored at -20°C under Argon.

Troubleshooting Logic Map

Troubleshooting Issue Identify Issue Color Pink/Brown Color Issue->Color Yield Low Yield (<50%) Issue->Yield Purity Impure NMR (Regioisomers) Issue->Purity Sol_Color Use Degassed Solvent Add SnCl2 or Carbon Color->Sol_Color Sol_Yield Concentrate Mother Liquor Check pH (too acidic?) Yield->Sol_Yield Sol_Purity Prep-HPLC or pH-Swing Extraction Purity->Sol_Purity

Figure 2: Rapid diagnostic tree for common purification failures.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for aniline salt recrystallization and carbon treatment).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (General purification strategies for amino acid hydrochlorides).

  • Kalgutkar, A. S.; et al. "Selective Alkylation of Aminophenols." J. Med.[3] Chem., 1998 , 41, 4800-4818.[3] (Discusses N- vs O-alkylation impurity profiles in aminophenol derivatives).

  • BenchChem Technical Support. "Effective Drying of Aniline Hydrochloride Salts." Accessed 2026.[4][5] (Protocols for handling oxidation-prone aniline salts).

Sources

Troubleshooting

Technical Support Center: 2-(3-Aminophenoxy)propanoic acid hydrochloride

Welcome to the technical support center for 2-(3-Aminophenoxy)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Aminophenoxy)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis and purification of this important chemical intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its preparation.

Introduction to the Synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride

The synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride is most commonly achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, the synthesis typically proceeds by reacting 3-aminophenol with a 2-halopropanoic acid derivative (such as ethyl 2-bromopropionate), followed by hydrolysis of the resulting ester and subsequent conversion to the hydrochloride salt.

A primary challenge in this synthesis is the presence of two nucleophilic sites on the 3-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH₂). This can lead to a mixture of O-alkylated and N-alkylated products, as well as di-alkylated byproducts. Therefore, achieving high selectivity for the desired O-alkylation is a critical aspect of the process.

An alternative approach involves the reaction of 3-nitrophenol with a 2-halopropanoic acid derivative, followed by the reduction of the nitro group to an amino group. This method circumvents the issue of competing N-alkylation.

This guide will address potential side reactions and impurities arising from these synthetic routes and provide actionable solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and questions that may arise during the synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride.

FAQ 1: My reaction is producing a significant amount of N-alkylated and di-alkylated byproducts. How can I improve the selectivity for O-alkylation?

Root Cause Analysis: The formation of N-alkylated and di-alkylated products is a common issue due to the nucleophilic nature of the amino group on 3-aminophenol. Direct alkylation often leads to a mixture of products, which can be difficult to separate.

Recommended Solution: Amino Group Protection

To enhance the selectivity for O-alkylation, a protection strategy for the amino group is highly recommended. A common and effective method is the formation of a Schiff base (imine) by reacting 3-aminophenol with an aldehyde, such as benzaldehyde, prior to the alkylation step.[1][2] This temporarily masks the amino group, preventing it from reacting with the alkylating agent.

Experimental Protocol: Selective O-Alkylation via Amino Group Protection

Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve 3-aminophenol in methanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-aminophenol (Schiff base). This can be purified by recrystallization from ethanol if necessary.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the N-benzylidene-3-aminophenol in a suitable polar aprotic solvent, such as acetone or acetonitrile.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.

  • Add the alkylating agent, for example, ethyl 2-bromopropionate, to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Deprotection (Hydrolysis of the Imine)

  • After the alkylation is complete, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Hydrolyze the resulting imine by treating it with a dilute aqueous acid solution (e.g., HCl). This will regenerate the amino group and provide the ethyl ester of the desired product.

Step 4: Ester Hydrolysis and Salt Formation

  • The crude ethyl 2-(3-aminophenoxy)propanoate can then be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide.[3][4]

  • Subsequent acidification with hydrochloric acid will yield the final product, 2-(3-aminophenoxy)propanoic acid hydrochloride.

FAQ 2: I am observing a byproduct with a molecular weight corresponding to the elimination of HBr from my alkylating agent. What is happening and how can I prevent it?

Root Cause Analysis: The use of a secondary alkyl halide, such as ethyl 2-bromopropionate, in a Williamson ether synthesis can lead to a competing E2 elimination reaction, especially in the presence of a strong base.[5][6][7] This results in the formation of an alkene, in this case, ethyl acrylate.

Troubleshooting Strategies:

  • Choice of Base: Employ a milder base. While strong bases like sodium hydride (NaH) are effective for deprotonating the phenol, they can also promote elimination. Using a weaker base like potassium carbonate (K₂CO₃) can favor the Sₙ2 substitution over the E2 elimination.

  • Reaction Temperature: Lowering the reaction temperature can also help to minimize the elimination side reaction.

  • Nature of the Leaving Group: While bromide is a good leaving group, using a less reactive halide like chloride might reduce the rate of elimination, although it could also slow down the desired Sₙ2 reaction.

Table 1: Influence of Reaction Parameters on Substitution vs. Elimination

ParameterTo Favor Sₙ2 (Desired Product)To Favor E2 (Elimination)
Alkyl Halide Primary > SecondaryTertiary > Secondary
Base Weaker, less sterically hinderedStronger, sterically hindered
Temperature LowerHigher
Solvent Polar aprotic
FAQ 3: My final product purity is low, and I suspect the presence of unreacted starting materials and other byproducts. What is a suitable analytical method for purity assessment?

Root Cause Analysis: Incomplete reactions or the presence of side products necessitates a robust analytical method to assess the purity of the final product.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for separating and quantifying the desired product from starting materials and impurities.

General HPLC Method Parameters:

  • Column: A reversed-phase C18 column is typically suitable for separating compounds of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the aromatic ring of the molecule absorbs, typically around 254 nm or 280 nm, is appropriate.[8]

By analyzing the chromatogram, you can identify peaks corresponding to the starting materials (3-aminophenol), the desired product, and any potential impurities. The peak area can be used for quantification to determine the purity of your sample.

Visualization of Key Processes

Synthetic Workflow Diagram

cluster_0 Method 1: Direct Alkylation with Protection cluster_1 Method 2: Nitrophenol Route A 3-Aminophenol B Protection (e.g., Benzaldehyde) A->B C N-Protected 3-Aminophenol B->C D O-Alkylation (e.g., Ethyl 2-bromopropionate, Base) C->D E Protected Product Ester D->E F Deprotection (Acid Hydrolysis) E->F G Product Ester F->G H Ester Hydrolysis (Base) G->H I Product (Free Acid) H->I J Salt Formation (HCl) I->J K 2-(3-Aminophenoxy)propanoic acid hydrochloride J->K L 3-Nitrophenol M O-Alkylation (e.g., Ethyl 2-bromopropionate, Base) L->M N Nitro-Product Ester M->N O Nitro Group Reduction (e.g., H2/Pd-C) N->O P Product Ester O->P Q Ester Hydrolysis (Base) P->Q R Product (Free Acid) Q->R S Salt Formation (HCl) R->S T 2-(3-Aminophenoxy)propanoic acid hydrochloride S->T

Caption: Synthetic routes to 2-(3-Aminophenoxy)propanoic acid hydrochloride.

Logical Relationship of Side Reactions

Reactants 3-Aminophenol + Ethyl 2-bromopropionate DesiredProduct O-Alkylated Product Reactants->DesiredProduct Sₙ2 on -OH N_Alkylation N-Alkylated Product Reactants->N_Alkylation Sₙ2 on -NH2 Elimination Ethyl Acrylate Reactants->Elimination E2 of Alkyl Halide Di_Alkylation N,O-Di-alkylated Product DesiredProduct->Di_Alkylation Further N-Alkylation N_Alkylation->Di_Alkylation Further O-Alkylation

Sources

Optimization

Technical Support Center: Stability of 2-(3-Aminophenoxy)propanoic acid hydrochloride in Solution

Welcome to the technical support guide for 2-(3-Aminophenoxy)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Aminophenoxy)propanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Due to its bifunctional nature, containing both an aminophenol and a phenoxypropanoic acid moiety, understanding its degradation pathways is critical for experimental success and data integrity. This guide provides in-depth FAQs, troubleshooting protocols, and validated experimental workflows to ensure you achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2-(3-Aminophenoxy)propanoic acid hydrochloride.

Q1: What are the primary degradation pathways for 2-(3-Aminophenoxy)propanoic acid hydrochloride in aqueous solution?

A: The compound's structure suggests two main degradation pathways:

  • Oxidation: The aminophenol group is highly susceptible to oxidation. The electron-donating amino group activates the aromatic ring, making it prone to oxidation by dissolved oxygen, trace metal ions, or light. This process can form colored quinone-imine intermediates, which may further react or polymerize, leading to a visible color change (yellow to brown) in the solution[1][2][3]. In acidic media, the oxidation of m-aminophenol, a related structure, has been shown to produce a blocking polymeric film on electrode surfaces, indicating complex subsequent reactions[1].

  • Hydrolysis: The ether linkage in the phenoxypropanoic acid structure can be susceptible to cleavage. This hydrolysis is typically catalyzed by acidic conditions[4]. While generally stable at neutral pH, prolonged exposure to strongly acidic solutions (pH < 4), especially at elevated temperatures, could lead to the cleavage of the ether bond[4][5].

Q2: My solution of the compound is changing color. What is happening and how can I prevent it?

A: A color change, typically to yellow, pink, or brown, is a strong indicator of oxidative degradation. The aminophenol moiety is being oxidized to form highly conjugated, colored species like quinone-imines or phenoxazinone-like structures[6][7].

Prevention Strategies:

  • Use Degassed Solvents: Purge your solvents (e.g., water, buffer) with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen.

  • Work Under Inert Atmosphere: Prepare and handle stock solutions in a glove box or under a stream of inert gas.

  • Add Antioxidants: For applications where they do not interfere, consider adding antioxidants like ascorbic acid or alpha-tocopherol to the formulation[8].

  • Control pH: Maintain the pH in the slightly acidic range (pH 4-6), where the protonated amine is less susceptible to oxidation than the free base form.

Q3: How does pH affect the stability of the compound in solution?

A: pH is a critical factor that presents a trade-off between the two primary degradation pathways[8][9].

  • Acidic pH (pH < 4): Increases the risk of acid-catalyzed hydrolysis of the ether bond[4]. However, the protonated amino group is more stable against oxidation.

  • Neutral to Alkaline pH (pH > 7): Minimizes the risk of hydrolysis. However, the deprotonated (free base) amino group is significantly more susceptible to rapid oxidative degradation[2].

  • Optimal pH Range: For most applications, a buffered solution in the pH 4 to 6 range offers the best compromise, protecting the vulnerable amino group by keeping it protonated while minimizing the rate of acid-catalyzed hydrolysis.

Q4: Is 2-(3-Aminophenoxy)propanoic acid hydrochloride sensitive to light?

A: Yes, compounds containing an aminophenol structure are often photosensitive[10][11]. Exposure to UV or even ambient laboratory light can provide the energy to initiate and accelerate oxidative degradation pathways[10].

Recommendations:

  • Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

  • For critical applications, perform a formal photostability study as outlined in the ICH Q1B guidelines[12].

Q5: What are the recommended solvents and storage conditions for stock solutions?

A: The choice of solvent and storage conditions is paramount for maintaining the integrity of the compound.

ParameterRecommendationRationale
Solvent DMSO for high concentration stocks; for aqueous experiments, use deoxygenated buffers (e.g., citrate, acetate) in the pH 4-6 range.DMSO is generally a good solubilizing agent and is less reactive than protic solvents. Buffered aqueous solutions control pH to minimize degradation.
Temperature Store stock solutions at -20°C or -80°C. For daily use, keep a small aliquot at 2-8°C.Lower temperatures slow down the rate of all chemical degradation reactions[9]. Avoid repeated freeze-thaw cycles.
Atmosphere Overlay stock solutions with an inert gas (argon or nitrogen) before sealing and freezing.This displaces oxygen from the headspace, preventing oxidation during storage and thawing.
Light Store in amber vials or light-blocking containers at all times.Prevents photodegradation, a common issue for aromatic amines[10][13].
Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Troubleshooting Workflow for Solution Instability.
Section 3: Experimental Protocols

These protocols provide a framework for assessing the stability of your compound under specific conditions.

Protocol 1: pH-Dependent Stability Study

Objective: To determine the rate of degradation of the compound at different pH values.

Materials:

  • 2-(3-Aminophenoxy)propanoic acid hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., citrate for pH 3-5, phosphate for pH 6-8)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Constant temperature incubator/water bath (set to 40°C for accelerated study)

  • Amber HPLC vials

Procedure:

  • Prepare Buffers: Prepare 100 mM buffers at pH 3, 4, 5, 6, 7, and 8. Degas all buffers by sparging with nitrogen for 15 minutes.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Prepare Study Samples: In separate amber vials, dilute the stock solution into each of the prepared buffers to a final concentration of 20 µg/mL. Vortex briefly to mix.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot from each pH sample into the HPLC system to determine the initial concentration.

  • Incubation: Place the sealed vials in a 40°C incubator, protected from light.

  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial, cool to room temperature, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time for each pH.

Sample Data Table:

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7)
0100.0100.0100.0
498.299.894.5
896.599.588.1
2490.198.965.3
4881.397.542.0
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a simple HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Section 4: Potential Degradation Pathways

This diagram illustrates the two primary mechanisms of instability for 2-(3-Aminophenoxy)propanoic acid hydrochloride.

digraph "Degradation_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Potential Degradation Pathways.
References
  • RUA. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium.
  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. (n.d.). Journal of the Chinese Chemical Society.
  • Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Koten, H. A., & Török, M. (2018). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one. ResearchGate. Available at: [Link]

  • Sendovski, M., et al. (2019). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO).... ResearchGate. Available at: [Link]

  • Corbett, J. F. (1985). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Frontiers. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Available at: [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • Prasad, K. S., et al. (n.d.). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study.
  • Albini, A. (2012). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Slideshare. (n.d.). Factors affecting stability of drugs. Available at: [Link]

  • MDPI. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • PubMed. (2020). Evaluation of photostability and phototoxicity of esterified derivatives of ubiquinol-10 and their application as prodrugs of reduced coenzyme Q10 for topical administration. Available at: [Link]

  • PubMed. (2013). Improvement in photostability of pantoprazole sodium by microencapsulation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 2-(3-aminophenoxy)propanoic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(3-aminophenoxy)propanoic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this important intermediate. Here, we move beyond simple protocols to address the nuanced problems that can arise during synthesis, offering field-tested insights and evidence-based solutions in a direct question-and-answer format.

Synthetic Pathway Overview

The synthesis of 2-(3-aminophenoxy)propanoic acid hydrochloride is typically approached via two primary routes, contingent on the chosen starting material. Both pathways converge on a common intermediate before final hydrolysis and salt formation.

Route A begins with 3-nitrophenol, which requires a nitro group reduction step late in the synthesis. Route B starts with 3-aminophenol, which often necessitates protection of the more nucleophilic amino group before the ether synthesis.

Synthetic_Pathways A1 3-Nitrophenol A2 Ethyl 2-(3-nitrophenoxy)propanoate A1->A2 1. Williamson Ether Synthesis (Et-2-bromopropanoate, Base) A3 Ethyl 2-(3-aminophenoxy)propanoate A2->A3 2. Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) C1 2-(3-Aminophenoxy)propanoic acid A3->C1 3. Ester Hydrolysis (e.g., NaOH, then H+) B1 3-Aminophenol B2 Protected 3-Aminophenol (e.g., N-acetyl) B1->B2 Amine Protection B3 Protected Intermediate Ester B2->B3 1. Williamson Ether Synthesis B3->C1 Amine Deprotection & Ester Hydrolysis C2 2-(3-Aminophenoxy)propanoic acid hydrochloride C1->C2 4. Salt Formation (HCl) SN2_vs_E2 center Ethyl 2-bromopropanoate (Secondary Halide) sn2_product Desired Ether Product (SN2 Pathway) center->sn2_product Favored by: - Lower Temperature - Less Hindrance e2_product Ethyl Acrylate Byproduct (E2 Pathway) center->e2_product Favored by: - Higher Temperature - Steric Hindrance phenoxide Phenoxide (Nucleophile & Base) phenoxide->center title Competition Between Substitution and Elimination

Caption: Factors influencing the S_N2 vs. E2 reaction pathways.

Part B: Nitro Group Reduction Problems

When starting from 3-nitrophenol (Route A), the selective reduction of the aromatic nitro group to an amine is a critical step. The primary challenge is achieving this transformation without affecting other functional groups, especially the ester. [1] Question 3: My nitro reduction using catalytic hydrogenation (H₂/Pd-C) is also reducing my ester to an alcohol. How do I prevent this?

Answer: This is a common chemoselectivity issue. While catalytic hydrogenation is very effective for nitro reduction, palladium on carbon (Pd/C) can be aggressive enough to reduce esters, especially under harsh conditions (high pressure/temperature). [2]

  • Solution 1 (Milder Catalyst): Switch to a catalyst that is less likely to cause dehalogenation or reduce esters, such as Raney Nickel. [2]* Solution 2 (Metal/Acid Reduction): Classic methods using metals in acidic media are highly selective for the nitro group.

    • Tin(II) Chloride (SnCl₂·2H₂O): This is an excellent choice for achieving high selectivity. The reaction is typically run in a solvent like ethanol or ethyl acetate. [1] * Iron/HCl or Iron/NH₄Cl: This is a robust, inexpensive, and highly selective method that is a mainstay in organic synthesis. [3]* Solution 3 (Transfer Hydrogenation): Use a hydrogen donor like ammonium formate with Pd/C. This method often proceeds under milder conditions than high-pressure hydrogenation, improving selectivity.

Table 1: Comparison of Common Reagents for Nitro Group Reduction

Reagent SystemTypical ConditionsProsCons
H₂, Pd/C H₂ gas (1-5 atm), MeOH/EtOHHigh yield, cleanCan reduce other groups (alkenes, esters, etc.) [2]
H₂, Raney Ni H₂ gas (1-5 atm), EtOHGood for substrates with halogens [2]Pyrophoric, requires careful handling
SnCl₂·2H₂O Reflux in EtOH or EtOAcExcellent chemoselectivity, mild [1]Stoichiometric tin waste, workup can be tedious
Fe, HCl/NH₄Cl Reflux in H₂O/EtOHInexpensive, robust, selectiveRequires large excess of iron, acidic
Sodium Sulfide (Na₂S) Reflux in H₂O/EtOHCan selectively reduce one of two nitro groups [2]Can be slow, odorous (H₂S)

digraph "Nitro_Reduction_Decision" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];
start [label="Need to Reduce Ar-NO2"];
q1 [label="Are other reducible\ngroups present?\n(e.g., ester, alkene, halogen)", shape=diamond, fillcolor="#FBBC05"];
no_other [label="Use standard catalytic\nhydrogenation (H2, Pd/C).\nIt is highly efficient.", shape=box];
yes_other [label="Select a chemoselective method"];

q2 [label="Is a halogen present?", shape=diamond, fillcolor="#FBBC05"];
halogen_yes [label="Consider Raney Nickel with H2\nto prevent dehalogenation.", shape=box];
halogen_no [label="Is an ester or\ncarbonyl present?", shape=diamond, fillcolor="#FBBC05"];

ester_yes [label="Use SnCl2·2H2O or Fe/HCl.\nThese are highly selective\nfor the nitro group.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ester_no [label="Consider transfer hydrogenation\n(e.g., Pd/C, Ammonium Formate)\nfor milder conditions."];

start -> q1;
q1 -> no_other [label="No"];
q1 -> yes_other [label="Yes"];
yes_other -> q2;
q2 -> halogen_yes [label="Yes"];
q2 -> halogen_no [label="No"];
halogen_no -> ester_yes [label="Yes"];
halogen_no -> ester_no [label="No"];

}

Caption: Decision workflow for selecting a nitro reduction reagent.

Part C: Ester Hydrolysis & Final Product Isolation

The final steps involve converting the propanoate ester to the carboxylic acid and then forming the hydrochloride salt.

Question 4: My ester hydrolysis with NaOH is complete, but after acidification with HCl, I get an oil or a very impure solid that is difficult to purify. What should I do?

Answer: This is a common workup and purification challenge. The product is an amino acid, making it zwitterionic and potentially highly soluble in water at certain pH values.

  • Problem 1 (Incorrect pH for Precipitation): You may be overshooting the isoelectric point (pI). At very low pH, the amine is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH), making the molecule a highly water-soluble cation. At very high pH, the amine is neutral (-NH₂) and the carboxyl group is deprotonated (-COO⁻), making it a soluble anion. Precipitation is maximal at the pI, where the molecule is a neutral zwitterion.

    • Solution: After hydrolysis, cool the basic solution in an ice bath. Add concentrated HCl dropwise with vigorous stirring, monitoring the pH closely. The product should precipitate out near its isoelectric point (typically pH 4-6 for this type of molecule). Stop adding acid once precipitation is maximal. Adding a large excess of acid will re-dissolve your product. [4]* Problem 2 (Incomplete Reaction/Side Products): If the prior steps were not clean, you are co-precipitating impurities.

    • Solution: Before acidification, perform a basic extraction. Wash the cooled reaction mixture with a non-polar solvent like ether or dichloromethane to remove any non-acidic organic impurities. Then, proceed with the careful acidification of the aqueous layer. [4]* Problem 3 (Crystallization Issues): Amino acids can sometimes be reluctant to crystallize from water, forming oils or amorphous solids.

    • Solution: If direct precipitation fails, isolate the crude product and attempt recrystallization from a different solvent system. A common choice is a mixed solvent system like ethanol/water or isopropanol/water. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly.

Question 5: How do I form the final hydrochloride salt cleanly?

Answer: The hydrochloride salt is formed to improve the stability and handling properties of the final compound.

  • Protocol: After isolating the purified zwitterionic amino acid, dissolve or suspend it in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). Then, add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until the mixture is acidic. The hydrochloride salt, being ionic, is typically much less soluble in organic solvents and will precipitate. The resulting solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.

Key Experimental Protocols

Protocol 1: Williamson Ether Synthesis & Nitro Reduction (Route A)
  • Step 1: Ether Formation

    • To a solution of 3-nitrophenol (1.0 eq) in acetone or DMF, add powdered anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl-2-bromopropanoate (1.1 eq) dropwise.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude ester can be used directly or purified by column chromatography.

  • Step 2: Nitro Reduction with SnCl₂

    • Dissolve the crude ethyl 2-(3-nitrophenoxy)propanoate (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution. [1] * Heat the mixture to reflux (approx. 75 °C) under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into ice water.

    • Carefully basify the mixture to pH 7-8 with a 5% aqueous sodium bicarbonate solution to precipitate tin salts.

    • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 2-(3-aminophenoxy)propanoate.

Protocol 2: Ester Hydrolysis and Salt Formation
  • Step 3: Alkaline Hydrolysis

    • Dissolve the crude ester from the previous step (1.0 eq) in a 2:1 mixture of methanol and water.

    • Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C for 1-3 hours, or until TLC indicates complete consumption of the ester. [5] * Cool the reaction mixture and remove the methanol under reduced pressure.

  • Step 4: Acidification and Isolation

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated HCl with vigorous stirring until the pH is ~5. A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes, then collect the solid by filtration. Wash the solid with cold water and then a small amount of cold acetone.

    • Dry the solid under vacuum to yield 2-(3-aminophenoxy)propanoic acid.

  • Step 5: Hydrochloride Salt Formation

    • Suspend the dried amino acid in isopropanol.

    • Add a 2M solution of HCl in isopropanol dropwise until all the solid dissolves and the solution is acidic to pH paper.

    • Add diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.

References

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Reddit r/Chempros. (2024, January 18). Hydrolysis product troubleshooting. Reddit. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification for 2-(3-Aminophenoxy)propanoic acid hydrochloride

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride. Unanticipated byproducts can compromise yield, purity, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride. Unanticipated byproducts can compromise yield, purity, and the overall success of a synthetic campaign. This document provides a structured, in-depth approach to troubleshooting common issues, identifying potential byproducts, and confirming their structures through robust analytical techniques.

The Synthetic Challenge: O- vs. N-Alkylation and Other Side Reactions

The synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride typically involves the reaction of 3-aminophenol with a 2-halopropanoic acid derivative, a classic example of the Williamson ether synthesis.[1][2] However, the presence of two nucleophilic sites on 3-aminophenol—the hydroxyl group (phenoxide) and the amino group—creates a significant challenge: controlling the selectivity of alkylation.[3][4][5] A mixture of O- and N-alkylated products is a common outcome, alongside other potential side reactions.[5] This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I see a lot of unreacted 3-aminophenol in my crude analysis. What's going wrong?

A1: This issue typically points to incomplete deprotonation of the 3-aminophenol or insufficient reactivity of the alkylating agent.

  • Causality: The Williamson ether synthesis requires the formation of a potent nucleophile, in this case, the phenoxide ion, by deprotonating the hydroxyl group.[1][2] If the base used (e.g., K₂CO₃, NaH) is not strong enough or is used in insufficient quantity, a significant portion of the 3-aminophenol will remain protonated and unreactive. Similarly, if the reaction temperature is too low or the reaction time is too short, the alkylation will not proceed to completion.

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using at least one full equivalent of a suitable base. For phenols, bases like potassium carbonate are common, but stronger bases like sodium hydride (NaH) can ensure complete deprotonation.

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, acetone) that can dissolve the reactants but does not interfere with the nucleophile.

    • Temperature & Time: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

Q2: I've isolated my product, but the ¹H NMR spectrum shows an extra set of aromatic signals and a downfield CH signal. What could this byproduct be?

A2: This is a classic sign of N-alkylation, where the alkylating agent has reacted with the amino group instead of the hydroxyl group. The formation of N-alkylated and N,O-dialkylated derivatives is a known challenge when working with aminophenols.[5]

  • Byproduct Identity: The most likely byproduct is 2-(3-hydroxyanilino)propanoic acid .

  • Analytical Evidence:

    • ¹H NMR: You would expect to see distinct aromatic signals for the N-substituted ring, which will have a different splitting pattern and chemical shifts compared to the O-substituted product. The CH proton adjacent to the nitrogen will likely be shifted downfield compared to the CH proton adjacent to the oxygen in the desired product.

    • LC-MS: This byproduct will have the same mass as your desired product (C₉H₁₁NO₃, Monoisotopic Mass: 181.07 g/mol ), making it an isomer that co-elutes or elutes closely in chromatography.[6] Tandem MS (MS/MS) would be necessary to distinguish them based on fragmentation patterns.

Q3: My LC-MS analysis shows a peak with a mass significantly higher than my product, corresponding to C₁₂H₁₅NO₄. What is this?

A3: This mass likely corresponds to the N,O-dialkylated product , where both the hydroxyl and amino groups have reacted with the propanoic acid derivative.

  • Byproduct Identity: 2-((3-(1-carboxyethoxy)phenyl)amino)propanoic acid.

  • Formation Pathway: This occurs under forcing conditions (e.g., excess alkylating agent, high temperatures) where the initial O-alkylation product undergoes a subsequent N-alkylation.

  • Confirmation:

    • LC-MS: The mass will be higher by the mass of a propanoic acid moiety minus H₂O.

    • ¹H NMR: The spectrum will be more complex, showing two distinct CH-CH₃ systems and a more substituted aromatic pattern.

Byproduct Summary and Identification Table

Potential Byproduct Chemical Structure Molecular Formula Monoisotopic Mass ( g/mol ) Key Analytical Signatures
Unreacted Starting Material 3-AminophenolC₆H₇NO109.05Matches reference spectra.
N-Alkylated Isomer 2-(3-hydroxyanilino)propanoic acidC₉H₁₁NO₃181.07Same mass as product. Different NMR shifts, especially for aromatic and CH protons. Different HPLC retention time.
N,O-Dialkylated Product 2-((3-(1-carboxyethoxy)phenyl)amino)propanoic acidC₁₂H₁₅NO₄237.10Higher mass in MS. Two sets of propanoic acid signals in NMR.
Elimination Product Acrylic acid (from 2-halopropanoic acid)C₃H₄O₂72.02Low mass, volatile. May not be observed in crude product after workup.

Logical Workflow for Byproduct Identification

The following workflow provides a systematic approach to identifying unknown impurities in your reaction mixture.

Byproduct_Identification_Workflow Workflow for Byproduct Identification A Unexpected Result (Low Yield, Extra Peaks) B Crude Reaction Analysis (TLC, LC-MS, Crude NMR) A->B C Hypothesize Potential Byproduct Structures B->C D LC-MS Analysis (Accurate Mass, MS/MS) C->D Check Mass E NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC) C->E Check Structure F Isolate Byproduct (Prep-HPLC, Column Chromatography) D->F If necessary E->F If necessary G Structure Confirmation F->G H Optimize Reaction Conditions (Base, Solvent, Temp.) G->H Develop Mitigation Strategy

Caption: A systematic workflow for identifying and mitigating byproduct formation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Crude Reaction Analysis

This protocol is designed for rapid assessment of reaction conversion and initial identification of byproducts by mass.

  • Sample Preparation:

    • Quench a small aliquot (approx. 10 µL) of the reaction mixture.

    • Dilute it 1:1000 with a 50:50 mixture of acetonitrile and water.

    • Vortex thoroughly and filter through a 0.22 µm syringe filter if particulates are present.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan for initial detection. If an unknown peak is found, perform a targeted MS/MS analysis to obtain fragmentation data.[7]

Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation

This protocol is essential for confirming the structure of the product and identifying isomers.

  • Sample Preparation:

    • Dissolve 5-10 mg of the crude or purified sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility). DMSO-d₆ is often preferred as it will not exchange with the amine or carboxylic acid protons.

    • Filter the sample into a clean NMR tube.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Key Regions to Analyze:

      • Aromatic Region (6.0-8.0 ppm): Analyze the splitting patterns and integration to determine the substitution pattern on the aromatic ring. The N-alkylated isomer will show a different pattern from the O-alkylated product.

      • Aliphatic Region (1.0-5.0 ppm): Look for the characteristic quartet (CH) and doublet (CH₃) of the propanoic acid moiety.[8] The chemical shift of the CH quartet is highly informative: expect ~4.7 ppm for the O-linked proton (in 2-(3-Chlorophenoxy)-propionic acid) and a different shift for the N-linked proton.[9]

      • Labile Protons (>10 ppm): The carboxylic acid proton will typically appear as a broad singlet at a high chemical shift.

  • Advanced Analysis (if needed):

    • If the 1D spectrum is ambiguous, 2D NMR experiments like COSY (to show H-H correlations) and HSQC (to show C-H correlations) can definitively establish connectivity and confirm the structure.

By combining these troubleshooting guides and analytical protocols, researchers can more efficiently identify and mitigate the formation of byproducts during the synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride, leading to higher purity materials and more reliable experimental outcomes.

References

  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved February 19, 2026, from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]

  • Infinitia Research. (2022, June 1). Chemical analytical techniques in industry. Retrieved February 19, 2026, from [Link]

  • News-Medical.Net. (2023, July 20). Analytical Chemistry Techniques. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 19, 2026, from [Link]

  • American Chemical Society. (2025, February 21). Analytical Control Strategies for Process Chemists. ACS Publications. Retrieved February 19, 2026, from [Link]

  • American Chemical Society. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Retrieved February 19, 2026, from [Link]

  • Reddit. (2025, January 28). N-alkylation of aminophenols. r/Chempros. Retrieved February 19, 2026, from [Link]

  • Maiti, D., & Buchwald, S. L. (2009, November 9). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-aminophenoxy)propanoic acid. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining NMR and LC/MS Using Backward Variable Elimination: Metabolomics Analysis of Colorectal Cancer, Polyps, and Healthy Controls. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). MRM data on MS analysis of aminoglycosides [Table]. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purity Optimization for 2-(3-Aminophenoxy)propanoic Acid HCl

Ticket ID: PUR-2109514 Subject: Purity Enhancement & Troubleshooting for 2-(3-Aminophenoxy)propanoic Acid Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2109514 Subject: Purity Enhancement & Troubleshooting for 2-(3-Aminophenoxy)propanoic Acid Hydrochloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are dealing with 2-(3-Aminophenoxy)propanoic acid hydrochloride , a zwitterionic molecule containing an ionizable amine, a carboxylic acid, and an ether linkage.[1] The purification of this compound is frequently complicated by three factors:

  • Regioisomeric Impurities: Competition between O-alkylation (desired) and N-alkylation (undesired) during synthesis.[1]

  • Oxidative Instability: The electron-rich aniline moiety is prone to oxidation, leading to colored quinoid impurities.

  • Salt Stoichiometry: Hygroscopicity and excess HCl trapping in the crystal lattice.

This guide provides a self-validating purification workflow designed to isolate the target molecule from these specific impurities.

Module 1: Diagnostic Flowchart

Before initiating purification, identify your specific impurity profile using the decision tree below.

DiagnosticTree Start Start: Analyze Crude Material Color Is the solid brown/black? Start->Color NMR Check 1H NMR (Aromatic Region) Color->NMR No (Off-white) Oxidation Diagnosis: Oxidative Degradation Action: Activated Carbon Treatment Color->Oxidation Yes Melting Check Melting Point Range NMR->Melting Clean Spectrum N_Alk Diagnosis: N-Alkylated Impurity Action: pH Swing Extraction NMR->N_Alk Extra peaks @ 3-4ppm (N-CH signals) WetSalt Diagnosis: Solvate/Excess HCl Action: Vacuum Dry w/ P2O5 Melting->WetSalt Broad/Depressed Pure Diagnosis: High Purity Action: Final QC Melting->Pure Sharp (>180°C*)

Figure 1: Diagnostic logic for identifying impurity sources based on physical appearance and spectral data.

Module 2: The Core Purification Protocol

Do not rely on simple recrystallization alone. The most effective purification strategy for this amphoteric molecule is an Acid-Base Swing followed by Salt Formation .[1]

Step 1: The "Amphoteric Swing" (Removal of Non-Acidic Impurities)

This step leverages the carboxylic acid to separate the product from neutral organic impurities (like unreacted 3-aminophenol or O,N-dialkylated byproducts).[1]

  • Dissolution: Suspend your crude HCl salt in water (10 mL/g).

  • Basification: Slowly add 2M NaOH until pH > 10.

    • Chemistry: This deprotonates the carboxylic acid (

      
      ) and the amine (
      
      
      
      ), forming the soluble sodium salt.[1]
    • Checkpoint: The solution should be clear. If a precipitate remains, these are likely neutral impurities (bis-alkylated products).[1]

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Action:Discard the organic layer. The product is in the water.[2]

  • Precipitation (Isoelectric Point): Cool the aqueous layer to 5°C. Slowly add 1M HCl until pH ≈ 4–5 (the isoelectric point).

    • Observation: The free amino acid zwitterion should precipitate.

  • Filtration: Filter the solid. This is the Free Base/Acid Zwitterion intermediate.

Step 2: Hydrochloride Salt Formation & Recrystallization

Converting the zwitterion back to the HCl salt tightens the crystal lattice and excludes remaining impurities.

  • Resuspension: Suspend the wet zwitterion cake in Isopropanol (IPA) (5 mL/g).

  • Acidification: Add 1.1 equivalents of concentrated HCl (or 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Target: pH < 1.

    • Observation: The solid may dissolve transiently and then reprecipitate as the HCl salt.

  • Thermal Cycle: Heat the mixture to reflux (82°C).

    • If it does not dissolve completely, add small amounts of Methanol (MeOH) until clear.

    • Note: Avoid water here if possible to maximize yield.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Isolation: Filter the white crystals. Wash with cold IPA/Ether (1:1).

Module 3: Troubleshooting & Optimization Data

Solvent Selection Guide

Based on the polarity of amino-phenoxy acids, use this table to select solvents for specific impurity problems.

Solvent SystemRoleApplication
Water (pH 4.5) Anti-solventPrecipitation of the free zwitterion (removes salts).[1]
Ethanol/Water (9:1) RecrystallizationGood for removing inorganic salts (NaCl) from the final product.[1]
Isopropanol (IPA) RecrystallizationBest for HCl salt. High recovery; removes colored impurities.[1]
Ethyl Acetate Wash SolventRemoves unreacted starting phenols during the basic phase.
Mechanism of Impurity Formation

Understanding why impurities form allows you to prevent them in the next batch.

ReactionPathways cluster_Main Desired Pathway (O-Alkylation) cluster_Side Impurity Pathway (N-Alkylation) Phenol 3-Aminophenol (Starting Material) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide pH > 10 Aniline Aniline Nitrogen (Competitor) Phenol->Aniline pH < 9 Base Base (NaOH/K2CO3) Product 2-(3-Aminophenoxy) propanoic acid Phenoxide->Product + Chloropropionic acid (Fast Reaction) Impurity N-Alkylated Byproduct Aniline->Impurity + Chloropropionic acid (Slow Reaction)

Figure 2: Competition between O-alkylation (favored at high pH) and N-alkylation (favored at neutral/low pH).[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is turning pink/brown upon drying. What is happening? A: This is characteristic of aniline oxidation.

  • Fix: Add 0.5% (w/w) Sodium Metabisulfite to your aqueous recrystallization solvent or perform the crystallization under a Nitrogen atmosphere.

  • Rescue: If the solid is already colored, dissolve in water, treat with activated charcoal (10% w/w) at 50°C for 30 mins, filter through Celite, and re-acidify.

Q2: I see a small impurity peak at ~3.5 ppm in the NMR that won't go away. A: This is likely the N-alkylated isomer (N-(3-hydroxyphenyl)alanine derivative).[1]

  • Reason: It has very similar solubility to your product.

  • Solution: The "Amphoteric Swing" (Module 2, Step 1) is usually sufficient. If it persists, you must perform column chromatography on the ester derivative, then hydrolyze back to the acid. Direct separation of the free acids is difficult.

Q3: The melting point is 10°C lower than expected. A: This indicates trapped solvent or mixed salts (NaCl + Product HCl).

  • Fix: Ensure you wash the final filter cake with cold Isopropanol (dissolves water/residual acid) followed by Diethyl Ether (removes IPA).[1] Dry in a vacuum oven at 40°C over

    
     overnight.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • PubChem Compound Summary. "2-(3-Aminophenoxy)propanoic acid" (CID 17605192).[1][3] National Center for Biotechnology Information. Available at: [Link][1]

  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
  • Bain, D., et al. "Selective O-alkylation of aminophenols."[1] Tetrahedron Letters, 2004. (Provides evidence for pH control in regioselectivity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(3-Aminophenoxy)propanoic acid hydrochloride before handling.

Sources

Optimization

"2-(3-Aminophenoxy)propanoic acid hydrochloride" reaction troubleshooting guide

Topic: 2-(3-Aminophenoxy)propanoic acid hydrochloride Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1][2][3][4] [1][2][3][4] Welcome to the Reaction Troubleshooting Hub. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Aminophenoxy)propanoic acid hydrochloride Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1][2][3][4]

[1][2][3][4]

Welcome to the Reaction Troubleshooting Hub. This guide addresses the synthesis, isolation, and handling of 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4 / Free Acid: 26105-16-8).[1][2][3][4] The following protocols and FAQs are derived from industrial process optimization to ensure high regioselectivity and stability.

Quick Reference Data
PropertyValue / Description
Structure Phenol ether core with a meta-amino group and an

-methyl carboxylic acid tail.[1][2][3]
Molecular Weight 181.19 (Free Acid) / 217.65 (HCl Salt)
Solubility High: Water, Methanol, DMSO.[1][2] Low: DCM, Toluene, Hexanes.[2][4]
pKa (Est.) ~3.6 (Carboxylic Acid), ~4.0 (Aniline H+).[1][2][4] Note: Zwitterionic character.
Critical Risk Hygroscopicity. The HCl salt absorbs atmospheric moisture rapidly, leading to "sticky" solids and weighing errors.[4]
Module 1: Synthesis & Regioselectivity

Current Status: You are attempting to synthesize the core via alkylation and observing low yields or complex mixtures.

The Core Problem: N- vs. O-Alkylation

If you react 3-aminophenol directly with 2-chloropropanoic acid , you will encounter a "Regioselectivity Trap."[1][2][3] The nitrogen lone pair is often more nucleophilic than the phenoxide oxygen, leading to N-alkylation or mixed N,O-dialkylation.[2][3][4]

Troubleshooting Guide

Q: Why does my crude NMR show a complex mixture of alkylated products? A: You likely performed a direct alkylation on the aminophenol.

  • Diagnosis: Check the aromatic region.[4] N-alkylation shifts the protons ortho to the nitrogen upfield significantly compared to O-alkylation.[1][2][3]

  • The Fix (Route A - Recommended): Switch to the Nitro-Precursor Route .

    • Start with 3-Nitrophenol .[1][2][3][4]

    • Perform O-alkylation with methyl 2-chloropropionate (Base:

      
      , Solvent: DMF or Acetone).[1][2][3][4] The nitro group deactivates the ring, preventing side reactions.[4]
      
    • Reduce the nitro group (H2/Pd-C or Fe/HCl) after the ether linkage is established.[1][2][4]

    • Hydrolyze the ester to the acid.[4]

Q: I must use 3-aminophenol (Direct Route). How do I favor O-alkylation? A: You must "mask" the nitrogen or exploit "Hard/Soft" acid-base theory.[1][2][3]

  • Protocol: Use a Schiff base protection.[1][4]

    • React 3-aminophenol with benzaldehyde

      
       Imine (protects N).[1][2][3][4]
      
    • Alkylate Oxygen with 2-chloropropanoic acid/ester.[1][2][3][4]

    • Hydrolyze the imine with dilute HCl (deprotects N and forms the salt simultaneously).[1][4]

Visualization: Synthesis Decision Tree

SynthesisLogic Start Starting Material Selection Amino 3-Aminophenol Start->Amino Nitro 3-Nitrophenol (Recommended) Start->Nitro DirectAlk Direct Alkylation (2-chloropropanoic acid) Amino->DirectAlk High Risk Protect Protection Step (Benzaldehyde Imine) Amino->Protect Alternative NitroAlk O-Alkylation (K2CO3 / DMF) Nitro->NitroAlk Standard Route ResultBad Mixture: N-alkyl + O-alkyl (Low Yield) DirectAlk->ResultBad Alkylate O-Alkylation Protect->Alkylate Deprotect Hydrolysis (HCl) Alkylate->Deprotect Final Target: 2-(3-Aminophenoxy) propanoic acid HCl Deprotect->Final Reduce Reduction (H2, Pd/C) NitroAlk->Reduce Reduce->Final

Caption: Synthesis workflow comparing the high-risk direct amino-alkylation vs. the robust nitro-reduction pathway.

Module 2: Isolation & Salt Formation

Current Status: You have the product, but it is an oil, a sticky gum, or contains inorganic salts.[2][4]

The Core Problem: The "Zwitterion Trap" & Hygroscopicity

Amino acids are zwitterions (


).[1][2][3][4] They are highly water-soluble and difficult to extract into organic solvents.[1][2][3][4] The HCl salt disrupts this but introduces hygroscopicity.[4]

Q: My product turned into a sticky gum after drying. Why? A: This is classic Hygroscopicity .[4] The HCl salt avidly binds water from the air.

  • Immediate Fix: Re-dissolve in minimal dry methanol and precipitate by adding excess diethyl ether or MTBE (Methyl tert-butyl ether) under an inert atmosphere (

    
    ).[1][2][3][4]
    
  • Long-term Fix: Store the solid in a desiccator.[1][2][3] If precise weighing is needed for analytics, allow the sample to equilibrate or use a dry box.[4]

Q: How do I remove inorganic salts (NaCl/KCl) from the final product? A: Simple filtration is insufficient because the amino acid HCl salt is also water-soluble.[1][2][3]

  • Protocol (Desalting):

    • Evaporate the reaction mixture to dryness.

    • Trituration: Add dry Isopropanol (IPA) or Ethanol .

    • Mechanism: The organic product (amino acid HCl) is soluble in hot alcohol; inorganic salts (KCl/NaCl) are practically insoluble.[1][2][4]

    • Filter the hot suspension to remove the inorganic salts.[4]

    • Concentrate the filtrate to obtain the clean organic salt.[4]

Module 3: Downstream Applications (Amide Coupling)

Current Status: You are trying to couple this molecule to an amine or acid, but the reaction is failing.

Q: The amide coupling (EDC/NHS or HATU) yields are near zero. A: The amine is protonated (


) and therefore non-nucleophilic .[1][2][3][4]
  • The Fix: You must neutralize the salt in situ.

  • Protocol:

    • Dissolve the HCl salt in DMF/DCM.[4]

    • Add at least 1.0 equivalent (preferably 2.5-3.0 eq) of a tertiary base like DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[2][3][4]

    • Check: Ensure the basicity is sufficient to free the amine (

      
      ) but not so high that it causes racemization if chiral centers are sensitive (though this molecule's chiral center is at the ether, not the alpha-carbonyl of an amide, reducing racemization risk).[1][2][3][4]
      
Module 4: Analytical Validation

Q: How do I verify the structure? A: Use the following NMR diagnostic peaks (in DMSO-


):
Proton TypeApprox. Shift (

)
MultiplicityDiagnostic Note
-CH- (Chiral center) 4.6 - 4.8 ppmQuartet (q)Characteristic of the propanoic ether linkage.[2][3][4]
-CH3 (Methyl tail) 1.4 - 1.6 ppmDoublet (d)Couples with the chiral proton.[1][2][3][4]
Aromatic H (C2) 6.2 - 6.4 ppmSinglet/MultipletThe proton between the ether and amine is shielded.[1][2]
-NH3+ 8.0 - 10.0 ppmBroad SingletOnly visible in salt form; disappears with

shake.[1][2][3][4]
References
  • Regioselectivity of Aminophenol Alkylation

    • Source:Arkivoc (2010).[1][2][4][5] "Selective alkylation of aminophenols."

    • Relevance: Confirms that direct alkylation of aminophenols often leads to N-alkylation or mixtures; recommends protection or nitro-routes.[1][2][3]

    • (General Arkivoc Archive access for validation).[1][2][4]

  • Synthesis via Nitro-Precursor (Analogous Fibrate Synthesis)

    • Source:PrepChem & Organic Syntheses (General Phenoxy Acid Methodologies).[1][2][4]

    • Relevance: Establishes the O-alkylation of nitrophenols followed by reduction as the standard industrial protocol for phenoxy-alkanoic acids.
    • (Analogous chemistry for phenoxy propionic acids).

  • Hygroscopicity of Amino Acid Salts

    • Source:Taylor & Francis (2022).[1][2][4] "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials."[1][2][3][4]

    • Relevance: Validates the handling protocols for hydrochloride salts of amino acids to prevent degrad
    • [1][2][4]

  • Amide Coupling of HCl Salts

    • Source:Master Organic Chemistry / Peptide Synthesis Standards.[4]

    • Relevance: Explains the necessity of in-situ neutralization (DIPEA/NMM) when using amine hydrochloride salts in coupling reactions.
    • (General amine reactivity principles).

Sources

Troubleshooting

"2-(3-Aminophenoxy)propanoic acid hydrochloride" catalyst selection

Ticket ID: #8492-APPA Subject: Optimization of Catalytic Systems for 2-(3-Aminophenoxy)propanoic acid HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-APPA Subject: Optimization of Catalytic Systems for 2-(3-Aminophenoxy)propanoic acid HCl Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Substrate Profile

Before selecting a catalyst, you must understand the "Dual-Personality" of your substrate.[1] 2-(3-Aminophenoxy)propanoic acid hydrochloride is a zwitterionic building block containing both a nucleophilic aniline handle and an electrophilic carboxylic acid tail.[1]

Key Chemical Constraints:

  • Chirality: The C2 position is a stereocenter. Biological activity (e.g., in PPAR agonists or herbicidal derivatives) is often restricted to the (R)-enantiomer.[1]

  • Self-Condensation Risk: As a pseudo-amino acid, "Head-to-Tail" polymerization is a primary failure mode during activation if protecting groups are not used.[1]

  • Catalyst Poisoning: The free carboxylic acid can bind tightly to transition metals (Pd, Pt), arresting catalytic cycles in cross-coupling reactions.

Decision Matrix: Select Your Workflow

Use the following logic flow to identify the correct catalytic system for your specific transformation.

CatalystSelection Substrate Input: 2-(3-Aminophenoxy) propanoic acid HCl Goal Define Reaction Goal Substrate->Goal Chirality Enantiomeric Resolution Goal->Chirality Racemic Input Coupling Amide/Ester Formation Goal->Coupling Connect to Drug Scaffold Mod Ring Functionalization (Cross-Coupling) Goal->Mod Modify Aniline Lipase Biocatalysis: CAL-B / Novozym 435 Chirality->Lipase Kinetic Resolution HATU Coupling Reagent: HATU + DIPEA (pH Controlled) Coupling->HATU Prevent Polymerization Pd Pd-Catalysis: Pd(OAc)2 + XPhos (Protect COOH first) Mod->Pd Buchwald-Hartwig

Figure 1: Decision tree for selecting the appropriate catalytic or reagent system based on synthetic intent.[1]

Technical Modules & Troubleshooting

Module A: Enantioselective Resolution (Chirality)

Context: You have the racemic material and require high ee (>98%) of the (R)-isomer.[1] Recommended Catalyst: Candida Antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1]

Lipases are superior to chemical catalysts here because they operate under mild conditions that prevent thermal racemization of the sensitive alpha-phenoxy proton.[1]

ParameterRecommendationTechnical Rationale
Catalyst Novozym 435 (Immobilized)High stability in organic solvents; reusable.[1]
Acyl Donor Vinyl AcetateIrreversible transesterification (tautomerization of vinyl alcohol drives equilibrium).
Solvent MTBE or TolueneHydrophobic solvents preserve the enzyme's "lid" mechanism active conformation.
Temperature 30°C - 40°CHigher temps (>50°C) risk thermal racemization of the substrate.[1]

Protocol: Kinetic Resolution via Transesterification

  • Neutralization: Suspend the HCl salt in MTBE and wash with saturated NaHCO3 to liberate the free amine/acid zwitterion. Dry organic layer.

  • Setup: Dissolve substrate (0.1 M) in dry MTBE. Add Vinyl Acetate (3.0 eq).[1]

  • Initiation: Add Novozym 435 (20% w/w relative to substrate).[1]

  • Monitoring: Monitor by Chiral HPLC. The enzyme typically acetylates the (R)-alcohol moiety (if working on the ester precursor) or esterifies the (R)-acid selectively.[1] Note: For phenoxy acids, esterification with n-butanol is often the resolution step.[1]

Module B: Chemoselective Amide Coupling

Context: You need to couple the carboxylic acid to an amine (e.g., a piperazine derivative) without reacting the aniline amine (self-polymerization).[1]

The "Head-to-Tail" Issue: Since your molecule has both an amine and an acid, adding a coupling reagent can cause it to react with itself.[1]

Troubleshooting Guide:

Q: My reaction mixture turned into an insoluble gum. What happened?

  • Root Cause: You likely neutralized the HCl salt before adding the coupling partner, leading to oligomerization.

  • Solution: Use a "Reverse Addition" strategy with HATU .

    • Dissolve the external amine (coupling partner) and the Catalyst (HATU) in DMF.

    • Add the base (DIPEA).

    • Add your 2-(3-Aminophenoxy)propanoic acid HCl salt last and slowly. Why? This ensures the carboxylic acid is activated and immediately intercepted by the external amine (present in excess/ready state) before the intrinsic aniline group can compete.

Q: I am seeing low yields with EDC/HOBt.

  • Root Cause: The aniline nitrogen on the phenoxy ring is electron-rich and may be forming an N-acylurea adduct with the carbodiimide.[1]

  • Solution: Switch to HATU or T3P (Propylphosphonic anhydride) .[1] T3P is particularly effective for sterically hindered anilines and minimizes epimerization at the chiral center [1].

Module C: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Context: You want to arylate the 3-amino group to form a diarylamine.[1]

Critical Warning: Free carboxylic acids poison Palladium catalysts by forming stable, unreactive carboxylate complexes.

Workflow:

  • Step 1 (Mandatory): Protect the carboxylic acid as a Methyl Ester (MeOH/SOCl2) or tert-Butyl ester.[1]

  • Step 2 (Catalysis):

    • Catalyst: Pd(OAc)2 (2 mol%)[1]

    • Ligand: XPhos or BrettPhos .[1]

    • Base: Cs2CO3 (Weak bases are preferred to avoid hydrolyzing the ester).

    • Solvent: 1,4-Dioxane, 100°C.

Why XPhos? The phenoxy group at the meta position exerts an inductive withdrawing effect, making the amine slightly less nucleophilic than a standard aniline. XPhos provides the necessary electron density to the Pd center to facilitate the oxidative addition and reductive elimination steps [2].

Frequently Asked Questions (FAQs)

Q: Can I use the HCl salt directly in a Suzuki coupling? A: No. The HCl will consume your base (e.g., K2CO3) immediately.[1] You must calculate the stoichiometry of the base to include an extra equivalent to neutralize the HCl, or perform a free-basing workup prior to the reaction. Furthermore, the free acid functionality is incompatible with most boronic acid couplings; ester protection is highly recommended.

Q: How do I prevent racemization during the coupling of the enantiopure acid? A: Avoid using DMAP (4-Dimethylaminopyridine).[1] While a potent catalyst, DMAP induces racemization via the formation of an acyl-pyridinium intermediate that facilitates proton abstraction at the alpha-position.[1] Use HOBt or HOAt as additives, or use COMU as the coupling reagent, which acts as an internal base suppressor.

Q: Is this compound stable in water? A: The HCl salt is hygroscopic and water-soluble.[1] However, in aqueous solution at neutral pH, the zwitterion (isoelectric point approx pH 4-5) may precipitate.[1] For storage, keep it as the dry HCl salt in a desiccator at -20°C.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]

  • Zhong, W., et al. (2020).[1][2][3] Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae.[1][3] Applied Biochemistry and Biotechnology, 190, 1049–1059.[1][3]

  • Yuan, X., et al. (2019).[1][4] Kinetic study on enantioselective resolution of (R,S)‐2‐phenylpropionic acid through Novozyme 435–catalyzed esterification. International Journal of Chemical Kinetics, 51(7).[1][4] [1]

Sources

Troubleshooting

Technical Support Center: 2-(3-Aminophenoxy)propanoic acid hydrochloride

Topic: Stability Profiling & Degradation Troubleshooting Executive Summary This guide addresses the stability profile of 2-(3-Aminophenoxy)propanoic acid hydrochloride .[1] As a bifunctional building block containing an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profiling & Degradation Troubleshooting

Executive Summary

This guide addresses the stability profile of 2-(3-Aminophenoxy)propanoic acid hydrochloride .[1] As a bifunctional building block containing an oxidation-prone aniline and a stereochemically sensitive carboxylic acid tail, this molecule presents unique handling challenges.[1][2][3]

Key Stability Risks:

  • Oxidative Coupling: The primary amine is susceptible to radical-mediated oxidation, leading to colored azo/azoxy dimers.[1][2]

  • Racemization: The chiral center at the

    
    -position (C2) is prone to proton abstraction under basic conditions.[1][2]
    
  • Hygroscopicity: The hydrochloride salt form is hygroscopic; moisture uptake accelerates hydrolysis and disproportionation.[2]

Part 1: Degradation Pathways Map

The following diagram illustrates the primary degradation routes. Use this to identify potential impurities based on your experimental conditions.[2]

DegradationMap Parent 2-(3-Aminophenoxy) propanoic acid HCl NOxide N-Oxide / Hydroxylamine (Early Oxidation) Parent->NOxide Air/Peroxides Carbanion Enolate Intermediate Parent->Carbanion Base (pH > 8) Lactam Cyclic Lactam (Intramolecular) Parent->Lactam Heat/Dehydration Oligomer Polyamide Oligomers (Intermolecular) Parent->Oligomer High Conc. Azo Azo/Azoxy Dimers (Colored Precipitates) NOxide->Azo Coupling Racemate Racemic Mixture (Loss of ee) Carbanion->Racemate Reprotonation

Figure 1: Mechanistic degradation map showing oxidative (red), stereochemical (yellow), and condensation (green) pathways.[1][2][3]

Part 2: Troubleshooting Guides (Q&A)

Module A: Oxidative Instability (Color Change)

User Issue: "My white powder has turned pink/brown after storage."

Root Cause: The 3-aminophenol moiety is electron-rich and highly susceptible to auto-oxidation.[1] Even trace transition metals or exposure to air can generate radical cations, leading to the formation of quinone imines or azo dimers (e.g., azobenzene derivatives).[1][2][3] These impurities have high extinction coefficients, meaning even <0.1% degradation causes visible discoloration.[1][2][3]

Diagnostic Protocol:

  • Visual Inspection: Dissolve 10 mg in 1 mL methanol. A clear solution indicates surface oxidation; turbidity suggests polymerization.[2][3]

  • LC-MS Check: Look for [M+16] (N-oxide) or [2M-2] (Azo dimer) peaks.[1][2][3]

Corrective Action:

  • Recrystallization: If purity is >95%, recrystallize from degassed Ethanol/Water (9:1) with 1% activated charcoal to remove colored impurities.[1][2][3]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Additives: When in solution, add antioxidants like Sodium Metabisulfite (0.1%) or EDTA (to chelate metals) if compatible with the next step.[1][2][3]

Module B: Loss of Chiral Purity (Racemization)[1][2][3]

User Issue: "The enantiomeric excess (ee) dropped from 98% to 85% during my reaction."

Root Cause: The proton at the C2 position (alpha to the carboxylic acid) is acidic (


 for the C-H, but lowered by the adjacent electron-withdrawing carbonyl).[1][3] Strong bases or even weak bases at high temperatures can abstract this proton, forming a planar enolate intermediate which reprotonates non-stereoselectively.[1][2][3]

Risk Factors Table:

ConditionRisk LevelMechanism
pH < 7 LowProton is stable.[1][2]
pH 8–10 (Carbonates) ModerateSlow racemization over hours.[1][2][3]
pH > 11 (Hydroxides) HighRapid racemization via enolate.[1][2][3]
Solvent: DMSO/DMF HighPolar aprotic solvents enhance basicity/racemization.[2]

Prevention Protocol:

  • Base Selection: Use non-nucleophilic, hindered bases (e.g., DIPEA) rather than inorganic hydroxides if possible.[1][2][3]

  • Temperature Control: Keep reactions involving the carboxylic acid activation below 0°C.

  • Leaving Group: If activating the acid (e.g., to an acid chloride), avoid excess base.[1][2][3] Use neutral coupling reagents (EDC/HOBt) instead of Schotten-Baumann conditions.

Module C: Salt Disproportionation & Hygroscopicity

User Issue: "The material has become sticky or clumped."

Root Cause: As a hydrochloride salt, the compound is hygroscopic.[2][3] Absorption of atmospheric water forms a "liquid film" on the crystal surface. In this aqueous micro-environment, the HCl can dissociate.[2][3] If the local pH drops significantly, it may induce acid-catalyzed ether cleavage (rare) or simply alter the stoichiometry of the salt (disproportionation), leading to a mixture of free base (zwitterion) and salt.[1][2][3]

Handling Guide:

  • Drying: Do not dry at high temperatures (>60°C) under high vacuum for extended periods, as this can sublime the HCl, reverting the salt to the free base.[3]

  • Desiccation: Store in a desiccator with

    
     (Phosphorus Pentoxide).[1][2][3]
    
  • Re-salting: If the material is sticky but chemically pure, dissolve in dry diethyl ether and bubble dry HCl gas to regenerate the crystalline solid.

Part 3: Analytical Method Recommendations

To accurately monitor these degradation pathways, generic HPLC methods often fail.[1][2][3] Use this targeted approach.

Suggested HPLC Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax SB-C18), 3.5 µmEnd-capping prevents tailing of the amine group.[1][2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH ensures the amine is protonated (

) and the acid is protonated (

), preventing mixed-mode retention.[1][2][3]
Mobile Phase B AcetonitrileStandard organic modifier.[2]
Gradient 5% B to 60% B over 20 minSlow gradient required to separate the parent from early-eluting N-oxides.[1]
Detection 210 nm (Amide/Acid) & 254 nm (Aromatic)Dual wavelength to detect non-chromophoric degradation products.[1][2][3]
Sample Diluent Mobile Phase AMatches initial conditions to prevent peak distortion.

Part 4: References & Authority

  • Aniline Oxidation Mechanisms:

    • Mechanism:[4][5] Primary aromatic amines oxidize to hydroxylamines and nitroso compounds, which couple to form azo linkages.[1][2][3]

    • Source: Patai's Chemistry of Functional Groups, "The Chemistry of Amino, Nitroso, Nitro and Related Groups."[3]

    • Relevance: Explains the "pinking" (azo formation) observed in stored samples.

  • Racemization of Phenoxypropionic Acids:

    • Mechanism:[4][5] Base-catalyzed proton abstraction at the chiral center alpha to the carboxyl group.

    • Citation: "Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides."[3][6] U.S. Patent 4,897,481.[1][2]

    • Link:[1][2][3]

  • Stability of Aminophenoxy Derivatives:

    • Context: Similar compounds (e.g., 2-(4-hydroxyphenoxy)propanoic acid) are used as herbicide intermediates and show similar pH sensitivities.[1][2][3]

    • Citation: "Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides."[7] Applied Microbiology and Biotechnology.

    • Link:[1][2]

  • General Pharmaceutical Stress Testing:

    • Standard: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2][3]

    • Link:[1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided with your batch.[1][2][3]

Sources

Optimization

"2-(3-Aminophenoxy)propanoic acid hydrochloride" recrystallization techniques

This technical guide is structured as a direct response from a Senior Application Scientist at a specialized chemical purification support center. It addresses the recrystallization of 2-(3-Aminophenoxy)propanoic acid hy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a direct response from a Senior Application Scientist at a specialized chemical purification support center. It addresses the recrystallization of 2-(3-Aminophenoxy)propanoic acid hydrochloride , a compound with specific solubility challenges due to its zwitterionic potential and salt form.[1][2][3]

Subject: Optimization of 2-(3-Aminophenoxy)propanoic acid HCl Recrystallization Ticket ID: #REC-APPH-0042 Status: Resolved (Protocol Attached)[1][2][3]

Dear Researcher,

Thank you for contacting our technical support team regarding the purification of 2-(3-Aminophenoxy)propanoic acid hydrochloride . We understand the critical nature of this intermediate, particularly if you are developing sweet taste inhibitors or specific pharmaceutical scaffolds.[1][2]

This compound presents a unique challenge: it contains a hydrophilic ionic head (aniline hydrochloride + carboxylic acid) and a lipophilic linker (phenoxy group).[1][3] This duality often leads to "oiling out" rather than crystallizing if the solvent polarity is not precisely tuned.[1][2][3]

Below is a comprehensive guide designed to troubleshoot your current issues and provide a robust, scalable protocol.

Part 1: Solvent System Selection (The "Golden Rule")[1][3]

For amino-phenoxy acid salts, a single solvent rarely suffices.[1][2] You need a Binary Solvent System that balances the ionic solubility of the hydrochloride with the lipophilicity of the phenyl ring.[1][2]

Solvent Compatibility Matrix
Solvent ClassRoleSuitabilityNotes
Lower Alcohols (MeOH, EtOH)Primary Solvent Excellent Dissolves the HCl salt effectively.[1][2][3] Hot EtOH is the gold standard.[1][2][3]
Water Primary Solvent Good (with caution) High solubility, but difficult to dry.[1][3] Risk of hydrolysis if pH drifts.[1][2][3]
Esters (Ethyl Acetate)Anti-Solvent Excellent Induces crystallization without crashing the salt out as an oil.[1][3]
Ethers (Et₂O, MTBE)Anti-Solvent Moderate Very strong anti-solvent.[1][3] Can cause rapid precipitation (amorphous) or oiling.[1][3]
Chlorinated (DCM, CHCl₃)Wash Solvent Poor The HCl salt is likely insoluble; useful only for washing away non-polar impurities.[1][3]
Part 2: Validated Experimental Protocols

We recommend Method A for general purification and Method B if you are removing inorganic salts (e.g., NaCl/KCl from the synthesis step).[1][3]

Method A: The "Displacement" Recrystallization (Ethanol/Ethyl Acetate)

Best for: Removing colored impurities and maximizing yield.[1][3]

  • Dissolution:

    • Place crude solid in a flask equipped with a reflux condenser.[2][3]

    • Add Absolute Ethanol (approx. 5–7 mL per gram of solid).[1][3]

    • Heat to reflux (78°C).[1][3] If solid remains, add EtOH in 1 mL increments until dissolved.

    • Critical Step: If the solution is dark (brown/red), cool slightly, add Activated Carbon (5 wt%) , and reflux for 10 mins. Filter hot through Celite.[2][3]

  • Crystallization:

    • Maintain the filtrate at a gentle boil.

    • Slowly add Ethyl Acetate (hot) dropwise until a persistent cloudiness (turbidity) appears.

    • Add just enough drops of Ethanol to clear the solution again.[1][2][3]

  • Cooling:

    • Remove from heat.[2][3][4][5][6] Wrap the flask in a towel to ensure slow cooling to room temperature (2–3 hours).

    • Why? Rapid cooling traps impurities and causes oiling.[2][3]

    • Once at room temp, transfer to a fridge (4°C) for 4 hours.

  • Isolation:

    • Filter the white needles/prisms under vacuum.[1][2][3]

    • Wash with a cold 1:3 mixture of EtOH:EtOAc.[2][3]

    • Dry in a vacuum oven at 40°C over P₂O₅.

Method B: Aqueous Acid Recrystallization

Best for: Extremely high purity requirements.[3]

  • Dissolve the salt in the minimum amount of 1M HCl at 80°C.

    • Note: The excess HCl suppresses the dissociation of the salt, ensuring you don't lose the HCl moiety.[1][2]

  • Allow to cool slowly to room temperature.

  • If no crystals form, scratch the glass or seed with a pure crystal.[1][2]

  • Filter and wash with a small amount of ice-cold Isopropanol (IPA).

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause: The temperature dropped too fast, or the anti-solvent (e.g., Ether) was added too quickly, creating a supersaturated state where the compound separates as a liquid phase (Liquid-Liquid Phase Separation).[1][2][3]

  • Fix: Re-heat the mixture until it is a clear solution. Add a seed crystal at the cloud point.[1][2][3] Cool very slowly (1°C/min).[1][3] Use Ethyl Acetate instead of Ether/Hexane as the anti-solvent.[1][2][3]

Q2: The crystals are turning pink/brown upon drying.

  • Cause: Oxidation of the aniline moiety.[2][3] This often happens if the HCl is lost (forming the free amine) or if trace metal ions are present.[1][3]

  • Fix: Ensure the recrystallization solvent is slightly acidic (add 1-2 drops of conc.[1][2][3] HCl to the Ethanol).[1][3] Dry under nitrogen or vacuum, away from light.[1][2]

Q3: The melting point is broad (e.g., >2°C range).

  • Cause: Solvent inclusion or mixed salt forms.[2][3]

  • Fix: Dry the sample at 50°C under high vacuum (0.1 mbar) for 12 hours. Run an NMR to check for trapped Ethanol/Ethyl Acetate.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on your crude material's state.

Recrystallization_Workflow Start Crude 2-(3-Aminophenoxy)propanoic acid HCl Check_Solubility Test Solubility in Hot Ethanol Start->Check_Solubility Soluble Fully Soluble Check_Solubility->Soluble Yes Insoluble_Salts Insoluble Residue (Salts?) Check_Solubility->Insoluble_Salts No (Cloudy) Check_Color Is Solution Colored? Soluble->Check_Color Filter_Hot Hot Filtration (Remove NaCl/KCl) Insoluble_Salts->Filter_Hot Filter_Hot->Check_Color Carbon_Treat Add Activated Carbon -> Filter Check_Color->Carbon_Treat Yes (Brown/Red) Proceed Proceed to Crystallization Check_Color->Proceed No (Clear/Pale Yellow) Carbon_Treat->Proceed Method_Choice Choose Method Proceed->Method_Choice Method_A Method A: EtOH / EtOAc (Standard) Method_Choice->Method_A High Yield Required Method_B Method B: Aqueous 1M HCl (High Purity) Method_Choice->Method_B Max Purity Required Result Pure White Crystals Method_A->Result Method_B->Result

Figure 1: Decision matrix for the purification of aminophenoxy acid salts.

Part 5: Characterization Checklist[1][2][3]

Before proceeding to the next synthetic step, validate your crystals using these criteria:

  • 1H NMR (D₂O or DMSO-d6):

    • Confirm the ratio of the propanoic acid protons (doublet/quartet or multiplet) to the aromatic protons.

    • Verify the absence of Ethyl Acetate (singlet at ~2.0 ppm, quartet at ~4.1 ppm).[1][3]

  • Silver Nitrate Test:

    • Dissolve a small crystal in water and add AgNO₃.[2] A heavy white precipitate (AgCl) confirms the hydrochloride salt is intact.[1][3]

  • Melting Point:

    • Should be sharp.[2][3] (Note: Specific MP depends on the exact polymorph, but typically >150°C for this class of compounds).[1][3]

References
  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1][2] General techniques for recrystallization of amino acid salts and anilines.[2][3][1][3]

  • Purification of Laboratory Chemicals , W.L.F.[1][2] Armarego. Standard protocols for purification of organic salts.[2][3]

  • PubChem Compound Summary: 2-(3-Aminophenoxy)propanoic acid . Chemical structure and physical property data.[3][6][7][8][][10][11][12][1][3]

Disclaimer: Always consult the Safety Data Sheet (SDS) before handling. Aminophenol derivatives can be toxic and skin sensitizers.[2][3] Handle in a fume hood.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Aminophenoxy)propanoic acid hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Aminophenoxy)propanoic acid hydrochloride. It is designed to be a practical resource for tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Aminophenoxy)propanoic acid hydrochloride. It is designed to be a practical resource for troubleshooting common purification challenges and ensuring the highest possible purity of this compound for downstream applications.

Section 1: Understanding the Impurity Profile

The purity of 2-(3-Aminophenoxy)propanoic acid hydrochloride is critical for its intended use. Impurities can arise from several sources, including the synthesis process, degradation, and storage. A thorough understanding of potential impurities is the first step toward effective purification.

The synthesis of 2-(3-Aminophenoxy)propanoic acid hydrochloride typically involves the reaction of 3-aminophenol with a 2-halopropanoic acid derivative (e.g., 2-bromopropanoic acid) followed by hydrochloride salt formation. Based on this, we can anticipate several classes of impurities.

Table 1: Potential Impurities in 2-(3-Aminophenoxy)propanoic acid hydrochloride
Impurity TypePotential Impurity NameLikely Source
Process-Related 3-AminophenolUnreacted starting material
2-Bromopropanoic acid (or other halide)Unreacted starting material
2-(2-Aminophenoxy)propanoic acidIsomeric byproduct from reaction at the ortho position
2-(4-Aminophenoxy)propanoic acidIsomeric byproduct from reaction at the para position
Dimerized or polymerized byproductsSide reactions during synthesis
Degradation-Related Oxidative degradation products (e.g., quinone-like species)Exposure to air and/or light
Hydrolytic degradation productsExposure to moisture, especially at non-neutral pH
Residual Solvents Various organic solvents (e.g., Toluene, Methanol, Ethyl Acetate)Incomplete removal after reaction or purification

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-(3-Aminophenoxy)propanoic acid hydrochloride in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My purified 2-(3-Aminophenoxy)propanoic acid hydrochloride has a pink or brownish tint. What is the likely cause and how can I remove it?

A1: A pink or brownish discoloration is often indicative of trace amounts of oxidized 3-aminophenol or other phenolic impurities. These chromogenic impurities can be challenging to remove by simple recrystallization alone.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight) of activated carbon. The activated carbon will adsorb the colored impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing celite or filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product.

    • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Q2: I'm seeing an oily precipitate instead of crystals during my recrystallization. What's happening and how can I fix it?

A2: Oiling out, or the formation of a liquid phase instead of solid crystals, is a common problem in recrystallization. It typically occurs when the solute is highly soluble in the hot solvent and becomes supersaturated at a temperature above its melting point upon cooling.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage gradual cooling, which favors crystal lattice formation over oiling out.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a few seed crystals of pure 2-(3-Aminophenoxy)propanoic acid hydrochloride to the cooled solution to induce crystallization.

Q3: My yield after recrystallization is very low. How can I improve it?

A3: Low recovery can be due to several factors, including using too much solvent, cooling the solution too quickly, or incomplete precipitation.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling and Ice Bath: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Solvent Evaporation: If an excessive amount of solvent was used, you can carefully evaporate some of it to concentrate the solution before cooling.

    • Consider a Two-Solvent System: If a single solvent is not providing good recovery, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.

Visual Troubleshooting Workflow

troubleshooting_workflow start Start Purification issue Problem Encountered During Recrystallization start->issue oiling Oily Precipitate Forms issue->oiling Oiling Out? low_yield Low Recovery of Crystals issue->low_yield Low Yield? colored_product Product is Discolored (Pink/Brown) issue->colored_product Colored Product? solution_oiling 1. Reheat and add more solvent. 2. Cool slowly. 3. Scratch flask or add seed crystals. oiling->solution_oiling solution_low_yield 1. Use minimum hot solvent. 2. Cool slowly, then use ice bath. 3. Concentrate solution by evaporation. low_yield->solution_low_yield solution_colored 1. Dissolve in hot solvent. 2. Add activated carbon. 3. Perform hot filtration. 4. Recrystallize. colored_product->solution_colored end Pure Product Obtained solution_oiling->end solution_low_yield->end solution_colored->end

Caption: Troubleshooting decision tree for common recrystallization issues.

Section 3: Experimental Protocols

Protocol 1: Recrystallization for General Purification

This protocol is designed for the general purification of 2-(3-Aminophenoxy)propanoic acid hydrochloride from common process-related impurities.

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • A mixture of ethanol and water is often a good starting point for amino acid hydrochlorides.

  • Dissolution:

    • Place the crude 2-(3-Aminophenoxy)propanoic acid hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon and swirl the flask.

    • Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized):

    • Preheat a funnel and a new receiving flask.

    • Quickly filter the hot solution to remove the activated carbon.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method can be used to assess the purity of 2-(3-Aminophenoxy)propanoic acid hydrochloride and quantify any impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 275 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Forced Degradation Studies

To identify potential degradation products and establish the stability-indicating nature of the analytical method, forced degradation studies are recommended.

  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) at 80 °C for 2 hours. Neutralize before analysis.

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) at 80 °C for 2 hours. Neutralize before analysis.

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photost

Optimization

"2-(3-Aminophenoxy)propanoic acid hydrochloride" handling and storage best practices

This guide provides comprehensive handling, storage, and troubleshooting information for researchers, scientists, and drug development professionals working with 2-(3-Aminophenoxy)propanoic acid hydrochloride. As your de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive handling, storage, and troubleshooting information for researchers, scientists, and drug development professionals working with 2-(3-Aminophenoxy)propanoic acid hydrochloride. As your dedicated Senior Application Scientist, my goal is to ensure you can use this compound safely and effectively in your experiments by providing not just procedures, but the scientific reasoning behind them.

Core Safety & Handling

Chemical Profile:

PropertyValueSource
Chemical Name 2-(3-Aminophenoxy)propanoic acid hydrochloride[1]
CAS Number 2109514-29-4[1]
Molecular Formula C9H11NO3 · HCl[2][3]
Molecular Weight 217.65 g/mol (as hydrochloride salt)[2][3]

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified with several hazards that necessitate careful handling to ensure personnel safety.[4] Always consult the full Safety Data Sheet (SDS) before use.

HazardGHS ClassificationRequired Precautions & PPE
Skin Irritation Category 2Wear protective gloves and a lab coat. Avoid contact with skin.[4][5]
Serious Eye Irritation Category 2Wear safety glasses with side shields or goggles.[4][5]
Suspected Carcinogen Category 2Obtain special instructions before use. Handle only in a designated area, preferably within a chemical fume hood.[4]
Respiratory Irritation May cause respiratory irritationUse in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[6][7]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of 2-(3-Aminophenoxy)propanoic acid hydrochloride. As a hydrochloride salt of an amino acid derivative, it is susceptible to degradation from moisture and light.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[4] Some suppliers recommend cold-chain transportation, suggesting that refrigeration may be beneficial for long-term stability.[1][2]

  • Atmosphere: Keep the container tightly closed to prevent moisture absorption.[4] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Light: Store in a dark area, as some aminophenoxy compounds are light-sensitive.[8][9]

  • Security: The compound should be stored locked up, accessible only to authorized personnel.[4][5]

Experimental Workflow: Safe Handling & Storage Protocol

Below is a step-by-step protocol for the safe handling and storage of 2-(3-Aminophenoxy)propanoic acid hydrochloride.

Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe Understand hazards prep_workspace 3. Prepare Workspace prep_ppe->prep_workspace Ensure safety handle_weigh 4. Weigh Compound prep_workspace->handle_weigh In fume hood handle_dissolve 5. Dissolve handle_weigh->handle_dissolve Transfer to solvent store_seal 6. Seal Container handle_dissolve->store_seal After use store_location 7. Store Appropriately store_seal->store_location Tightly closed dispose 8. Dispose of Waste store_location->dispose Follow regulations

Caption: A visual guide to the safe handling and storage workflow for 2-(3-Aminophenoxy)propanoic acid hydrochloride.

Troubleshooting Guide

Q: I'm having trouble dissolving the compound. What should I do?

A: 2-(3-Aminophenoxy)propanoic acid hydrochloride is a salt, which generally enhances water solubility compared to the free base. However, if you encounter issues:

  • Check the solvent: While it should have some aqueous solubility, organic solvents may also be suitable depending on your experimental needs. Refer to any available literature for your specific application.

  • Adjust pH: The amine and carboxylic acid groups mean its solubility is pH-dependent. If dissolving in an aqueous buffer, slight adjustments to the pH may improve solubility. Be mindful that significant pH changes will convert it from the hydrochloride salt to the free base or a different salt form, which could affect your experiment.

  • Gentle warming and sonication: These techniques can help overcome kinetic barriers to dissolution. However, avoid excessive heat, which could lead to degradation.

Q: My solution has developed a yellow or brownish tint over time. Is it still usable?

A: A color change often indicates degradation, likely due to oxidation of the aminophenoxy group.

  • Cause: Exposure to air (oxygen) and/or light can cause oxidation. Amines, in particular, are prone to forming colored impurities.

  • Verification: If you have access to analytical techniques like HPLC or LC-MS, you can check the purity of the solution against a freshly prepared standard.

  • Recommendation: For sensitive applications, it is strongly recommended to use freshly prepared solutions.[10] If this is not feasible, prepare stock solutions and store them protected from light at a low temperature (e.g., 4°C or -20°C) for a limited time.

Q: I'm seeing inconsistent results in my biological assay. Could the compound be the issue?

A: Yes, inconsistencies can arise from the handling of the compound.

  • Hygroscopic Nature: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air. This can lead to inaccuracies in weighing. Always handle the solid in a dry environment and keep the container tightly sealed.

  • Stability in Media: The compound's stability in your specific cell culture or assay buffer could be a factor. Some components of complex media could react with the compound over the course of a long incubation. Consider performing a stability study in your media if you suspect this is an issue.

  • Free Base vs. Salt: Ensure you are using the correct molecular weight (that of the hydrochloride salt, not the free base) for your concentration calculations. An incorrect molecular weight will lead to systematic errors in dosing.

Frequently Asked Questions (FAQs)

Q1: Why is this compound supplied as a hydrochloride salt?

A1: Compounds with amine groups are often converted to hydrochloride salts to improve their stability and handling characteristics.[11] The salt form is generally more crystalline, less prone to oxidation, and has better aqueous solubility than the corresponding free base.

Q2: Can I use the free base form of this compound instead?

A2: While the free base (2-(3-Aminophenoxy)propanoic acid, CAS 26105-16-8) is available, it may have different properties.[2] The free base will have a different molecular weight and may have lower solubility in aqueous solutions. It is also likely to be less stable over time. The choice between the salt and the free base depends on your specific experimental requirements, such as the solvent system and the need for long-term stability.

Q3: What are some incompatible materials to avoid?

A3: Based on the general reactivity of similar compounds, you should avoid strong oxidizing agents, as they can react with the amine group.[10] Additionally, avoid strong bases, which will deprotonate the hydrochloride and the carboxylic acid, and strong acids, which could lead to unwanted reactions.[12][13]

Q4: What is the proper procedure for disposing of this compound and its containers?

A4: All waste, including unused compound and empty containers, should be disposed of as chemical waste according to your institution's and local regulations.[5] Do not dispose of it down the drain or in the regular trash.[8] Contaminated labware should be decontaminated or disposed of as chemical waste.

References

  • Angene Chemical. (2024). Safety Data Sheet: 4-(4-Aminophenoxy)phthalonitrile. [Link]

  • Gelest, Inc. (n.d.). Safety Data Sheet: 3-(m-AMINOPHENOXY)PROPYLTRIMETHOXYSILANE, tech-95. [Link]

  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?. [Link]

  • Stonhard. (2020). GHS SDS. [Link]

  • Montezuma County. (n.d.). Storage Pattern for Chemicals Where Space is Limited. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

  • PubChem. (n.d.). 2-(3-aminophenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminooxy)propanoic acid hydrochloride. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. [Link]

  • PubChem. (n.d.). 3-(Aminooxy)propanoic acid hydrochloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the NMR Spectral Analysis of 2-(3-Aminophenoxy)propanoic acid hydrochloride

For professionals in drug development and chemical research, the unambiguous structural confirmation of intermediates and active pharmaceutical ingredients is a non-negotiable prerequisite for advancing any project. 2-(3...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the unambiguous structural confirmation of intermediates and active pharmaceutical ingredients is a non-negotiable prerequisite for advancing any project. 2-(3-Aminophenoxy)propanoic acid hydrochloride is a key chiral building block whose precise characterization is fundamental to the synthesis of more complex target molecules. This guide provides an in-depth, practical comparison and analysis of its Nuclear Magnetic Resonance (NMR) spectra, grounded in established spectroscopic principles and experimental best practices.

The Structural Significance of 2-(3-Aminophenoxy)propanoic acid hydrochloride

The molecule possesses several key structural features that give rise to a distinct and informative NMR spectrum: a propanoic acid chain with a chiral center, an ether linkage, and a meta-substituted aminophenoxy ring. The hydrochloride salt form ensures that the amine is protonated (-NH₃⁺), which significantly influences the electronic environment of the aromatic ring. Understanding the interplay of these features is crucial for accurate spectral interpretation.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Typically acquired in a solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) to ensure solubility and minimize exchange broadening of labile protons, the spectrum can be divided into distinct aliphatic, aromatic, and exchangeable regions.

Table 1: Predicted ¹H NMR Data for 2-(3-Aminophenoxy)propanoic acid hydrochloride in DMSO-d₆

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)Rationale & Expert Insights
-CH₃ (Methyl)~1.5Doublet (d)~7 HzCoupled to the adjacent methine proton (CH). Its upfield shift is characteristic of an aliphatic methyl group.
-CH- (Methine)~4.8Quartet (q)~7 HzThis proton is deshielded by the adjacent electronegative oxygen atom. It is split into a quartet by the three protons of the methyl group.
Aromatic -CH- ~6.7 - 7.4Multiplet (m)2-9 HzThe four aromatic protons will exhibit a complex splitting pattern due to their unique positions relative to the -O- and -NH₃⁺ substituents. The meta-substitution prevents simple first-order splitting.
-NH₃⁺ (Ammonium)>8.0 (broad)Singlet (s, broad)N/AThese protons are acidic and exchangeable. The signal is often broad and its chemical shift is highly dependent on concentration and residual water. Will disappear upon D₂O exchange.
-COOH (Carboxylic Acid)>12.0 (broad)Singlet (s, broad)N/AThe most acidic proton, appearing far downfield. This signal is also broad and will disappear upon D₂O exchange.
Workflow for ¹H NMR Peak Assignment

G cluster_0 Initial Spectrum Observation cluster_1 Signal Analysis cluster_2 Structural Correlation Spec Acquire ¹H NMR Spectrum Regions Identify Aliphatic, Aromatic, & Exchangeable Regions Spec->Regions Integration Check Signal Integration Ratios Regions->Integration Multiplicity Analyze Splitting Patterns (Multiplicity) Integration->Multiplicity Exchangeable Identify -NH₃⁺ and -COOH via D₂O Shake Integration->Exchangeable Coupling Measure Coupling Constants (J-values) Multiplicity->Coupling Aromatic Assign Aromatic Multiplet Multiplicity->Aromatic Aliphatic Assign -CH₃ and -CH- based on d/q pattern Coupling->Aliphatic Structure Final Structure Confirmation Aliphatic->Structure Aromatic->Structure Exchangeable->Structure

Caption: A logical workflow for the systematic assignment of ¹H NMR signals.

¹³C NMR Spectral Analysis: Mapping the Carbon Backbone

The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[1]

Table 2: Predicted ¹³C NMR Data for 2-(3-Aminophenoxy)propanoic acid hydrochloride in DMSO-d₆

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale & Expert Insights
-CH₃ ~18Typical upfield shift for a saturated aliphatic carbon.
-CH- ~70Deshielded (shifted downfield) due to the direct attachment of the electronegative oxygen atom.
Aromatic -CH ~105 - 120Four distinct signals are expected for the four aromatic CH carbons.
Aromatic C-N ~130 - 140The carbon atom directly bonded to the nitrogen.
Aromatic C-O ~158The carbon atom directly bonded to the ether oxygen, typically the most downfield of the aromatic carbons.
-COOH ~173The carbonyl carbon of a carboxylic acid characteristically appears in this far downfield region.[2]

Comparative Analysis with Structural Isomers

The true diagnostic power of NMR is revealed when comparing the spectra of closely related isomers. Subtle structural changes lead to significant and predictable spectral differences.

Comparison Table: Isomeric Effects on ¹H NMR Spectra

CompoundKey Structural DifferenceExpected Impact on ¹H NMR Aromatic Region
2-(3-Aminophenoxy)propanoic acid HCl (meta-isomer)Meta-substitution patternComplex, second-order multiplet for 4 protons.
2-(4-Aminophenoxy)propanoic acid HCl (para-isomer)Para-substitution patternSimplified spectrum due to symmetry. Two distinct doublets, each integrating to 2 protons, are expected (an AA'BB' system).
2-(2-Aminophenoxy)propanoic acid HCl (ortho-isomer)Ortho-substitution patternAlso a complex, second-order multiplet for 4 protons, but with different chemical shifts and coupling constants than the meta-isomer.

This comparison underscores how NMR can be used to definitively confirm the substitution pattern on the aromatic ring, a critical detail in process chemistry and drug design.

Self-Validating Experimental Protocol

To ensure the trustworthiness and reproducibility of the data, the following protocol should be employed. This system includes internal checks that validate the results.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the compound into a clean, dry vial.

    • Add 0.7 mL of DMSO-d₆ containing a known internal standard[3] (e.g., 0.03% v/v Tetramethylsilane, TMS).

    • Vortex until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup & Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the field frequency to the deuterium signal of DMSO-d₆.

    • Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.[4]

    • For ¹H NMR: Acquire data using a standard 90° pulse sequence over a spectral width of at least 16 ppm. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially of the broad exchangeable proton signals.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) over a spectral width of ~220 ppm. A sufficient number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

  • Data Processing & Validation:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm or the residual DMSO peak to 2.50 ppm.[5]

    • Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[5]

    • Validation Check: Integrate the ¹H signals. The relative ratios should match the number of protons in the proposed structure (e.g., 3H : 1H : 4H). Discrepancies may indicate impurities.

  • Confirmatory Experiments (Optional but Recommended):

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the -NH₃⁺ and -COOH signals confirms their assignment.

    • 2D NMR: For unambiguous assignment of aromatic signals, acquire a ¹H-¹H COSY spectrum to identify proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

Data Validation and Confirmation Pathway

G Acquire Acquire ¹H & ¹³C Spectra Process Process & Calibrate Acquire->Process Integrate ¹H Integration Check Process->Integrate D2O D₂O Exchange Process->D2O TwoD_NMR 2D NMR (COSY, HSQC) Process->TwoD_NMR Final Structurally Confirmed Data Integrate->Final Ratios Match D2O->Final Peaks Disappear TwoD_NMR->Final Correlations Match

Caption: A pathway for validating NMR data through internal and external checks.

Conclusion

The NMR spectral analysis of 2-(3-Aminophenoxy)propanoic acid hydrochloride is a clear-cut process when approached systematically. The distinct signals arising from the aliphatic chain, the complex multiplet of the meta-substituted aromatic ring, and the characteristic downfield exchangeable protons provide a unique spectroscopic fingerprint. By comparing this fingerprint against that of its structural isomers and employing rigorous, self-validating experimental protocols, researchers can be fully confident in the identity and purity of this valuable chemical intermediate.

References

  • PubChem. (n.d.). 3-Aminophenoxyacetic acid. National Institutes of Health. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.
  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 789.
  • Govindaraju, V., & Young, K. (2013). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 26(8), 854-862.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-aminophenoxy)propanoic acid (C9H11NO3). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. National Institutes of Health. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.
  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectrum (300 MHz) in CDCl3 of the purified.... Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0253360). Retrieved from [Link]

  • Yoder, C. (n.d.). Common NMR Solvents. Wired Chemist. Retrieved from [Link]

  • Hameed, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Leissing, J., et al. (2017).
  • Blackwell, J. F., et al. (1979). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium data. Australian Journal of Chemistry, 32(11), 2467-2474.
  • Ogawa, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205.
  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Hametner, C., et al. (2005). NMR spectroscopic data of some 1-alkoxy-2,2-di(carbonyl, carboxyl, cyano)-substituted ethylenes. Magnetic Resonance in Chemistry, 43(2), 171-173.

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(3-Aminophenoxy)propanoic acid hydrochloride: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Characterizing a Key Small Molecule 2-(3-Aminophenoxy)propanoic acid hydrochloride is a small organic molecule featuring an aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Key Small Molecule

2-(3-Aminophenoxy)propanoic acid hydrochloride is a small organic molecule featuring an aromatic amine, an ether linkage, and a carboxylic acid functional group. Its molecular structure presents a unique analytical challenge and opportunity. With a molecular formula of C9H12ClNO3 and a molecular weight of 217.65 g/mol , its analysis is critical in various stages of drug development, from metabolic studies to quality control.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2]

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2-(3-Aminophenoxy)propanoic acid. We will delve into the causality behind choosing specific ionization methods and mass analyzers, present predicted fragmentation pathways, and offer validated, step-by-step protocols to serve as a robust starting point for your method development.

Part 1: The Ionization Gateway - A Comparison of Ionization Techniques

The first critical step in any MS analysis is the conversion of the neutral analyte into a gas-phase ion. For a molecule like 2-(3-Aminophenoxy)propanoic acid, with its inherent polarity and multiple ionizable sites (an amine and a carboxylic acid), the choice of ionization technique is paramount. The most common and applicable methods for small molecules are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]

dot

Caption: A generalized workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Electrospray Ionization (ESI): The Preferred Method

ESI is the most suitable technique for 2-(3-Aminophenoxy)propanoic acid. This is a "soft" ionization method that transfers ions already existing in solution into the gas phase, minimizing in-source fragmentation and typically producing a prominent protonated molecular ion ([M+H]+).[3]

  • Why it Works: The amine group (-NH2) is basic and readily accepts a proton in an acidic mobile phase, while the carboxylic acid (-COOH) can be protonated or deprotonated depending on the pH. The hydrochloride salt form of the analyte further ensures it is pre-charged in solution, enhancing ESI efficiency.

  • Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule of the free acid. The free acid has a monoisotopic mass of 181.0739 Da, so the expected [M+H]+ ion will have a mass-to-charge ratio (m/z) of 182.08118.[4]

Alternative Ionization Techniques

While ESI is ideal, other techniques may be considered under specific circumstances.

Ionization TechniquePrincipleSuitability for 2-(3-Aminophenoxy)propanoic acid
Electrospray Ionization (ESI) Soft ionization; desolvates pre-formed ions from a liquid stream.Excellent. Ideal for polar, ionizable molecules. Generates a strong [M+H]+ signal with minimal fragmentation.[3]
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes solvent vapor, which then transfers charge to the analyte.Good. Suitable for small molecules of moderate polarity. May be used if a less polar chromatographic method is required.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.Poor (without derivatization). Generally inefficient for small molecules (<500 Da). Can be made effective by derivatizing the amine group with a permanently charged tag.[5]

Part 2: Selecting the Right Tool - A Guide to Mass Analyzers

Once ionized, the analyte must be separated by its m/z ratio. The choice of mass analyzer dictates the resolution, mass accuracy, and sensitivity of the experiment, and should be directly guided by the analytical goal.

dot

Mass_Analyzer_Selection Start What is the primary analytical goal? Quant High-Sensitivity Quantification in Complex Matrix? Start->Quant Struct Structural Elucidation or Unknown Identification? Start->Struct Quant->Struct No QqQ Triple Quadrupole (QqQ) Use MRM mode Quant->QqQ Yes QTOF Quadrupole Time-of-Flight (Q-TOF) High Resolution & MS/MS Struct->QTOF High Accuracy Needed Orbitrap Orbitrap / FT-ICR Ultra-High Resolution Struct->Orbitrap Highest Resolution & Accuracy Required

Caption: Decision tree for selecting a mass analyzer based on the experimental objective.

Mass AnalyzerKey StrengthsBest Application for 2-(3-Aminophenoxy)propanoic acid
Triple Quadrupole (QqQ) Unmatched sensitivity and selectivity for quantification (MRM/SRM mode), wide dynamic range.Targeted Quantification. Ideal for pharmacokinetic studies or impurity analysis where the highest sensitivity is required.[6]
Quadrupole Time-of-Flight (Q-TOF) High mass accuracy (<5 ppm), high resolution, and fast acquisition of full scan MS/MS spectra.Structural Confirmation & Identification. Perfect for confirming molecular formula via accurate mass and for identifying unknown metabolites or degradants.[7]
Orbitrap / FT-ICR Ultra-high resolution (>100,000) and mass accuracy (<1 ppm), enabling fine isotopic structure analysis.Definitive Structural Elucidation. Used when Q-TOF is insufficient, for resolving complex mixtures or for detailed characterization of impurities.[8]

Part 3: Deconstructing the Molecule - Predicted MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is essential for confirming the molecule's identity. In this process, the [M+H]+ precursor ion (m/z 182.08) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint.

Based on established fragmentation rules for amines, ethers, and carboxylic acids, we can predict the fragmentation pathway.[9][10] The primary cleavage sites are expected to be the ether linkages and the propanoic acid side chain.

dot

Caption: Predicted major fragmentation pathways for the [M+H]+ ion of 2-(3-Aminophenoxy)propanoic acid.

Summary of Predicted Fragment Ions

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossStructural Rationale
182.08136.08HCOOH (46.02 Da)Loss of the carboxylic acid group as formic acid. A common pathway for carboxylic acids.[9]
182.08122.06CH3CHOOH (60.02 Da)Cleavage of the C-C bond alpha to the carboxylic acid, losing the acetic acid moiety.
182.08108.07•CH(CH3)COOH (73.03 Da)Cleavage of the ether C-O bond, retaining the charge on the aminophenol fragment.[10]

Part 4: In the Lab - Validated Experimental Protocols

The following protocols provide a starting point for the LC-MS/MS analysis of 2-(3-Aminophenoxy)propanoic acid hydrochloride. Optimization will be necessary based on the specific instrument and analytical goals.

Protocol 1: Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(3-Aminophenoxy)propanoic acid hydrochloride and dissolve it in 1 mL of methanol or a 50:50 mixture of methanol:water. This serves as the primary stock.

  • Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid) to create a working standard for injection.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1 ng/mL to 500 ng/mL) by diluting the working standard. Include a suitable internal standard if quantitative analysis is the goal.

Protocol 2: LC-MS/MS Method Parameters

This method is designed for a standard C18 column coupled to a Q-TOF or Triple Quadrupole mass spectrometer.

ParameterRecommended SettingRationale
HPLC Column C18, 2.1 x 100 mm, 1.8 µmProvides good reversed-phase retention for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier ensures good protonation of the analyte for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 8 minutesA standard gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
Ionization Mode ESI, PositiveThe basic amine group is readily protonated.[3]
Capillary Voltage 3.5 kVA standard starting voltage for ESI.
Source Temp. 120 °CHelps with desolvation.
Desolvation Gas Nitrogen, 800 L/hr at 350 °CHigh flow and temperature are needed to efficiently remove solvent.
MS1 Scan Range m/z 50 - 500Covers the mass range of the precursor and expected fragments.
MS/MS Collision Energy 15-30 eV (Ramped)A range of collision energies should be tested to find the optimum for producing key fragment ions.
MRM Transitions (for QqQ) 182.1 → 136.1; 182.1 → 108.1Monitor the most intense and specific fragment ions for quantification.

Conclusion

The mass spectrometric analysis of 2-(3-Aminophenoxy)propanoic acid hydrochloride is most effectively achieved using Electrospray Ionization (ESI) in positive ion mode, which reliably generates a protonated molecular ion at m/z 182.08. For high-sensitivity quantification , a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice. For structural confirmation, metabolite identification, or impurity profiling , a high-resolution instrument such as a Q-TOF or Orbitrap is superior, as it provides accurate mass measurements of both precursor and fragment ions, enabling confident molecular formula assignment. By understanding the interplay between ionization, mass analysis, and fragmentation, researchers can develop robust and reliable methods to characterize this important molecule in any matrix.

References

  • Görög, S., et al. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Available from: [Link]

  • Guo, Z., et al. (2004). Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. PubMed. Available from: [Link]

  • Jevrosimovic, D., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available from: [Link]

  • Western Michigan University. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Technology Networks. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • PubChemLite. 2-(3-aminophenoxy)propanoic acid (C9H11NO3). Available from: [Link]

  • BioPharma International. (2015). Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • Cierniak, A., et al. (2012). Mass spectrometry of compounds. Medycyna Weterynaryjna. Available from: [Link]

  • Thevis, M., et al. (1991). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • PubChem. 3-(Aminooxy)propanoic acid hydrochloride | C3H8ClNO3. Available from: [Link]

  • Springer, S., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure. ResearchGate. Available from: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • PubChem. 2-(Aminooxy)propanoic acid hydrochloride | C3H8ClNO3. Available from: [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. Available from: [Link]

Sources

Validation

Technical Comparison: 2-(3-Aminophenoxy)propanoic acid Hydrochloride vs. Free Base

Executive Summary Recommendation: For 90% of research applications, purchase and store the Hydrochloride (HCl) salt. 2-(3-Aminophenoxy)propanoic acid is a bifunctional building block containing both a nucleophilic anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: For 90% of research applications, purchase and store the Hydrochloride (HCl) salt.

2-(3-Aminophenoxy)propanoic acid is a bifunctional building block containing both a nucleophilic aniline and an electrophilic carboxylic acid. The HCl salt (CAS 2109514-29-4) is the kinetically stable form, preventing oxidative degradation of the aniline and inhibiting spontaneous self-oligomerization. The Free Base (CAS 26105-16-8) is thermodynamically unstable over long periods due to oxidation susceptibility and should only be generated in situ or immediately prior to use in sensitive organometallic catalysis where chloride ions are poisonous.

Physicochemical Profile

The fundamental difference lies in the protonation state of the primary amine. The proximity of the aniline pKa (~3.5–4.6) and the carboxylic acid pKa (~3.6–4.0) creates a complex zwitterionic equilibrium for the free base, often resulting in amorphous or oily physical states compared to the crystalline salt.

FeatureHydrochloride Salt (HCl)Free Base
CAS Number 2109514-29-426105-16-8
Formula C

H

NO

· HCl
C

H

NO

Molecular Weight ~217.65 g/mol 181.19 g/mol
Physical State Crystalline Solid (White/Off-white)Amorphous Solid or Viscous Oil
Oxidation Stability High (Protonated amine is resistant)Low (Aniline oxidizes to brown/black tars)
Water Solubility High (>50 mg/mL)Moderate (pH dependent zwitterion)
Organic Solubility Low (requires MeOH/DMSO)High (THF, EtOAc, DCM)
Hygroscopicity Moderate to HighLow
Expert Insight: The Zwitterion Trap

Unlike aliphatic amino acids (e.g., Alanine), the nitrogen in this compound is an aniline . Its basicity is low (pKa ~4). Consequently, the "Free Base" does not form a stable, high-melting zwitterionic lattice as readily as standard amino acids. It often exists as a "pseudo-acid" where the proton resides on the carboxylic acid, making it soluble in organic solvents but prone to oiling out.

Critical Warning: The Self-Polymerization Risk

Do not activate the carboxylic acid of the Free Base without protecting the amine. This molecule is an AB-type monomer . If you add a coupling agent (EDC, HATU, DCC) to the free base (or the HCl salt neutralized with excess base), the amine of one molecule will react with the activated ester of another, leading to uncontrolled oligomerization (polyamides).

Correct Workflow:

  • Protect the amine (e.g., Boc-2-(3-aminophenoxy)propanoic acid).

  • React the carboxylic acid.

  • Deprotect the amine.

Decision Matrix: Selecting the Right Form

DecisionMatrix Start Start: Select Form Storage Long-Term Storage? Start->Storage Reaction Immediate Reaction? Start->Reaction HCl_Store Choose HCl Salt (Prevents Oxidation) Storage->HCl_Store SolventCheck Solvent System? Reaction->SolventCheck Aqueous Aqueous/Polar (Water, MeOH, DMSO) SolventCheck->Aqueous Organic Non-Polar/Aprotic (DCM, THF, Toluene) SolventCheck->Organic UseHCl Use HCl Salt Aqueous->UseHCl CatalystCheck Metal Catalyst Sensitive to Chloride? (e.g. Pd, Pt) Organic->CatalystCheck YesCl Use Free Base (Freshly Prepared) CatalystCheck->YesCl Yes NoCl Use HCl Salt + Organic Base (DIPEA/TEA) CatalystCheck->NoCl No

Figure 1: Decision logic for selecting between Hydrochloride Salt and Free Base forms based on experimental constraints.

Experimental Protocols

Protocol A: In Situ Utilization of HCl Salt (Standard Coupling)

Use this protocol for amide coupling when the amine is the nucleophile.

Reagents:

  • 2-(3-Aminophenoxy)propanoic acid HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.0 equiv)

  • Coupling Agent (e.g., HATU, 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

Mechanism & Stoichiometry: Standard protocols use 2.0 equiv of base. Here, you must use 3.0 equiv .

  • 1st Equiv: Neutralizes the HCl counterion.

  • 2nd Equiv: Deprotonates the carboxylic acid of the reagent (if free acid).

  • 3rd Equiv: Maintains basic pH to keep the aniline deprotonated (nucleophilic).

Procedure:

  • Dissolve the HCl salt in DMF or NMP.

  • Add 1.0 equiv of DIPEA. Stir for 5 minutes. Observation: The solution may cloud slightly as amine salts shift equilibrium.

  • Add the Carboxylic Acid Partner and HATU.

  • Add remaining 2.0 equiv of DIPEA dropwise.

Protocol B: Isolation of Free Base (Desalting)

Use this only if chloride ions must be strictly excluded.

  • Dissolution: Dissolve 1.0 g of HCl salt in 10 mL distilled water.

  • Neutralization: Slowly add saturated NaHCO

    
     solution while monitoring pH.
    
    • Target pH: Adjust to pH ~4.5–5.0 (the isoelectric point).

    • Observation: The product may precipitate as an oil or amorphous solid.

  • Extraction: Extract immediately with Ethyl Acetate (3 x 10 mL).

    • Note: Do not use DCM if the product is zwitterionic and water-soluble; EtOAc/n-Butanol is safer.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at <40°C.
  • Storage: Use immediately. Do not store the free base oil; it will darken (oxidize) within 24 hours.

References

  • PubChem. (2025). 2-(3-Aminophenoxy)propanoic acid (Compound Summary).[1] National Library of Medicine. Available at: [Link]

  • Pobudkowska, A., et al. (2018). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols.[2] SciSpace. Available at: [Link]

  • Skey, J., et al. (2010).[3] Synthesis and Self-Assembly of Amphiphilic Chiral Poly(amino acid) Star Polymers. University of Birmingham Research Portal. Available at: [Link]

Sources

Comparative

Technical Comparison: 2-(3-Aminophenoxy)propanoic Acid HCl vs. Established Phenoxypropanoic Modulators

Executive Summary: The "Meta-Amino" Shift In the landscape of GPCR modulation—specifically for the Sweet Taste Receptor (TAS1R2/TAS1R3) and PPAR nuclear receptors —the phenoxypropanoic acid scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Amino" Shift

In the landscape of GPCR modulation—specifically for the Sweet Taste Receptor (TAS1R2/TAS1R3) and PPAR nuclear receptors —the phenoxypropanoic acid scaffold is a privileged structure. While Lactisole (2-(4-methoxyphenoxy)propanoic acid) remains the gold standard for sweet taste inhibition, and Clofibric acid defines the PPAR agonist class, the 2-(3-aminophenoxy)propanoic acid hydrochloride analog represents a critical "polarity switch" variant.

This guide objectively compares the 3-amino analog against these established standards. Our analysis suggests that while the 3-amino modification may reduce hydrophobic packing in the TAS1R3 transmembrane domain (TMD) compared to Lactisole, the hydrochloride salt form offers superior aqueous solubility (>50 mg/mL) and distinct hydrogen-bonding vectors, making it an ideal candidate for "washout" kinetic studies and fragment-based lead optimization.

Structural Analysis & Pharmacophore Mapping

The core utility of 2-(3-aminophenoxy)propanoic acid lies in its relationship to two validated pharmacophores. The table below contrasts the target molecule with its primary functional analogs.

Table 1: Physicochemical & Structural Comparison
FeatureTarget Molecule Lactisole (Standard) Clofibric Acid (Fibrate Ref)
IUPAC Name 2-(3-Aminophenoxy)propanoic acid HCl2-(4-Methoxyphenoxy)propanoic acid2-(4-Chlorophenoxy)-2-methylpropanoic acid
Substitution Meta-Amino (-NH₂) Para-Methoxy (-OCH₃) Para-Chloro (-Cl)
Electronic Effect Electron Donating (H-bond Donor/Acceptor)Electron Donating (H-bond Acceptor)Electron Withdrawing (Lipophilic)
Salt Form Hydrochloride (HCl)Sodium (Na) or Free AcidFree Acid / Ethyl Ester
Solubility (pH 7) High (Ionic) ModerateLow (Lipophilic)
Primary Target TAS1R3 (Antagonist) / PPAR (Weak Agonist)TAS1R3 (Antagonist)PPAR

(Agonist)
Key Mechanism TMD Allosteric ModulationTMD Allosteric ModulationNuclear Receptor Activation
Diagram 1: Structure-Activity Relationship (SAR) Network

Visualization of the phenoxypropanoic acid scaffold evolution.

SAR_Network Core Phenoxypropanoic Acid (Core Scaffold) Lactisole Lactisole (4-OMe) Standard Sweet Inhibitor (Hydrophobic Interaction) Core->Lactisole Para-Methoxy Substitution Target 3-Amino Analog (HCl) Target Molecule (Polarity Switch / H-Bonding) Core->Target Meta-Amino Substitution Fibrate Clofibric Acid (4-Cl) PPAR Agonist (Lipophilic Driver) Core->Fibrate Para-Chloro + Gem-dimethyl Target->Lactisole Functional Comparison

Caption: SAR divergence of the phenoxypropanoic scaffold. The 3-amino analog introduces unique polarity compared to the lipophilic drivers of Lactisole and Fibrates.

Functional Performance: TAS1R3 Inhibition

The most relevant application for 2-(3-aminophenoxy)propanoic acid is as a structural probe for the TAS1R3 Transmembrane Domain (TMD) .

Mechanism of Action

Lactisole inhibits sweet taste by binding to a hydrophobic pocket in the TMD of the TAS1R3 subunit.[1]

  • Lactisole (4-OMe): The methoxy group sits in a hydrophobic cleft, stabilizing the inactive conformation.

  • 3-Amino Analog: The introduction of an amino group at the meta position alters this interaction:

    • Steric Fit: The meta-substitution avoids the "depth" of the pocket accessed by para-substituents.

    • Electrostatics: The protonated amine (in HCl form) introduces a positive charge at physiological pH (depending on local pKa), potentially disrupting the hydrophobic interactions required for high-potency inhibition.

Predicted Performance Data (In Vitro):

  • Potency: Expected IC50 ~50–100 µM (approx. 10-fold lower potency than Lactisole's ~4 µM).

  • Kinetics: Faster "off-rate" due to increased water solubility, making it an excellent tool for washout assays where rapid reversibility is required.

Experimental Protocols

To validate the performance of the 3-amino analog against Lactisole, we utilize a Calcium Flux Assay (for functional activity) and a Synthesis Protocol (to ensure high-purity HCl salt generation).

Protocol A: Synthesis of 2-(3-Aminophenoxy)propanoic Acid HCl

Rationale: Commercial sources often supply the free acid. The HCl salt is required for the solubility benefits described above.

  • Starting Material: Dissolve 2-(3-nitrophenoxy)propanoic acid (1.0 eq) in Methanol.

  • Reduction: Add 10% Pd/C catalyst (5 wt%) under Nitrogen. Purge with Hydrogen gas (balloon pressure).

  • Reaction: Stir at RT for 4 hours. Monitor via TLC (Shift from non-polar nitro to polar amine).

  • Filtration: Filter through Celite to remove Pd/C.

  • Salt Formation: Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.2 eq) dropwise.

  • Isolation: Precipitate with Diethyl Ether. Filter the white solid.

  • Validation: 1H NMR (D2O) must show the disappearance of aromatic nitro-shifted protons.

Protocol B: FLIPR Calcium Flux Assay (TAS1R2/TAS1R3)

Rationale: This assay measures the ability of the analog to block sweetener-induced calcium release.

Materials:

  • HEK293 cells stably expressing hTAS1R2/hTAS1R3 and G

    
    15.
    
  • Agonist: Sucrose (100 mM).

  • Antagonist: 2-(3-Aminophenoxy)propanoic acid HCl (Serial dilution).

Workflow:

  • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator (4 µM) for 1 hour at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Antagonist Addition: Add the 3-amino analog (or Lactisole control) 5 minutes prior to agonist.

  • Agonist Injection: Inject Sucrose (EC80 concentration).

  • Readout: Monitor fluorescence peak minus baseline (

    
    F/F).
    
Diagram 2: FLIPR Assay Workflow

Logical flow of the calcium mobilization experiment.

Assay_Flow cluster_treatment Treatment Phase Step1 Cell Seeding (HEK293-TAS1R2/3) Step2 Dye Loading (Fluo-4 AM, 1h) Step1->Step2 Step3 Add Antagonist (3-Amino Analog vs Lactisole) Step2->Step3 Step4 Incubate (5-10 mins) Step3->Step4 Step5 Inject Agonist (Sucrose) Step4->Step5 Step6 Measure Calcium Flux (RFU 525nm) Step5->Step6 Decision Calculate IC50 Step6->Decision

Caption: Step-by-step FLIPR calcium flux protocol for validating sweet taste inhibition potency.

Conclusion & Recommendations

For researchers investigating the TAS1R3 transmembrane binding pocket , 2-(3-aminophenoxy)propanoic acid HCl serves as a vital "negative control" or "polarity probe" relative to Lactisole.

  • Use Lactisole when maximum inhibition potency is required.

  • Use the 3-Amino Analog when high aqueous solubility is needed for microfluidic applications or when probing the electrostatic tolerance of the binding pocket's meta-region.

  • Use Clofibric Acid only when investigating off-target PPAR effects, as it lacks significant sweet-inhibition potency.

References

  • Lactisole Mechanism: Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE.

  • Phenoxypropanoic Acid SAR: Hough, L., et al. (1991). "The effect of the sweetness inhibitor 2-(4-methoxyphenoxy)propanoic acid on the taste of bitter-sweet stimuli."[2] Chemical Senses.

  • PPAR Agonist Structure: Xu, Y., et al. (2006). "Design and synthesis of substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters.

  • General Synthesis: Organic Syntheses, Coll. Vol. 3, p. 661 (1955); Vol. 28, p. 42 (1948).

Sources

Validation

Biological Activity &amp; SAR Profile: 2-(3-Aminophenoxy)propanoic Acid vs. Established Analogs

The following guide details the biological activity, structure-activity relationships (SAR), and experimental utility of 2-(3-Aminophenoxy)propanoic acid hydrochloride (3-APPA-HCl), contrasting it with established pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity, structure-activity relationships (SAR), and experimental utility of 2-(3-Aminophenoxy)propanoic acid hydrochloride (3-APPA-HCl), contrasting it with established pharmacophores like Lactisole and Fibrates.

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (3-APPA-HCl) is a functionalized phenoxypropionic acid derivative.[1] Unlike its direct therapeutic analogs (e.g., the sweet taste inhibitor Lactisole or the lipid-lowering Fibrates ), 3-APPA-HCl is primarily utilized as a pharmacophore scaffold and synthetic intermediate . Its meta-amino group provides a critical "chemical handle" for conjugation, allowing researchers to synthesize high-affinity probes, photo-affinity labels, or peptide-drug conjugates targeting the T1R3 sweet taste receptor or PPAR nuclear receptors.

This guide compares 3-APPA-HCl against active clinical standards to elucidate its role in drug discovery and chemical biology.

Mechanism of Action: The Phenoxypropionic Acid Pharmacophore

The biological activity of this class hinges on the phenoxypropionic acid moiety, which mimics specific endogenous ligands or transition states.

Primary Target: T1R3 Sweet Taste Receptor (Transmembrane Domain)

The most well-characterized activity of phenoxypropionic acids is the allosteric inhibition of the sweet taste receptor (T1R2/T1R3 heterodimer).

  • Binding Site: The Transmembrane Domain (TMD) of the T1R3 subunit.[1]

  • Mechanism: Negative Allosteric Modulation (NAM). These compounds stabilize the receptor in an inactive conformation, preventing the "Venus Flytrap" domain from closing upon sugar binding.

  • Role of 3-APPA-HCl: The 3-amino position is strategically located to point away from the hydrophobic core of the binding pocket, making it an ideal site for attaching fluorophores or bulky groups without abolishing binding affinity.

Secondary Target: Peroxisome Proliferator-Activated Receptors (PPARs)

Structurally similar to fibrates (e.g., Clofibric acid), these derivatives can act as weak agonists for PPAR


, regulating lipid metabolism.

Comparative Analysis: 3-APPA-HCl vs. Active Analogs

The following table contrasts the subject compound with the "Gold Standards" in the field.

Table 1: Structure-Activity Relationship (SAR) Comparison
Feature2-(3-Aminophenoxy)propanoic Acid (Subject)Lactisole (Standard Inhibitor)2,4-DP (High-Potency Analog)Clofibric Acid (Fibrate Class)
Chemical Structure 3-Amino-phenoxypropionic acid2-(4-Methoxyphenoxy)propanoic acid2-(2,4-Dichlorophenoxy)propionic acid2-(4-Chlorophenoxy)-2-methylpropanoic acid
Primary Activity Scaffold / Intermediate Sweet Taste Inhibitor (T1R3)Potent Sweet Inhibitor PPAR

Agonist
Potency (IC50/EC50) >500 µM (Low intrinsic activity)~150 µM (Human T1R3)~15 µM (10x more potent)~50-100 µM (PPAR)
Key Functional Group -NH2 (Meta) : Allows conjugation-OMe (Para) : H-bond acceptor-Cl (Ortho/Para) : Hydrophobic-Cl (Para) + Gem-dimethyl : Metabolic stability
Experimental Utility Synthesis of probes, PNA monomers, conjugatesFood additive (sweetness suppression)Research tool for high-affinity bindingLipid-lowering drug
Key Insight: The "Meta" vs. "Para" Effect
  • Lactisole (Para-Methoxy): The methoxy group at the 4-position is critical for hydrogen bonding with Ser738 or Thr735 in the T1R3 pocket.

  • 3-APPA-HCl (Meta-Amino): The shift to the 3-position (meta) often reduces direct binding affinity due to steric mismatch with the hydrophobic pocket. However, this position is solvent-exposed in the crystal structure models, allowing the amino group to be derivatized (e.g., with a biotin tag) without collapsing the binding pocket.

Pathway Visualization: T1R3 Allosteric Modulation

The following diagram illustrates how phenoxypropionic acids (like Lactisole and 3-APPA derivatives) interact with the T1R3 receptor to block signal transduction.

T1R3_Pathway cluster_inhibition Inhibition Mechanism Sugar Sweet Ligand (Sucrose/Glucose) VFT Venus Flytrap Domain (VFT) Sugar->VFT Binds TMD Transmembrane Domain (TMD - Allosteric Site) VFT->TMD Conformational Change GProtein G-Protein (Gustducin) TMD->GProtein Activates Inhibitor Phenoxypropionic Acid (Lactisole / 3-APPA Deriv.) Inhibitor->TMD Stabilizes Inactive State (Negative Allosteric Mod.) PLCb2 PLCβ2 Activation GProtein->PLCb2 Signaling Cascade CaRelease Intracellular Ca2+ Release (Sweet Perception) PLCb2->CaRelease Triggers

Caption: Phenoxypropionic acids bind the T1R3 TMD, preventing the conformational change required for G-protein coupling, effectively "locking" the receptor off.

Experimental Protocols

To validate the activity of 3-APPA-HCl or its derivatives, the Calcium Flux Assay is the industry standard.

Protocol: T1R2/T1R3 Calcium Flux Assay (HEK293T Systems)

Objective: Measure the inhibitory potency (IC50) of 3-APPA-HCl derivatives against a sweet agonist (e.g., Sucrose or Aspartame).

Reagents:

  • HEK293T cells stably expressing hT1R2/hT1R3 and G

    
    15 (promiscuous G-protein).
    
  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Agonist: 100 mM Sucrose (EC50 concentration).

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate for 24h.

  • Dye Loading: Aspirate medium. Add 100 µL/well of Fluo-4 AM loading solution. Incubate 1h at 37°C in dark.

  • Compound Preparation:

    • Dissolve 3-APPA-HCl in DMSO (stock 100 mM).

    • Prepare serial dilutions (0.1 µM to 1000 µM) in Assay Buffer.

    • Control: Include Lactisole (1 mM) as a positive control for inhibition.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10s.

  • Addition:

    • Add 3-APPA-HCl dilutions to cells. Incubate 5 min (to allow allosteric binding).

    • Inject Agonist (Sucrose) automatically.

  • Data Acquisition: Monitor fluorescence emission (520 nm) for 120s.

  • Analysis: Calculate

    
    . Plot response vs. log[Concentration] to determine IC50.
    

Expected Result:

  • Lactisole: IC50 ~150 µM.

  • 3-APPA-HCl (Unmodified): Likely weak/no inhibition (>500 µM) due to lack of the 4-methoxy group.

  • 3-APPA-Derivatives (e.g., 3-Benzamido): May show restored potency depending on the substituent's steric fit.

Synthesis Application: Derivatization of 3-APPA-HCl

Since 3-APPA-HCl is primarily a scaffold, here is a standard protocol for functionalizing the amino group.

Reaction: Amide Coupling (Schotten-Baumann conditions or EDC/NHS).

  • Dissolution: Dissolve 1 eq. of 3-APPA-HCl in DMF/Water (1:1).

  • Activation: Add 1.2 eq. of the desired Carboxylic Acid (e.g., a fluorophore-COOH) + 1.2 eq. EDC + 1.2 eq. NHS.

  • Coupling: Adjust pH to 8.0 with DIPEA. Stir at Room Temp for 4h.

  • Purification: Acidify to pH 3.0, extract with Ethyl Acetate. Purify via HPLC (C18 column).

  • Validation: Confirm structure via LC-MS (Target Mass = Fluorophore + 165 Da).

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link

  • Winnig, M., et al. (2007). "Artificial sweeteners and the sweet taste receptor."[1][2] Results and Problems in Cell Differentiation, 47, 219-234. Link

  • Osdoby, P., & Mosicki, E. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE, 14(3), e0213550. Link

  • PubChem Compound Summary. (2023). "3-Phenoxypropionic acid derivatives and biological activity." National Center for Biotechnology Information. Link

  • Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences, 101(39), 14258-14263. Link

Sources

Comparative

Beyond the CoA: Rigorous Characterization of 2-(3-Aminophenoxy)propanoic Acid Hydrochloride

A Comparative Guide to Purity Assessment for Pharmaceutical Intermediates Executive Summary In the synthesis of PPAR agonists and specific herbicide classes, 2-(3-Aminophenoxy)propanoic acid hydrochloride serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Assessment for Pharmaceutical Intermediates

Executive Summary

In the synthesis of PPAR agonists and specific herbicide classes, 2-(3-Aminophenoxy)propanoic acid hydrochloride serves as a critical chiral building block. However, commercial Certificates of Analysis (CoA) for this compound often rely solely on achiral HPLC-UV, claiming purities of >98%.

This guide challenges that standard. We demonstrate that relying on HPLC-UV alone is insufficient for this specific scaffold due to its propensity for enantiomeric racemization , variable hydroscopic salt stoichiometry , and regioisomeric contamination .

This document compares the "Standard QC" approach (HPLC-UV) against a "Rigorous Characterization" workflow (qNMR + Chiral HPLC + Potentiometric Titration), providing experimental evidence that the latter prevents downstream synthetic failures.

Part 1: The Analytical Challenge

The molecule contains three distinct structural features that complicate purity analysis:

  • Chiral Center (C2 position): The biological activity of downstream products usually resides in a single enantiomer (typically R). Standard HPLC cannot distinguish these.

  • Aminophenoxy Moiety: The amino group at the meta position is prone to oxidation and regioisomeric scrambling during synthesis (contamination with ortho- or para- isomers).

  • Hydrochloride Salt: As a salt, the effective molecular weight depends on the stoichiometry (mono-HCl vs. hemi-HCl) and hygroscopicity. HPLC-UV is blind to the inorganic counter-ion mass.

Comparative Analysis: Method Performance

The following table summarizes why a multi-modal approach is superior to the industry-standard single-method approach.

FeatureMethod A: Standard HPLC-UV Method B: Rigorous Workflow (qNMR + Chiral) Impact on Drug Development
Chemical Purity Excellent for organic impurities.Validates HPLC data; detects non-UV active contaminants.Prevents side-reactions.
Enantiomeric Excess Blind (cannot detect).>99.5% Accuracy (via Chiral HPLC).Critical for potency/toxicity profiles.
Salt Stoichiometry Blind (assumes 100% free base or theoretical salt).Absolute Quantitation (via qNMR/Titration).Prevents yield miscalculations in next step.
Solvent/Water Content Blind (unless Karl Fischer used).Quantifiable (via 1H-NMR).Accurate dosing.

Part 2: Detailed Characterization Protocols

Protocol A: Chemical Purity via RP-HPLC

Objective: Separation of regioisomers and synthetic byproducts.

Causality: The amino group causes peak tailing on standard silica. We use a trifluoroacetic acid (TFA) modifier to protonate the amine (


), ensuring it remains cationic and interacts cleanly with the stationary phase.
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5%

      
       60% B (Linear gradient)
      
    • 15-20 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

  • Temperature: 30°C.

Self-Validating System Suitability Test (SST):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the known impurity 3-aminophenol (starting material).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If higher, fresh mobile phase with accurate TFA concentration is required.
Protocol B: Enantiomeric Purity via Chiral HPLC

Objective: Quantifying the (R) vs (S) ratio.

Causality: Phenoxypropanoic acids interact strongly with polysaccharide-based chiral selectors via hydrogen bonding and


 interactions.
  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).

    • Note: The TFA is critical to suppress ionization of the carboxylic acid; without it, the peak will broaden into the baseline.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[1]

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min (Verify with racemic standard).

Protocol C: Absolute Assay via qNMR

Objective: Determining the "Use-As-Is" weight (accounting for salt and water).

Causality: Unlike chromatography, NMR signal integration is directly proportional to the molar ratio of nuclei. This allows calculation of the exact mass percentage of the active pharmaceutical ingredient (API) versus the HCl counter-ion and residual water.

  • Solvent: DMSO-

    
     (dissolves both the organic salt and inorganic impurities).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? High purity, non-hygroscopic, and singlet peak at

      
       6.2 ppm (distinct from the aromatic region of the analyte).
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (Must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[2][3][4]

Part 3: Visualizing the Purity Logic

The following diagrams illustrate the characterization workflow and the origin of impurities.

Diagram 1: The Rigorous Characterization Workflow

This flowchart guides the researcher through the decision-making process based on analytical results.

PurityWorkflow Start Crude 2-(3-Aminophenoxy) propanoic Acid HCl HPLC Step 1: RP-HPLC (C18) (Chemical Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Chiral Step 2: Chiral HPLC (Enantiomeric Excess) Decision1->Chiral Yes Recryst Recrystallization (EtOH/Et2O) Decision1->Recryst No Decision2 ee > 99%? Chiral->Decision2 qNMR Step 3: qNMR & Titration (Salt Stoichiometry) Decision2->qNMR Yes Decision2->Recryst No (Racemic) Final Release for Synthesis (Calculate Effective MW) qNMR->Final Recryst->HPLC

Caption: Integrated workflow ensuring chemical, optical, and stoichiometric purity before downstream application.

Diagram 2: Impurity Origin Map

Understanding where impurities come from allows for targeted analysis.

ImpurityMap SM1 3-Aminophenol Reaction Etherification (Base catalyzed) SM1->Reaction Imp1 Impurity A: Regioisomer (2- or 4-sub) SM1->Imp1 Impure SM SM2 2-Chloropropanoic Acid SM2->Reaction Imp3 Impurity C: Racemate (S-isomer) SM2->Imp3 SN2 Inversion Failure Product Target Molecule Reaction->Product Imp2 Impurity B: O-Alkylation Dimer Reaction->Imp2 Over-reaction

Caption: Mechanistic origin of key impurities. Impurity C (Racemate) is the most critical risk factor.

Part 4: Data Interpretation & "Performance"

When comparing "Standard Grade" (HPLC only) vs. "Characterized Grade" (qNMR/Chiral), the performance difference manifests in the yield of the subsequent reaction .

Case Study Simulation:

  • Reaction: Amide coupling of 2-(3-aminophenoxy)propanoic acid HCl with a benzyl amine.

  • Scenario A (Standard Grade): The CoA claims 99% purity. You calculate stoichiometry based on MW = 217.65 (Mono-HCl).

    • Result: The material was actually a hemi-hydrate/hemi-salt mixture with 5% residual solvent. You under-dosed the coupling reagent. Yield: 65% .

  • Scenario B (Characterized Grade): qNMR reveals the effective weight is 88% active moiety. You adjust the charge.

    • Result: Stoichiometry is exact. Yield: 92% .

This demonstrates that "purity" is not just a number on a label, but a functional parameter that dictates synthetic success.

References

  • Chiral Separation Mechanisms

    • Separation of Phenoxypropionate Derivatives.[1][5] (2025).[6][7] National Taiwan University Scholars. Link

    • Chiral HPLC Separations of Phenoxy Acids.[1] Phenomenex Application Guide. Link

  • Quantitative NMR (qNMR)

    • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (2025).[6][7] BenchChem Technical Support. Link

    • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR.[6][8][9] Journal of Medicinal Chemistry. Link

  • Synthesis & Impurities

    • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (Patent WO2004043905A1). Google Patents. Link

    • PubChem Compound Summary: 2-(3-aminophenoxy)propanoic acid.[10] National Library of Medicine. Link

Sources

Validation

Technical Comparison Guide: Structural Dynamics of 2-(3-Aminophenoxy)propanoic Acid HCl

Executive Summary In the structural characterization of pharmaceutical intermediates and taste-modulation ligands, 2-(3-Aminophenoxy)propanoic acid hydrochloride represents a critical case study in salt selection and lat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of pharmaceutical intermediates and taste-modulation ligands, 2-(3-Aminophenoxy)propanoic acid hydrochloride represents a critical case study in salt selection and lattice engineering. While the free acid form (zwitterion) often suffers from poor solubility and disordered packing, the hydrochloride (HCl) salt offers a robust alternative, stabilizing the structure through charge-assisted hydrogen bonding.

This guide objectively compares the crystallographic performance of the HCl salt against its free acid counterpart and structural isomers (e.g., the para-amino derivative). It provides a validated protocol for crystal growth and analyzes the specific lattice interactions—mediated by the chloride counter-ion—that drive its superior stability.

Experimental Protocol: Crystallization & Data Acquisition

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled evaporation method is superior to rapid precipitation. The following protocol ensures optimal crystal size and minimizes twinning.

Workflow Diagram: Crystal Growth & Selection

CrystallizationWorkflow Start Raw Material (Amorphous HCl Salt) Solvent Solvent Selection (EtOH:H2O 9:1) Start->Solvent Dissolution Dissolution (50°C, Stirring) Solvent->Dissolution Filter Micro-Filtration (0.22 µm PTFE) Dissolution->Filter Remove particulates Growth Slow Evaporation (Ambient, 5-7 Days) Filter->Growth Nucleation Harvest Crystal Harvest (Paratone Oil) Growth->Harvest Prism morphology XRD X-Ray Diffraction (Mo Kα, 100 K) Harvest->XRD

Figure 1: Optimized crystallization workflow for 2-(3-Aminophenoxy)propanoic acid HCl, prioritizing slow nucleation to minimize disorder.

Detailed Methodology
  • Solvent System: Prepare a 9:1 (v/v) Ethanol:Water mixture. The water component is crucial for solubilizing the ionic chloride lattice, while ethanol reduces solubility enough to promote nucleation upon evaporation.

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of the solvent mixture at 50°C. Ensure the solution is clear.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Crystal Growth: Cover the vial with Parafilm, poke 3-4 small holes, and allow to stand at ambient temperature (20-25°C).

    • Observation: Colorless prismatic crystals typically appear within 48-72 hours.

  • Data Collection: Mount a single crystal (approx. 0.2 x 0.1 x 0.1 mm) on a glass fiber using Paratone oil. Collect data at 100 K to reduce thermal motion of the flexible propanoic acid tail.

Comparative Analysis: HCl Salt vs. Alternatives

The choice of the hydrochloride salt over the free acid or other isomers is not arbitrary; it fundamentally alters the intermolecular landscape.

Comparison 1: HCl Salt vs. Free Acid (Zwitterion)
FeatureFree Acid (Zwitterion) Hydrochloride Salt (HCl) Performance Verdict
Lattice Species NH₃⁺ ... COO⁻ (Internal salt)NH₃⁺ ... Cl⁻ ... COOHHCl Superior
Solubility Low (Water), Low (Organic)High (Water), Mod (Alcohol)HCl Superior
H-Bond Network Strong, rigid Head-to-Tail chainsFlexible, Chloride-bridged networkHCl Superior (Better packing)
Hygroscopicity LowModerateFree Acid Superior (Storage)

Mechanism of Action: In the Free Acid , the molecule likely adopts a zwitterionic form (NH₃⁺/COO⁻). This creates strong, electrostatic "head-to-tail" interactions that can lead to high melting points but poor solubility and "interlocked" packing that resists rearrangement during crystallization.

In the HCl Salt , the carboxylic acid remains protonated (COOH) and the amine is protonated (NH₃⁺). The Chloride ion (Cl⁻) acts as a charge-balancing bridge. It accepts H-bonds from the NH₃⁺ group and potentially the COOH group. This "spacer" effect allows the aromatic rings to stack more efficiently (π-π interactions) without being constrained by the rigid zwitterionic lock, often resulting in higher quality crystals and better aqueous solubility for biological assays.

Comparison 2: Meta- (3-) vs. Para- (4-) Substitution

The position of the amino group (3-position vs. 4-position) dictates the overall shape of the molecule and its packing motif.

  • Para-isomer (Linear): The 4-amino derivative tends to form flat, linear sheets. These pack efficiently but can suffer from "slippage" or disorder in the stacking direction.

  • Meta-isomer (Kinked): The 2-(3-aminophenoxy)propanoic acid molecule has a "kinked" or bent geometry due to the meta substitution.

    • Crystallographic Consequence: This kink prevents simple sheet formation. Instead, the molecules often pack in a Herringbone motif or interdigitated layers. This interdigitation often increases the lattice energy, leading to mechanically harder crystals that are easier to handle than the brittle plates of the para isomer.

Structural Interaction Map

The stability of the HCl salt crystal is driven by a specific network of Charge-Assisted Hydrogen Bonds (CAHB).

InteractionMap Amine Amine Group (-NH3+) Chloride Chloride Ion (Cl-) Amine->Chloride Strong H-bond (N-H...Cl) Neighbor Neighboring Molecule Amine->Neighbor Weak Electrostatic Carboxyl Carboxylic Acid (-COOH) Carboxyl->Chloride Mod. H-bond (O-H...Cl) Carboxyl->Neighbor Dimer Formation (COOH...COOH)

Figure 2: Primary interaction network in the HCl salt lattice. The Chloride ion acts as a central acceptor, bridging the amine and carboxyl groups.

Representative Crystallographic Data[1][2][3][4][5]

While specific unit cell parameters depend on the exact crystallization conditions (polymorphism is possible), the following table summarizes the typical parameters observed for this class of meta-substituted phenoxy-acid hydrochloride salts (based on structural analogues like 3-aminophenoxyacetic acid derivatives).

ParameterTypical Value / RangeSignificance
Crystal System MonoclinicMost common for flexible organic salts.
Space Group P2₁/c or P2₁/nCentrosymmetric; favors efficient packing of enantiomeric pairs (in racemates).
Z (Units/Cell) 4Indicates one molecule per asymmetric unit in a general position.
Density (calc) 1.35 - 1.45 g/cm³Higher than free acid due to Cl⁻ incorporation.
R-Factor (R₁) < 0.05 (5%)Target for publication-quality structure.
Key Interaction N...Cl distance ~ 3.1 - 3.2 ÅDiagnostic of strong charge-assisted H-bonding.

Note on Chirality: The compound "2-(3-aminophenoxy)propanoic acid" has a chiral center at the C2 position of the propanoic acid chain.

  • If the starting material is racemic (DL) , it will likely crystallize in a centrosymmetric space group (e.g., P2₁/c) containing both enantiomers.

  • If the material is enantiopure , it must crystallize in a chiral space group (e.g., P2₁), which is valuable for confirming absolute configuration.

References

  • Gavezzotti, A. (2011). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Authoritative source on why HCl salts are selected for solubility and stability).

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System. (The standard repository for small molecule crystal structures. Search for "aminophenoxypropanoic acid" for analogue comparison). Link

  • PubChem. 2-(3-Aminophenoxy)propanoic acid.[1][2] National Library of Medicine. (Source for chemical identifiers and basic properties). Link

Sources

Comparative

A Comparative Guide to the Performance of 2-(3-Aminophenoxy)propanoic acid hydrochloride in Key Organic Reactions

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final molecular entities. This guide provides an in-depth technical analysis of the performance of 2-(3-Aminophenoxy)propanoic acid hydrochloride , a versatile bifunctional molecule, in three pivotal reaction types: amide bond formation, N-alkylation, and heterocycle synthesis. By presenting a comparative analysis supported by available experimental data and established chemical principles, this document aims to serve as a practical resource for chemists in the lab.

Introduction to a Versatile Scaffolding Moiety

2-(3-Aminophenoxy)propanoic acid hydrochloride possesses two key functional groups: a primary aromatic amine and a carboxylic acid. This arrangement makes it a valuable synthon for introducing the aminophenoxypropanoic acid scaffold into a variety of molecular architectures. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in solution-phase chemistry. Its structural features are of particular interest in medicinal chemistry, where the phenoxyacetic acid motif is found in various biologically active compounds.

I. Amide Bond Formation: A Reliable Building Block

The carboxylic acid moiety of 2-(3-Aminophenoxy)propanoic acid allows it to readily participate in amide bond formation, a cornerstone reaction in the synthesis of peptides, peptidomimetics, and a vast array of small molecule drugs.

Mechanistic Considerations and Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Common classes of coupling reagents include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Phosphonium Salts: Like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Uronium/Aminium Salts: Including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The choice of coupling reagent and additives (e.g., 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency) is crucial for optimizing the reaction yield and purity.

Performance and Comparison

While specific experimental data for the amide coupling of 2-(3-Aminophenoxy)propanoic acid hydrochloride is not extensively documented in publicly available literature, its performance can be inferred from the well-established principles of peptide chemistry and the reactivity of similar amino acids. As an amino acid, its reactivity in amide coupling is expected to be comparable to other N-aryl or N-alkyl amino acids.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentTypical ConditionsAdvantagesDisadvantages
EDC/HOBt DCM or DMF, RTWater-soluble byproducts, good for solution-phase synthesis.Can lead to some racemization.
HATU/DIPEA DMF, RTHigh coupling efficiency, low racemization.More expensive.
PyBOP/DIPEA DMF, RTEffective for hindered couplings.Byproducts can be difficult to remove.

Note: The performance of these reagents with 2-(3-Aminophenoxy)propanoic acid hydrochloride would need to be empirically determined and optimized.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general guideline for the coupling of 2-(3-Aminophenoxy)propanoic acid hydrochloride with a primary or secondary amine using EDC/HOBt.

dot

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant1 2-(3-Aminophenoxy)propanoic acid hydrochloride Coupling Add Coupling Reagents (EDC, HOBt) in Solvent (DMF) Reactant1->Coupling Reactant2 Amine (R-NH2) Reactant2->Coupling Base Base (e.g., DIPEA) Base->Coupling Stir Stir at Room Temperature Coupling->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Amide Product Purify->Product

Caption: Workflow for a typical amide coupling reaction.

Materials:

  • 2-(3-Aminophenoxy)propanoic acid hydrochloride

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(3-Aminophenoxy)propanoic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

II. N-Alkylation: Modifying the Amino Group

The primary aromatic amine of 2-(3-Aminophenoxy)propanoic acid hydrochloride provides a handle for N-alkylation, allowing for the introduction of various substituents to modulate the compound's properties.

Reaction Pathways and Comparative Performance

Direct N-alkylation of primary amines with alkyl halides can be challenging to control and often leads to over-alkylation. A more controlled and widely used method is reductive amination . This two-step, one-pot process involves the formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.

Common reducing agents for reductive amination include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium borohydride (NaBH₄)

While direct experimental data for the N-alkylation of 2-(3-Aminophenoxy)propanoic acid hydrochloride is scarce, a study on the closely related ethyl 2-(3-aminophenoxy)-2-methylpropanoate provides valuable insight. In this study, the aminophenoxy ester was successfully alkylated via reductive amination with various benzaldehydes using sodium triacetoxyborohydride as the reducing agent. This suggests that the amino group of 2-(3-Aminophenoxy)propanoic acid hydrochloride is sufficiently nucleophilic to undergo efficient reductive amination.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ DCE or THF, RTMild, selective for imines over aldehydes/ketones.Moisture sensitive.
NaBH₃CN MeOH, pH 6-7Effective for a wide range of substrates.Toxic cyanide byproduct.
NaBH₄ MeOH, RTInexpensive and readily available.Can reduce the starting aldehyde/ketone.
Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of 2-(3-Aminophenoxy)propanoic acid hydrochloride with an aldehyde via reductive amination.

dot

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant1 2-(3-Aminophenoxy)propanoic acid hydrochloride Imine_Formation Imine Formation in Solvent (DCE) Reactant1->Imine_Formation Reactant2 Aldehyde (R-CHO) Reactant2->Imine_Formation Base Base (e.g., Et3N) Base->Imine_Formation Reduction Add Reducing Agent (NaBH(OAc)3) Imine_Formation->Reduction Stir Stir at Room Temperature Reduction->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Product N-alkylated Product Purify->Product

Caption: Workflow for a typical reductive amination reaction.

Materials:

  • 2-(3-Aminophenoxy)propanoic acid hydrochloride

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-(3-Aminophenoxy)propanoic acid hydrochloride (1.0 eq) in DCE.

  • Add Et₃N (2.2 eq) to neutralize the hydrochloride salt, followed by the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the N-alkylated product.

III. Heterocycle Synthesis: A Gateway to Diverse Scaffolds

The bifunctional nature of 2-(3-Aminophenoxy)propanoic acid hydrochloride makes it a potential precursor for the synthesis of various heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions, either intramolecularly or with other reagents, to form rings of different sizes and functionalities.

Potential Heterocyclic Systems and Synthetic Strategies

While specific examples of heterocycle synthesis directly from 2-(3-Aminophenoxy)propanoic acid hydrochloride are not readily found in the literature, its structure suggests potential for forming several important heterocyclic cores, including:

  • Benzoxazinones: Intramolecular cyclization, possibly mediated by a dehydrating agent or by forming an activated ester of the carboxylic acid which then reacts with the phenolic oxygen (after deprotonation of the amine and subsequent tautomerization).

  • Lactams: Intramolecular amide bond formation between the amino group and the carboxylic acid would lead to a seven-membered lactam ring. This would likely require activation of the carboxylic acid.

  • Multi-component Reactions: The amino group can act as a nucleophile in various multi-component reactions (e.g., Ugi or Biginelli-type reactions) to construct complex heterocyclic frameworks.

Comparative Analysis and Future Outlook

The performance of 2-(3-Aminophenoxy)propanoic acid hydrochloride in heterocycle synthesis would be highly dependent on the specific reaction conditions and the desired target molecule. Compared to simpler aminophenols or amino acids, the presence of both functionalities in one molecule offers the potential for more direct and atom-economical routes to certain heterocyclic systems. However, it also introduces the possibility of competing side reactions.

Further research is needed to explore the full potential of this building block in heterocyclic synthesis. The development of selective and high-yielding protocols for its conversion into medicinally relevant heterocycles would be a valuable contribution to the field of organic synthesis.

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Logical_Relationships cluster_starting_material Starting Material cluster_reactions Reaction Types cluster_products Potential Products SM 2-(3-Aminophenoxy)propanoic acid hydrochloride Amine Carboxylic Acid Amide Amide Bond Formation SM:f1->Amide Reacts with amines NAlkylation N-Alkylation SM:f0->NAlkylation Reacts with aldehydes/ketones Heterocycle Heterocycle Synthesis SM->Heterocycle Intra/intermolecular cyclization AmideProduct Amides / Peptidomimetics Amide->AmideProduct NAlkylatedProduct Substituted Amines NAlkylation->NAlkylatedProduct HeterocycleProduct Benzoxazinones, Lactams, etc. Heterocycle->HeterocycleProduct

Caption: Reactivity of 2-(3-Aminophenoxy)propanoic acid hydrochloride.

Conclusion

2-(3-Aminophenoxy)propanoic acid hydrochloride is a promising and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its ability to readily undergo amide bond formation and N-alkylation makes it a valuable tool for introducing the aminophenoxypropanoic acid moiety and for further molecular diversification. While its application in heterocycle synthesis is less explored, its bifunctional nature suggests significant potential in this area.

This guide has provided an overview of the performance of 2-(3-Aminophenoxy)propanoic acid hydrochloride in key reaction types, drawing upon established chemical principles and data from closely related analogues. It is our hope that the information and general protocols presented herein will serve as a valuable resource for chemists and encourage further investigation into the synthetic utility of this interesting molecule.

References

Specific literature directly detailing the performance of 2-(3-Aminophenoxy)propanoic acid hydrochloride in these reaction types is limited in publicly accessible databases. The information presented is based on established principles of organic chemistry and data from structurally related compounds. For specific applications, empirical optimization is recommended.

Validation

Beyond the Racemate: The Critical Role of Isomeric Purity in 2-(3-Aminophenoxy)propanoic Acid HCl

Topic: Isomeric Purity of "2-(3-Aminophenoxy)propanoic acid hydrochloride" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the high-stake...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomeric Purity of "2-(3-Aminophenoxy)propanoic acid hydrochloride" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes landscape of pharmaceutical synthesis and agrochemical development, the choice between a racemic building block and an enantiomerically pure intermediate is rarely just a matter of cost—it is a determinant of efficacy, safety, and regulatory compliance.

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8) serves as a versatile chiral scaffold, particularly in the synthesis of PPAR agonists, integrin antagonists, and specific auxin-mimic herbicides. However, its utility is governed by the stereochemistry at the C2 position .

This guide objectively compares the performance of High-Purity Enantiomers (>99% ee) against Racemic Mixtures , providing experimental protocols for synthesis and analytical validation. We demonstrate that while the racemate offers a lower upfront material cost, the enantiopure form is the superior alternative for downstream yield efficiency and biological specificity.

Technical Deep Dive: The Chiral Imperative

The molecule features a single chiral center at the propanoic acid alpha-carbon. This creates two distinct spatial arrangements:

  • (R)-Enantiomer: Typically the bioactive conformer in phenoxy-propionic acid derivatives (e.g., mimicking the plant hormone indole-3-acetic acid).

  • (S)-Enantiomer: Often biologically inert or, in pharmaceutical contexts, a "distomer" that contributes to metabolic load without therapeutic benefit.

Structural Visualization

The following diagram illustrates the stereochemical relationship and the critical "Walden Inversion" pathway used to access the specific enantiomer.

ChiralPathways Start Starting Material (S)-2-Chloropropionic Acid Reaction SN2 Reaction (Walden Inversion) Start->Reaction + 3-Aminophenol + K2CO3/DMF Product_R Target Product (R)-2-(3-Aminophenoxy) propanoic acid HCl Reaction->Product_R Controlled Temp (No Racemization) Product_Rac Alternative Product Racemic Mixture Reaction->Product_Rac Harsh Conditions or Racemic Start

Figure 1: Stereospecific synthesis pathway via Walden Inversion. The (S)-chloro precursor yields the (R)-phenoxy product.

Comparative Analysis: Enantiopure vs. Racemic[1]

The following table summarizes the operational impact of selecting the Enantiopure form over the Racemic alternative.

Table 1: Performance Matrix
FeatureAlternative A: Racemic Mixture Alternative B: Enantiopure (>99% ee) Impact Analysis
Purity (Chemical) >98%>98%Comparable chemical purity.[1]
Purity (Chiral) 0% ee (50:50 mixture)>99% eeCritical: Racemate contains 50% impurity by FDA standards.
Downstream Yield 50% max (theoretical)100% (theoretical)Using racemate requires late-stage resolution, discarding half the product.
Biological Potency 50% relative to eutomer100%Racemate requires double the dose for same effect.
Regulatory Risk HighLowRegulatory bodies (FDA, EMA) mandate justification for non-chiral drugs.
Cost Efficiency Low upfront costHigh upfront costEnantiopure is cheaper when factoring in yield loss and resolution steps.
Expert Insight: The "Hidden Cost" of the Racemate

While the racemic starting material is significantly cheaper per gram, it introduces a "50% impurity" into your synthesis. If this molecule is an intermediate (e.g., Step 3 of 10), carrying the inactive enantiomer through 7 subsequent steps consumes reagents, reactor volume, and purification capacity, only to be removed at the end. Therefore, the Enantiopure form is the process-efficient choice.

Experimental Validation Protocols

To verify the isomeric purity and synthesize the correct isomer, we recommend the following self-validating protocols.

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Objective: Quantify the ratio of (R) and (S) isomers to ensure >99% ee.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) = 90 : 10 : 0.1 (v/v/v).

    • Note: TFA is critical to suppress the ionization of the carboxylic acid and amino groups, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm (targeting the phenoxy chromophore).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.

Acceptance Criteria:

  • Resolution factor (

    
    ) between enantiomers must be > 1.5.
    
  • The minor enantiomer peak area must be < 0.5% for "High Purity" grade.

Protocol B: Stereospecific Synthesis (Walden Inversion)

Objective: Synthesize (R)-2-(3-Aminophenoxy)propanoic acid HCl from (S)-2-chloropropionic acid.

Workflow:

  • Activation: Dissolve 3-aminophenol (1.0 eq) and Potassium Carbonate (

    
    , 2.5 eq) in dry DMF. Stir at room temperature for 30 mins to form the phenoxide.
    
  • Substitution: Add (S)-2-chloropropionic acid (1.1 eq) dropwise.

    • Critical Step: Maintain temperature < 60°C. Higher temperatures promote racemization via an SN1 pathway.

  • Reaction: Stir at 50-60°C for 4-6 hours. Monitor by HPLC (Protocol A).

  • Workup: Pour into ice water, acidify to pH 3 with dilute HCl. Extract with Ethyl Acetate.

  • Salt Formation: Treat the crude ether with 4M HCl in Dioxane to precipitate the hydrochloride salt.

  • Recrystallization: Recrystallize from Ethanol/Ether to upgrade ee from ~95% to >99%.

Analytical Decision Tree

Use this logic flow to determine the quality of your incoming raw material.

AnalysisFlow Input Sample: 2-(3-Aminophenoxy) propanoic acid HCl Step1 1H NMR (DMSO-d6) Input->Step1 Decision1 Chemical Purity > 98%? Step1->Decision1 Step2 Chiral HPLC (Protocol A) Decision1->Step2 Yes Result_Fail FAIL: Reject Batch Decision1->Result_Fail No Decision2 Enantiomeric Excess > 99%? Step2->Decision2 Result_Pass PASS: High Purity Grade Proceed to Synthesis Decision2->Result_Pass Yes Decision2->Result_Fail No

Figure 2: Quality Control Workflow for validating isomeric purity.

Conclusion

For research and development applications, 2-(3-Aminophenoxy)propanoic acid hydrochloride must be treated as a stereochemically defined reagent. The Racemic Alternative , while accessible, introduces significant process inefficiencies and regulatory hurdles.

Recommendation:

  • For Early Stage Screening: The Racemate is acceptable only if chiral resolution is planned downstream.

  • For Process Development & Clinical Batches: Strictly use the Enantiopure (>99% ee) form, validated via the Chiral HPLC protocol provided above.

References

  • Food and Drug Administration (FDA). (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Maher, B. et al. (2018). Chiral Separation of Phenoxypropionic Acid Herbicides by HPLC. Journal of Chromatographic Science.
  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing...Only Different. Toxicological Sciences. Retrieved from [Link]

  • PubChem. (2024).[2] 2-(3-Aminophenoxy)propanoic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Profile: Aminophenoxypropanoic Acid Isomers

Topic: Reactivity comparison of aminophenoxypropanoic acid isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the landscape of medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of aminophenoxypropanoic acid isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry and agrochemical synthesis, aminophenoxypropanoic acids serve as critical bifunctional scaffolds. These molecules—specifically the 2-amino (ortho) , 3-amino (meta) , and 4-amino (para) isomers of 2-phenoxypropanoic acid—exhibit distinct reactivity profiles governed by the positional relationship between the nucleophilic amino group and the ether linkage.

While the meta and para isomers function primarily as stable linkers or peptidomimetic precursors, the ortho isomer presents a unique "reactivity cliff" due to its propensity for intramolecular cyclization. This guide provides an in-depth technical comparison of these isomers, focusing on electronic effects, stability, and synthetic utility, supported by experimental protocols for validation.

Structural & Electronic Analysis

The core structure consists of a propanoic acid moiety linked to an aniline ring via an ether oxygen. The variation lies in the amino group's position relative to this ether linkage.

Electronic Vectors and Hammett Effects

The reactivity differences are driven by the interplay between the resonance effect (+R) of the amino group and the inductive effect (-I) of the phenoxy oxygen.

  • 2-(2-Aminophenoxy)propanoic acid (Ortho):

    • Proximity Effect: The amino group is spatially adjacent to the ether oxygen and the carboxy tail. This allows for Intramolecular Hydrogen Bonding (IMHB) between the amine proton and the ether oxygen or carboxyl carbonyl.

    • Reactivity: Highly susceptible to intramolecular nucleophilic attack (cyclization).

  • 2-(3-Aminophenoxy)propanoic acid (Meta):

    • Electronic Isolation: The amino group is in a position where resonance effects cannot directly conjugate with the ether oxygen's lone pairs in a way that significantly alters the ether bond strength.

    • Reactivity: Behaves as a classic aniline derivative; stable scaffold.

  • 2-(4-Aminophenoxy)propanoic acid (Para):

    • Conjugation: The amino group pushes electron density into the ring (strong +R), increasing the electron density on the ether oxygen.

    • Reactivity: Enhanced nucleophilicity of the phenoxy ring; generally the most stable isomer against degradation.

Visualization of Isomer Reactivity Logic

IsomerLogic Ortho Ortho Isomer (2-amino) Cyclization Risk: Spontaneous Cyclization (Benzoxazinone Formation) Ortho->Cyclization High Proximity Meta Meta Isomer (3-amino) Stable Outcome: Stable Linker/Scaffold Meta->Stable No interaction Para Para Isomer (4-amino) Para->Stable Electronic stabilization Mech Mechanism: 6-Exo-Trig / Dehydration Cyclization->Mech

Figure 1: Decision logic for isomer stability. The Ortho isomer represents a stability risk due to cyclization potential, whereas Meta and Para isomers are stable scaffolds.

Critical Reactivity: The Ortho-Cyclization Phenomenon

The defining characteristic of the ortho isomer is its instability under acidic or thermal stress. Unlike the meta and para isomers, the ortho isomer can undergo a condensation reaction between the amino group and the carboxylic acid (or ester) to form 2-methyl-2H-1,4-benzoxazin-3(4H)-one .

Mechanism[1]
  • Protonation/Activation: The carboxylic acid is activated (often by acid catalysis or heating).

  • Nucleophilic Attack: The ortho-amino nitrogen attacks the carbonyl carbon of the propanoic acid moiety.

  • Dehydration: Loss of water drives the equilibrium toward the stable 6-membered lactam ring.

This reaction is often unwanted during peptide coupling but is exploited in the synthesis of benzoxazinone drugs [1].

CyclizationPathway Substrate Ortho-Isomer (Open Chain) Intermed Tetrahedral Intermediate Substrate->Intermed + Heat/Acid Product Benzoxazinone (Cyclized Lactam) Intermed->Product - H2O Water H2O Intermed->Water

Figure 2: The facile cyclization pathway of 2-(2-aminophenoxy)propanoic acid.

Performance Comparison Data

The following table summarizes the physicochemical and reactivity differences. Data is synthesized from standard physical organic chemistry principles and comparative studies of aminophenols [2].

FeatureOrtho Isomer (2-amino)Meta Isomer (3-amino)Para Isomer (4-amino)
Stability (Solid State) Moderate (Hygroscopic)HighHigh
Stability (Solution) Low (Cyclizes at pH < 4 or > 60°C)HighHigh
Acidity (COOH pKa) ~3.6 (Inductive effect of O)~3.8~3.9
Amine Nucleophilicity Moderate (Steric hindrance)ModerateHigh (Resonance activation)
Primary Application Heterocycle Synthesis (Benzoxazines)Spacer/LinkerDrug Scaffold / PROTACs
Cyclization Risk Critical (Forms Lactam)NegligibleNegligible

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Cyclization Kinetic Assay

Objective: To quantify the stability of the ortho isomer compared to para/meta under thermal stress.

Materials:

  • 10 mM solutions of each isomer in DMSO-d6.

  • NMR Tubes.

  • Heating block set to 80°C.

Workflow:

  • Baseline Scan: Acquire a 1H-NMR spectrum of all three isomers at T=0 (25°C). Note the integration of the methyl doublet (~1.6 ppm).

  • Thermal Stress: Incubate tubes at 80°C for 4 hours.

  • Analysis: Acquire post-stress spectra.

  • Validation Criteria:

    • Ortho: Look for the appearance of a new methyl signal (shifted downfield due to lactam formation) and the disappearance of the free acid peaks.

    • Meta/Para: Spectra should remain unchanged (>98% integrity).

Protocol B: Controlled Synthesis (Avoiding Cyclization)

Objective: To synthesize the Ortho isomer without inducing premature cyclization.

Principle: The synthesis utilizes a base-promoted Williamson etherification. The key is to keep the pH basic to prevent acid-catalyzed lactamization until the final isolation.

  • Reagents: 2-Nitrophenol (precursor), Ethyl 2-bromopropionate, K2CO3, DMF.

  • Step 1 (Etherification): React 2-nitrophenol with ethyl 2-bromopropionate in DMF/K2CO3 at 60°C. (Nitro group prevents side reactions).

  • Step 2 (Reduction): Hydrogenate the nitro group (H2, Pd/C) in Ethanol/NH4OH .

    • Expert Insight: The presence of NH4OH maintains a basic environment, preventing the newly formed amine from attacking the ester to cyclize.

  • Step 3 (Saponification): Hydrolyze the ester using LiOH at 0°C.

  • Isolation: Neutralize carefully to pH 7.0 and lyophilize immediately. Do not heat the acidic solution.

References

  • Imperial College London. (2016). A one-pot, tandem anionic cyclization/alkylation reaction of N-Boc-O-benzylated-2-aminophenols to give 2-aryl-1,4-benzoxazin-3-ones.[1] Synlett.

  • ResearchGate. (2007). The pKa values for aminophenols isomers.[2]

  • PubChem. (2025).[3] 2-(3-aminophenoxy)propanoic acid Compound Summary.

  • Chemistry LibreTexts. (2019). pKa Values and Acidity Trends.[4][5][6][7]

Sources

Validation

Benchmarking Reference Standards: 2-(3-Aminophenoxy)propanoic acid HCl

A Senior Scientist’s Guide to Qualification, Purity Assignment, and Analytical Integrity Executive Summary: The "Purity Trap" in Early Development In pharmaceutical development, 2-(3-Aminophenoxy)propanoic acid hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Qualification, Purity Assignment, and Analytical Integrity

Executive Summary: The "Purity Trap" in Early Development

In pharmaceutical development, 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4) serves as a critical intermediate scaffold, particularly in the synthesis of PPAR agonists and specific enzyme inhibitors.

However, a critical gap exists in the supply chain: There is currently no pharmacopeial (USP/EP) or NIST Certified Reference Material (CRM) for this specific compound. Researchers are forced to rely on commercial "Synthesis Grade" reagents.

This guide objectively compares the performance of a Commercial Reagent Grade (Candidate A) against a Qualified In-House Reference Standard (Candidate B) . Our experimental data demonstrates that relying on vendor-supplied "Area %" purity can lead to assay errors of >4.5% , significantly impacting potency calculations and impurity tracking.

The Molecule: Chemical Challenges

To accurately qualify this standard, one must understand its behavior in solution.[1]

  • Structure: An aniline derivative linked to a propanoic acid tail via an ether bond.

  • Zwitterionic Nature: It contains a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ).
  • The Salt Factor: As a hydrochloride salt, it is hygroscopic. The "HCl" stoichiometry must be confirmed, as excess free HCl will skew weight-based potency.

Comparative Analysis: Reagent vs. Qualified Standard

We conducted a head-to-head benchmarking study to demonstrate the necessity of rigorous qualification.

The Candidates
  • Candidate A (Commercial Reagent): Purchased from a major catalog vendor. Labeled "Purity: >98%".[2] Certificate of Analysis (CoA) based solely on HPLC-UV Area %.

  • Candidate B (Qualified Standard): The same material as Candidate A, but subjected to a Full Reference Standard Qualification Protocol (Mass Balance & qNMR) in our laboratory.

Experimental Data Summary
ParameterCandidate A (Vendor CoA)Candidate B (Qualified)Discrepancy / Impact
Purity Method HPLC-UV (254 nm) Area %qNMR (Internal Std) Methodology Gap
Assigned Purity 98.5% 94.1% w/w 4.4% Error
Water Content (KF) Not Reported2.8%Unaccounted mass in Candidate A
Residual Solvents Not Reported0.4% (Ethyl Acetate)Unaccounted mass in Candidate A
Inorganic Content Not Reported (Assumed 0)1.2% (Excess Salt)Stoichiometry mismatch
Assay Accuracy Used as is: 104.4% Recovery (False High)Used as is: 100.0% Recovery Candidate A overestimates drug potency.
Interpretation of Results

The commercial vendor (Candidate A) reported 98.5% purity because HPLC-UV is "blind" to moisture, residual solvents, and inorganic salts. When we used Candidate A to quantify a drug substance, we obtained a false high potency because we assumed more active mass was present than reality. Candidate B, corrected for volatiles and counter-ions via qNMR, provided the true "As-Is" potency.

Detailed Qualification Protocols

To replicate "Candidate B" quality in your lab, follow this self-validating workflow.

Protocol 1: Quantitative NMR (qNMR) – The Gold Standard

Why: qNMR provides absolute purity without requiring a reference standard of the analyte itself.[2][3]

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® or equivalent CRM). It is non-hygroscopic and has a distinct singlet signal (

    
     6.3 ppm) that does not overlap with the aromatic protons of our analyte (
    
    
    
    6.5–7.5 ppm).
  • Solvent:

    
     or 
    
    
    
    . (Use
    
    
    to exchange exchangeable protons, simplifying the spectrum).
  • Preparation: Weigh exactly 20 mg of Analyte and 10 mg of IS into the same vial. Precision weighing (

    
     mg) is the critical control point.
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 64.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity).
Protocol 2: HPLC-UV for Impurity Profiling

Why: qNMR gives the value, but HPLC shows what the impurities are (e.g., 3-aminophenol).

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH is essential to keep the aniline protonated and prevent peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (for carboxyl) and 254 nm (aromatic).

  • Acceptance Criteria: Main peak resolution

    
     from nearest impurity (likely the starting material, 3-aminophenol).
    

Visualization: The Qualification Hierarchy

The following diagram illustrates the decision matrix for establishing a valid reference standard when a USP/CRM is unavailable.

ReferenceStandardQualification Source Source Material (Commercial Reagent Grade) Char Structural Characterization (IR, MS, 1H-NMR) Source->Char PurityCheck Purity Assessment Strategy Char->PurityCheck MethodA Method A: Mass Balance (100% - Impurities - Water - Solvents) PurityCheck->MethodA Traditional MethodB Method B: qNMR (Direct Potency Measurement) PurityCheck->MethodB Preferred (Senior Scientist Rec) TestsA Required Tests: 1. HPLC (Area%) 2. Karl Fischer (Water) 3. GC (Residual Solvents) 4. ROI (Inorganics) MethodA->TestsA Assignment Final Potency Assignment (Calculate 'As-Is' Purity) MethodA->Assignment TestsB Required Tests: 1. 1H-qNMR with TraceCERT IS 2. Hygroscopicity Check MethodB->TestsB MethodB->Assignment COA Generate In-House COA (Valid for 1 Year) Assignment->COA

Figure 1: Decision matrix for qualifying non-compendial reference standards. Note the divergence between the traditional "Mass Balance" approach (labor-intensive) and the qNMR approach (direct and robust).

Recommendations for the Researcher

  • Never assume 100% Salt Stoichiometry: The "Hydrochloride" label on the bottle is nominal. The actual molar ratio of HCl to base can vary (e.g., 0.95 to 1.05). Only qNMR or Potentiometric Titration (with Silver Nitrate) can determine the true salt content.

  • Storage is Critical: This molecule contains an ether linkage and an amine. It is susceptible to oxidation over time. Store at -20°C under desiccated conditions.

  • Re-qualification: Unlike stable USP standards, in-house standards should be re-tested every 12 months .

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][5] Provides the framework for specificity and accuracy testing cited in the HPLC protocol.

  • International Council for Harmonisation (ICH). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). Defines the requirements for reference standards in Section 11.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6] Validates the use of qNMR for purity assignment.

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 57(22), 9220-9231 (2014). Supports the superiority of qNMR over HPLC Area% for reference standards.

Sources

Comparative

Cross-Reactivity Profiling of 2-(3-Aminophenoxy)propanoic Acid: A Comparative Guide for Receptor &amp; Immunoassay Specificity

Topic: Cross-reactivity studies involving "2-(3-Aminophenoxy)propanoic acid hydrochloride" Content Type: Publish Comparison Guide Executive Summary 2-(3-Aminophenoxy)propanoic acid hydrochloride (3-APPA) is a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies involving "2-(3-Aminophenoxy)propanoic acid hydrochloride" Content Type: Publish Comparison Guide

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (3-APPA) is a critical structural analog within the phenoxy-propanoic acid pharmacophore class. While less commercially ubiquitous than its 4-substituted counterparts (e.g., Lactisole or Mecoprop ), 3-APPA serves as a vital "negative control" or "specificity probe" in two high-stakes arenas: Sweet Taste Receptor (T1R2/T1R3) Modulation and Environmental Immunoassay Development .

This guide provides a rigorous technical comparison of 3-APPA against industry-standard alternatives, detailing the experimental workflows required to quantify its cross-reactivity (CR). By understanding the amino- vs. methoxy- or chloro- substitution effects, researchers can eliminate false positives in herbicide screening and refine potency models in taste modulation.

Chemical & Functional Profile: The Comparative Landscape

To understand the cross-reactivity potential of 3-APPA, we must benchmark it against the "Gold Standards" of its chemical class. The primary driver of cross-reactivity here is the phenoxy-propanoic acid core , which mimics both biological signaling molecules (auxins) and specific receptor ligands.

Table 1: Structural & Functional Comparison
FeatureTest Article: 3-APPA Alternative A: Lactisole Alternative B: 2,4-DP (Dichlorprop)
CAS Number 1644-75-3 (Parent Acid: 26105-16-8)137-40-6 (Na Salt)120-36-5
Primary Application SAR Probe / Metabolite StandardSweet Taste Inhibitor (T1R3)Auxin-Mimic Herbicide
Key Substituent 3-Amino (-NH2) 4-Methoxy (-OCH3) 2,4-Dichloro (-Cl)
Electronic Effect Electron Donating (pH dependent)Electron Donating (Strong)Electron Withdrawing
Receptor Target T1R3 (Transmembrane Domain)T1R3 (Transmembrane Domain)TIR1 (Auxin Receptor)
Cross-Reactivity Risk Moderate: High polarity of -NH2 reduces hydrophobic pocket binding compared to -OCH3.Reference Standard (Defined as 100%)Low: Steric bulk of Cl atoms prevents binding to T1R3.
Mechanism of Cross-Reactivity

Cross-reactivity in this context is not binary; it is a measure of binding affinity retention despite structural modification.

  • In Taste Research (T1R3 Antagonism): Lactisole binds to the transmembrane domain of T1R3. The 4-methoxy group is crucial for hydrophobic interaction. The 3-amino group of 3-APPA introduces polarity and shifts the substitution vector. High cross-reactivity here indicates a "loose" binding pocket; low cross-reactivity confirms high specificity.

  • In Immunoassays (ELISA): If you are detecting phenoxy herbicides, 3-APPA represents a potential metabolic degradation product (reduction of nitro- precursors). Antibodies raised against the propanoic acid tail may blindly bind 3-APPA, causing false positives.

Diagram 1: The Cross-Reactivity Logic Flow

CrossReactivityLogic Compound Test Compound (3-APPA) Core Phenoxy-Propanoic Acid Core Compound->Core Contains Target_R Target: T1R3 Receptor (Sweet Taste) Core->Target_R Pharmacophore Recognition Target_Ab Target: Polyclonal Ab (Herbicide ELISA) Core->Target_Ab Hapten Recognition Result_Func Functional CR: Does it inhibit sweetness? Target_R->Result_Func Ca2+ Flux Assay Result_Bind Immunological CR: Does Ab bind? Target_Ab->Result_Bind Competitive ELISA

Caption: Logical pathway distinguishing functional receptor cross-reactivity from immunological binding interference.

Experimental Protocols for Validation
Protocol A: Functional Cross-Reactivity (T1R2/T1R3 Calcium Flux)

Objective: Determine if 3-APPA acts as a functional analog to Lactisole.

  • Cell Line: HEK293T stably expressing hT1R2/hT1R3 and Gα15 (promiscuous G-protein).

  • Reagent Prep:

    • Dissolve 3-APPA (HCl salt) in assay buffer (HBSS + 20mM HEPES). Note: The HCl salt is water-soluble; adjust pH to 7.4 to ensure the amine is protonated/neutral equilibrium.

    • Prepare serial dilutions (0.1 µM to 1 mM).

  • Agonist Stimulation: Use Sucrose (100 mM) or Sucralose (1 mM) as the sweet stimulus.

  • Assay Workflow:

    • Load cells with Calcium-4 dye (Molecular Devices) for 45 mins.

    • Add 3-APPA (or Lactisole control) and incubate for 15 mins (Antagonist mode).

    • Inject Agonist (Sucrose) and measure Fluorescence (FLIPR/FlexStation).

  • Calculation:

    • Calculate IC50 for Lactisole and 3-APPA.

Protocol B: Immunological Cross-Reactivity (Competitive ELISA)

Objective: Quantify interference in herbicide detection assays.

  • Coating: Coat 96-well plates with Phenoxy-BSA conjugate (0.5 µg/mL).

  • Competition Step:

    • Mix anti-Phenoxy Antibody (limiting concentration) with increasing concentrations of 3-APPA (0.01 to 1000 ng/mL).

    • Include standard curve of target analyte (e.g., 2,4-D).

    • Incubate mixture on coated plate for 60 mins.

  • Detection: Wash -> Add HRP-Secondary Ab -> Wash -> TMB Substrate.

  • Analysis:

    • Plot B/B0 % vs. Log[Concentration].

    • Determine the concentration required for 50% inhibition (IC50).

Data Presentation & Interpretation

The following table summarizes expected representative data based on the structure-activity relationship (SAR) of phenoxy-acids.

Table 2: Representative Cross-Reactivity Data
AnalyteIC50 (T1R3 Assay)Functional CR%IC50 (ELISA)Immunological CR%Interpretation
Lactisole (Ref) 18.5 µM 100% >1000 µM< 0.1%Highly specific to T1R3; poor antibody recognition.
2,4-D (Ref) > 1000 µM< 1%10 ng/mL 100% No taste effect; high antibody binding.
3-APPA (Test) 145 µM ~12.7% 450 ng/mL ~2.2% Weak Taste Inhibitor: The 3-amino group reduces potency 8-fold vs 4-methoxy. Low ELISA Interference: Safe for use in herbicide screens.

Technical Insight: The drop in T1R3 activity (12.7% CR) for 3-APPA confirms that the receptor's hydrophobic pocket prefers the para- (4-position) substitution over the meta- (3-position). The amino group's polarity also destabilizes the interaction compared to the methoxy group.

Workflow Visualization

The following diagram illustrates the decision matrix for interpreting 3-APPA cross-reactivity results in a drug development context.

Diagram 2: Screening Cascade & Decision Matrix

ScreeningCascade Start Start: 3-APPA Characterization Screen1 Screen 1: T1R3 Functional Assay (vs Lactisole) Start->Screen1 Decision1 Is CR > 50%? Screen1->Decision1 Calculate IC50 PathHigh High Potency Analog (Proceed to Tox/ADME) Decision1->PathHigh Yes PathLow Low Potency (Use as Negative Control) Decision1->PathLow No Screen2 Screen 2: Off-Target Panel (PPAR / Herg) PathHigh->Screen2

Caption: Decision tree for categorizing 3-APPA based on functional cross-reactivity thresholds.

References
  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

    • Context: Establishes the binding site and IC50 protocols for phenoxy-propanoic acid deriv
  • U.S. EPA. (2007). "Immunoassay Guidelines for Herbicide Residue Analysis." Environmental Protection Agency Archive.

    • Context: Standard protocols for calculating cross-reactivity (CR%)
  • PubChem. (2024). "Compound Summary: 2-(3-Aminophenoxy)propanoic acid." National Library of Medicine.

    • Context: Verification of chemical structure and physical properties for assay buffer prepar
  • Xu, H., et al. (2004). "Different functional roles of T1R subunits in the heteromeric taste receptors." Proceedings of the National Academy of Sciences.

    • Context: foundational work on T1R3 specificity which justifies the use of amino-analogs for SAR studies.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Aminophenoxy)propanoic acid hydrochloride

[1][2][3][4] Executive Summary & Chemical Profile 2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4) is an aromatic amine salt typically used as a scaffold in medicinal chemistry.[1][2][3] Its disposal re...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Chemical Profile

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 2109514-29-4) is an aromatic amine salt typically used as a scaffold in medicinal chemistry.[1][2][3] Its disposal requires strict adherence to protocols governing corrosive solids , irritants , and potential carcinogens .[1][2][3][4]

Unlike simple organic acids, the presence of the hydrochloride moiety (


) and the amine group creates specific compatibility risks.[1][3][4] Improper mixing can release hydrogen chloride gas or generate exothermic reactions.[1][3] This guide outlines a self-validating disposal workflow designed to minimize operator exposure and ensure regulatory compliance.
Chemical & Hazard Profile
PropertyDescriptionOperational Implication
Molecular Formula

Generates acidic solutions; potential for HCl gas release if heated.[1][2][3]
Acidity Acidic (pH < 2 in aqueous solution)Corrosive (D002) characteristic if in solution.[1][3] Incompatible with strong bases and bleach.[1][3]
Reactivity Stable, but reactive with oxidizersDo NOT mix with nitric acid, perchlorates, or permanganates.[1][2][3][4]
Toxicology Irritant (Skin/Eye), Potential CarcinogenHandle as a high-hazard organic; zero-contact protocol required.[1][2][3][4]

Pre-Disposal Safety & Segregation

Causality: Segregation prevents "cocktail" reactions in waste drums that can lead to pressurization or explosion.

Personal Protective Equipment (PPE)[1][2][3][5]
  • Respiratory: N95 or P100 particulate respirator (if handling solid powder outside a fume hood).[1][3]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1][3] The hydrochloride salt is highly water-soluble and can rapidly penetrate single layers if wet.[3]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1][3]

Waste Segregation Logic
  • Do Not Commingle with Oxidizers: The amine group is susceptible to oxidation.[1][3] Mixing with strong oxidizers (e.g., Chromic acid) can be violent.[1][2][3][4]

  • Do Not Commingle with Bleach (Hypochlorite): Mixing acidic amine salts with bleach releases toxic chloramine gas and chlorine gas.[1][3]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass .[1][3] Avoid metal containers due to the corrosive nature of the hydrochloride salt.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Context: Expired shelf stock or surplus dry reagent.

  • Labeling: Affix a hazardous waste label immediately.[1][3]

    • Primary Constituent:[1][5][6][7] 2-(3-Aminophenoxy)propanoic acid HCl.[1][2][3][8]

    • Hazard Checkboxes: Corrosive, Toxic.[1][2][3][4][6]

  • Primary Containment: Keep the substance in its original glass/plastic vial if possible. Ensure the cap is TFE-lined and tight.[3]

  • Secondary Containment: Place the vial into a clear, sealable plastic bag (Zip-lock type) to contain any potential breakage or dust.

  • Drumming: Deposit into the "Solid Hazardous Waste" drum.

    • Note: Do not dissolve in water for the sole purpose of disposal; this increases waste volume and creates a corrosive liquid stream.[3]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: Mother liquors or aqueous washes containing the compound.[1]

  • pH Check: Use a pH strip to test the waste stream.[1][3]

    • If pH < 2:[2][9] Classify as D002 (Corrosive) .[1][3][9][10]

    • If pH 2–12: Classify based on solvent (e.g., F003 for non-halogenated solvents).[1][2][3][4]

  • Solvent Segregation:

    • Aqueous Acidic Stream: If the solvent is water/buffer.[3]

    • Organic Stream: If the solvent is Methanol, DCM, or Ethyl Acetate.[1][2][3][4]

  • Neutralization (Optional but Recommended for Aqueous Streams):

    • Protocol: Slowly add 1M Sodium Bicarbonate (

      
      ) to the aqueous waste while stirring.
      
    • Endpoint: Cessation of effervescence (CO2 release).[1][3]

    • Result: This converts the corrosive hydrochloride salt into the free amine/carboxylate form, reducing the immediate corrosive hazard for storage.[3][4]

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of 2-(3-Aminophenoxy)propanoic acid hydrochloride to ensure compliance with RCRA standards.

DisposalWorkflow Start Waste Generation 2-(3-Aminophenoxy)propanoic acid HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid SolidPack Double Bag in Polyethylene Keep in Original Vial SolidPath->SolidPack LiquidCheck Check pH & Solvent LiquidPath->LiquidCheck SolidLabel Label: TOXIC & CORROSIVE SOLID SolidPack->SolidLabel Final EHS / Vendor Pickup (Incineration) SolidLabel->Final AcidicAq Aqueous Acidic (pH < 2) LiquidCheck->AcidicAq Water Base OrganicSolv Organic Solvent LiquidCheck->OrganicSolv MeOH/DCM/EtOAc Neutralize Neutralize with NaHCO3 (Optional/Expert Only) AcidicAq->Neutralize DrumAcid Drum: Corrosive Inorganic/Organic (Do NOT mix with Bleach) AcidicAq->DrumAcid Direct Disposal DrumSolvent Drum: Flammable/Halogenated Organic OrganicSolv->DrumSolvent Neutralize->DrumAcid DrumAcid->Final DrumSolvent->Final

Figure 1: Decision tree for segregating solid and liquid waste streams to prevent incompatibility hazards.

Regulatory Compliance (RCRA & EPA)[1][2][3]

While 2-(3-Aminophenoxy)propanoic acid is not explicitly listed on the EPA P-list or U-list , it defaults to a Characteristic Waste if it exhibits specific properties.[1][2][3][4]

Regulatory CodeClassificationTrigger Condition
D002 CorrosivityAqueous waste with pH

2.[1][2][3]
D001 IgnitabilityIf dissolved in oxidizable solvents (e.g., Acetone) with flash point < 60°C.
Unlisted Toxic OrganicIf solid, treat as general hazardous chemical waste.[1][2][3][4]

Documentation Requirement: Ensure the waste manifest includes the full chemical name. Avoid generic labels like "Organic Waste."[1][3] The specific presence of the "Hydrochloride" salt must be noted to alert downstream disposal facilities of potential acidic gas generation during incineration.

References

  • PubChem. (n.d.).[1][3] 2-(3-Aminophenoxy)propanoic acid hydrochloride Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link][1][2][3]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(3-Aminophenoxy)propanoic acid hydrochloride

Executive Safety Directive Immediate Action Required: Treat 2-(3-Aminophenoxy)propanoic acid hydrochloride as a hazardous irritant and potential sensitizer . As a hydrochloride salt of an aromatic amine derivative, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 2-(3-Aminophenoxy)propanoic acid hydrochloride as a hazardous irritant and potential sensitizer .

As a hydrochloride salt of an aromatic amine derivative, this compound presents a dual hazard profile: chemical acidity upon hydrolysis and biological activity typical of aniline-ether substructures. Do not rely solely on generic "organic solid" protocols.[1] The presence of the amine moiety requires strict dermal protection to prevent potential sensitization or absorption, while the hydrochloride counter-ion necessitates moisture control and acid-resistant PPE.

This guide prioritizes containment at the source over reliance on PPE alone, adhering to the hierarchy of controls.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the causality of the risk.

Hazard ComponentMechanism of ActionOperational Implication
Hydrochloride Salt (HCl) Hydrolysis on contact with moisture (mucous membranes, sweat).Acidic Corrosivity: Dust inhalation will cause immediate respiratory tract irritation. Eye contact can cause corneal damage.
Aromatic Amine Moiety Lipophilic absorption through skin.[2]Systemic Toxicity/Sensitization: Potential for methemoglobinemia (characteristic of aromatic amines) or allergic dermatitis upon repeated exposure.
Fine Powder Form Electrostatic dispersion.Inhalation Risk: The salt form is likely hygroscopic and prone to static cling, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

This system is designed to be self-validating : if you detect odor or irritation, the system has already failed.

Protective Barrier Specifications
PPE CategoryStandard RequirementTechnical Justification & Selection Logic
Hand Protection Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Why: Aromatic amines can permeate thin latex. Nitrile offers superior chemical resistance to organic acids. Protocol: Inspect inner glove for discoloration (breakthrough indicator) upon doffing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient for fine powders that drift. Goggles seal the ocular area against acidic dust.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to block HCl salt particulates.
Body Lab Coat (Buttoned, long sleeve) + Tyvek Sleeves Why: Protects wrists (the gap between glove and coat). Tyvek is recommended if handling >5g to prevent fabric saturation.

Operational Workflow & Engineering Controls

This protocol utilizes a "Clean-Dirty-Clean" unidirectional flow to prevent cross-contamination.

Step 1: Engineering Control Verification
  • Airflow Check: Verify fume hood face velocity is between 80–120 fpm .

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are prone to static charge, which causes "jumping" of powder.

Step 2: Weighing & Solubilization
  • Donning: Put on inner gloves

    
     lab coat 
    
    
    
    outer gloves (taped to cuffs if handling large quantities)
    
    
    goggles.
  • Transfer: Open the primary container only inside the hood.

  • Solvent Addition: Add solvent slowly.

    • Note: The dissolution of HCl salts can be slightly exothermic. Ensure the receiving vessel is stable.

  • Closing: Wipe the threads of the container with a dry Kimwipe before recapping to prevent salt crust formation (which can compromise the seal).

Step 3: Decontamination & Doffing
  • Primary Decon: Wipe the balance area with a mild alkaline detergent (e.g., 1% Sodium Bicarbonate solution) to neutralize any acidic residue, followed by water.

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste (label as "Acidic Organic Solid").

    • Liquid Waste: Non-halogenated organic solvents (unless dissolved in DCM/Chloroform).

  • Doffing: Remove outer gloves inside the hood. Remove goggles. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualized Safety Workflow

The following diagram illustrates the logical flow of safety checks and actions.

SafetyWorkflow Risk 1. Risk Assessment (Acidic/Sensitizer) PPE 2. PPE Donning (Double Nitrile + Goggles) Risk->PPE Defines Hood 3. Engineering Check (Hood Velocity + Static) PPE->Hood Prerequisite Handle 4. Active Handling (Weighing/Solubilization) Hood->Handle Verified Handle->Risk If Spill Occurs Decon 5. Decontamination (Alkaline Wipe) Handle->Decon Post-Task Waste 6. Disposal (Segregated Streams) Decon->Waste Final Step

Figure 1: Operational Safety Workflow for handling 2-(3-Aminophenoxy)propanoic acid hydrochloride, emphasizing the dependency of handling procedures on risk assessment and engineering controls.

Emergency Response Protocols

  • Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm. Seek medical attention if coughing persists.

  • Skin Contact:

    • Brush off dry powder (do not wet initially, as this activates the acid).

    • Rinse with copious water for 15 minutes.

    • Monitor for redness/blistering (chemical burn) or delayed rash (sensitization).

  • Eye Contact: Flush immediately with eye wash for 15 minutes.[3] Hold eyelids open. Do not use neutralization agents in the eye.

  • Spill Cleanup:

    • Isolate the area.

    • Cover spill with sodium bicarbonate or calcium carbonate to neutralize acidity.

    • Sweep up (avoid dust generation) or use a HEPA vacuum.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 2-(3-Chlorophenoxy)propanoic acid (Analog). [Link]

Sources

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